molecular formula C6H9N3OS B1519705 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide CAS No. 1172707-63-9

2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide

Cat. No.: B1519705
CAS No.: 1172707-63-9
M. Wt: 171.22 g/mol
InChI Key: URBCOBZKFMVRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide is a useful research compound. Its molecular formula is C6H9N3OS and its molecular weight is 171.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-8-5(10)2-4-3-9-6(7)11-4/h3H,2H2,1H3,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBCOBZKFMVRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its versatile binding capabilities and presence in numerous therapeutic agents.[1] This guide provides a detailed examination of a specific derivative, 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide, a key building block for synthesizing advanced pharmaceutical compounds. We will explore its fundamental physicochemical properties, propose a detailed synthetic pathway based on established chemical principles, discuss its significance in drug development, and outline essential safety protocols. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this important chemical entity.

Introduction: The Significance of the 2-Aminothiazole Core

The 2-aminothiazole scaffold is a heterocyclic amine that has proven to be exceptionally valuable in the development of novel therapeutics. Its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and aromatic interactions, allows it to bind to a wide range of biological targets. This has led to its incorporation into drugs for treating cancer, inflammation, viral infections, and neurological disorders.[1][2]

Prominent examples of drugs featuring this core structure include Dasatinib, a kinase inhibitor used in cancer therapy, and Alpelisib, another anticancer agent.[3] The foundational chemistry for creating this scaffold was established in 1887 through the Hantzsch thiazole synthesis, a robust condensation reaction between an α-haloketone and a thiourea derivative.[1] 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide represents a functionalized version of this core, designed as a versatile intermediate for further chemical elaboration in drug discovery programs.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its core properties can be identified from chemical databases and predicted based on its structural components. These properties are crucial for understanding its reactivity, solubility, and handling characteristics in a laboratory setting.

PropertyValueSource
IUPAC Name 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamideN/A
CAS Number 1172707-63-9[4][5]
Molecular Formula C₆H₉N₃OS[4][5]
Molecular Weight 171.22 g/mol [5]
Appearance Predicted to be a solidN/A
Topological Polar Surface Area 96.2 Ų[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bond Count 2[6]
Predicted XLogP3 -0.1[6]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[5]

Proposed Synthesis and Characterization

Proposed Synthetic Pathway Overview

The proposed synthesis follows two main transformations:

  • Hantzsch Thiazole Synthesis: Formation of the 2-aminothiazole core with the acetic acid side chain.

  • Amide Coupling: Formation of the N-methylacetamide moiety.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Amide Coupling A 4-chloroacetoacetic acid C (2-amino-1,3-thiazol-5-yl)acetic acid (Intermediate) A->C Reflux, Acidic Medium B Thiourea B->C F 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide (Final Product) C->F D Methylamine (CH3NH2) D->F E Coupling Agent (e.g., EDC, HATU) E->F G cluster_0 Kinase ATP-Binding Site cluster_1 2-Aminothiazole Inhibitor ATP_Pocket ATP Pocket Hinge Hinge Region Solvent_Front Solvent Front Thiazole_Core 2-Aminothiazole Core Thiazole_Core->Hinge H-Bonding Side_Chain N-methylacetamide Side Chain Side_Chain->Solvent_Front Improves Potency/ Selectivity

Sources

"2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" CAS number 1172707-63-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide and its Analogs

A Note on the Subject Compound (CAS 1172707-63-9)

Publicly accessible scientific literature and chemical databases contain limited to no specific information on the compound "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" under the CAS number 1172707-63-9. This may indicate the compound is a novel entity, part of proprietary research not yet disclosed, or a rarely synthesized intermediate.

However, the core chemical structure, the 2-aminothiazole moiety, is a cornerstone of modern medicinal chemistry. It is a privileged scaffold found in numerous approved drugs and clinical candidates due to its ability to act as a versatile pharmacophore, engaging in a wide range of biological interactions. This guide, therefore, provides a comprehensive technical framework for researchers and drug development professionals interested in this class of compounds. We will focus on:

  • A proposed, robust synthesis for the target molecule based on established and reliable chemical transformations for this class.

  • The broader significance and biological activities of 2-aminothiazole derivatives.

  • A detailed workflow for the characterization, purification, and preliminary evaluation of such compounds.

This document serves as a practical and scientifically grounded guide for researchers working with or aiming to synthesize novel 2-aminothiazole-based compounds.

The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen, which is a bioisostere of various other rings, allowing it to mimic their interactions with biological targets. Its key features include a hydrogen bond donor (the amino group) and acceptor (the ring nitrogen), as well as a planar structure that facilitates stacking interactions. These characteristics have led to its incorporation into a wide array of therapeutic agents, most notably as kinase inhibitors in oncology.

Prominent examples of FDA-approved drugs containing the 2-aminothiazole scaffold include:

  • Dasatinib: A potent inhibitor of multiple tyrosine kinases used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

  • Pramipexole: A dopamine agonist used to treat Parkinson's disease and restless legs syndrome.

  • Famotidine: An H2 receptor antagonist that decreases stomach acid production.

The versatility of this scaffold makes the synthesis of novel derivatives like "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" a compelling objective for discovering new therapeutic agents.

Proposed Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most reliable and widely used method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone (or α-haloaldehyde) with a thiourea or a related thioamide-containing compound. For the target molecule, a multi-step synthesis beginning with a Hantzsch reaction is proposed.

Experimental Workflow: A Step-by-Step Protocol

The overall synthetic scheme is outlined below. This workflow is designed to be self-validating, with clear checkpoints for purification and characterization.

G cluster_0 Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-5-carboxylate cluster_1 Step 2: Saponification to the Carboxylic Acid cluster_2 Step 3: Amide Coupling A Thiourea C Ethanol, Reflux A->C B Ethyl 3-chloro-2-oxopropanoate B->C D Ethyl 2-amino-1,3-thiazole-5-carboxylate C->D Hantzsch Condensation E Ethyl 2-amino-1,3-thiazole-5-carboxylate F NaOH (aq), THF E->F G 2-Amino-1,3-thiazole-5-carboxylic acid F->G Hydrolysis H 2-Amino-1,3-thiazole-5-carboxylic acid J HATU, DIPEA, DMF H->J I Methylamine I->J K Target Compound: 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide J->K Amidation

Caption: Proposed 3-step synthesis of the target compound.

Detailed Protocol:

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-5-carboxylate

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add thiourea (1.0 eq) and absolute ethanol to form a slurry.

  • Reaction: Slowly add ethyl 3-chloro-2-oxopropanoate (1.05 eq) to the slurry. Causality: The slight excess of the α-haloketone ensures the complete consumption of the starting thiourea.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. The product may precipitate. If so, filter the solid and wash with cold ethanol. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the product by ¹H NMR and Mass Spectrometry (MS).

Step 2: Saponification to 2-Amino-1,3-thiazole-5-carboxylic acid

  • Reagents & Setup: Dissolve the ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Reaction: Add sodium hydroxide (NaOH, 1.5-2.0 eq) and stir the mixture at room temperature overnight. Causality: The use of excess base ensures the complete hydrolysis of the ester to the carboxylate salt.

  • Workup: Monitor by TLC until the starting material is consumed. Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 3-4 with 1M HCl. The carboxylic acid product should precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized if necessary.

  • Characterization: Confirm structure by ¹H NMR and MS.

Step 3: Amide Coupling to Yield the Target Compound

  • Reagents & Setup: In an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 20 minutes at room temperature. Causality: HATU is a highly efficient peptide coupling agent that minimizes side reactions and racemization (if applicable). DIPEA is a non-nucleophilic base used to activate the carboxylic acid and scavenge the resulting acid.

  • Amidation: Add methylamine (as a solution in THF or as a hydrochloride salt with an additional equivalent of base) (1.2 eq) and stir the reaction at room temperature overnight.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC to obtain the final compound "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide". The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.

Analytical Characterization and Quality Control

A robust analytical package is critical to ensure the identity, purity, and stability of the synthesized compound.

Analytical Method Purpose Expected Outcome for Target Compound
¹H and ¹³C NMR Structural confirmation and isomeric purity.A ¹H NMR spectrum should show characteristic peaks for the thiazole proton, the methylene protons, the N-methyl group, and the amino group. The ¹³C NMR will confirm the number of unique carbon atoms.
High-Resolution MS Determination of the exact mass and elemental formula.The measured mass should be within 5 ppm of the theoretical mass calculated for the molecular formula (C₆H₈N₄OS).
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification.A reversed-phase HPLC method (e.g., C18 column) should show a single major peak, with purity typically >95% for use in biological assays.
Solubility Testing Determination of solubility in relevant biological buffers (e.g., PBS) and organic solvents (e.g., DMSO).Crucial for designing in vitro and in vivo experiments. Poor solubility can lead to false-negative results.

Potential Biological Applications and Screening Strategies

Given the prevalence of the 2-aminothiazole scaffold in kinase inhibitors, a primary hypothesis is that "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide" could function as an inhibitor of one or more protein kinases. The N-methylacetamide group can engage in hydrogen bonding interactions within an ATP-binding pocket.

Proposed Screening Workflow

G A Synthesized & Characterized Compound (>95% Purity) B Broad Kinase Panel Screen (e.g., 400+ kinases at 10 µM) A->B C Identify Primary Hits (e.g., >80% Inhibition) B->C D Dose-Response Assay (Determine IC50 values for hits) C->D E Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) D->E F Downstream Functional Assays (e.g., Cell Proliferation, Apoptosis) E->F G Lead Optimization F->G

Caption: A typical workflow for kinase inhibitor discovery.

  • Primary Screen: The compound should be screened against a large, commercially available kinase panel at a single high concentration (e.g., 10 µM). This provides an unbiased view of its potential targets.

  • Hit Confirmation: Any kinases showing significant inhibition (>80%) are considered primary hits.

  • Potency Determination: The potency of the compound against the confirmed hits is determined by generating a dose-response curve and calculating the IC₅₀ value.

  • Cellular Activity: If potent inhibition is observed, the next step is to determine if the compound can inhibit its target in a cellular context. Assays like Western blotting for downstream substrates or cellular thermal shift assays (CETSA) can confirm target engagement in cells.

  • Functional Assays: Finally, the compound's effect on cellular processes, such as proliferation, migration, or apoptosis, would be evaluated in relevant cancer cell lines.

Conclusion

While "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide" itself is not a well-documented molecule, its core structure is of immense interest to the drug discovery community. The synthetic and analytical protocols outlined in this guide provide a robust and scientifically sound framework for its creation and validation. By leveraging established chemical principles and a logical screening cascade, researchers can efficiently synthesize this and related novel 2-aminothiazole derivatives and explore their potential as next-generation therapeutic agents, particularly in the field of oncology. This systematic approach, grounded in the rich history of the 2-aminothiazole scaffold, paves the way for new discoveries.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 699-718. [Link]

  • Luo, Y., He, F., & Li, Y. (2020). Recent advances of 2-aminothiazole derivatives in drug discovery. European Journal of Medicinal Chemistry, 207, 112726. [Link]

  • Brave, M., Goodman, V., & Kaminskas, E. (2008). Sprycel for chronic myeloid leukemia and Philadelphia chromosome–positive acute lymphoblastic leukemia. Clinical Cancer Research, 14(2), 370-370. [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • Schwarz, G. (1945). 2-Amino-4-methylthiazole. Organic Syntheses, 25, 3. [Link]

"2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is found in natural products like Vitamin B1 (Thiamine) and is a key structural component in synthetic agents with a vast pharmacological profile.[1] Derivatives of 2-aminothiazole have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[4][5][6] This broad utility makes any novel derivative, such as 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide, a compound of significant interest for researchers in drug discovery and development.

This guide provides a comprehensive technical overview of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide, covering its chemical identity, synthesis, biological context, and analytical characterization.

Part 1: Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the first step in any scientific investigation. 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide is a derivative that combines the critical 2-aminothiazole core with an N-methylacetamide side chain at the 5-position.

Key Identifiers and Properties:

PropertyValueSource
IUPAC Name 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamideN/A
CAS Number 1172707-63-9[7][8][9]
Molecular Formula C₆H₉N₃OS[7][9]
Molecular Weight 171.22 g/mol [7][9]
SMILES O=C(NC)CC1=CN=C(N)S1[7]
Storage Keep in dark place, inert atmosphere, 2-8°C[7]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide is typically achieved through a convergent synthesis strategy, culminating in an amide bond formation. The most logical pathway involves the coupling of a carboxylic acid precursor with methylamine. This approach is favored in medicinal chemistry for its reliability and modularity, allowing for the synthesis of various analogs.

The key precursor, 2-(2-amino-1,3-thiazol-5-yl)acetic acid, can be synthesized via the Hantzsch thiazole synthesis or related methods.[10] The final step is an amide coupling reaction, a fundamental transformation in organic chemistry. The choice of coupling agent is critical; reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole) are common as they proceed under mild conditions, minimizing side reactions and preserving the integrity of the sensitive aminothiazole core.

Logical Workflow for Synthesis

G cluster_0 Precursor Synthesis cluster_1 Final Coupling Step a α-Halo Ketone + Thiourea b 2-(2-Amino-1,3-thiazol-5-yl)acetic acid (CAS: 52454-66-7) a->b Hantzsch Synthesis & Hydrolysis d Target Compound: 2-(2-Amino-1,3-thiazol-5-yl) -N-methylacetamide b->d Amide Coupling (e.g., EDC, HOBt) c Methylamine (CH₃NH₂) c->d

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a self-validating system for the synthesis of the title compound from its carboxylic acid precursor.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(2-amino-1,3-thiazol-5-yl)acetic acid (1.0 eq)[11] and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dimethylformamide (DMF). Stir the solution at 0°C.

  • Activation of Carboxylic Acid: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the solution. Causality: EDC is a zero-buyout coupling reagent that activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt ester, preventing racemization and side reactions.

  • Reaction Monitoring (Checkpoint 1): Stir the mixture at 0°C for 30 minutes. The formation of the active ester can be monitored by Thin Layer Chromatography (TLC) or LC-MS if desired.

  • Amine Addition: Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Self-Validation: Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1) until the starting carboxylic acid spot is no longer visible.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure product.

  • Final Validation (Checkpoint 2): Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Biological Significance and Potential Applications

While specific biological data for 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide is not widely published, the extensive research on the 2-aminothiazole core provides a strong basis for predicting its potential therapeutic applications.[1][4] This scaffold is a key pharmacophore, a molecular feature that ensures optimal interactions with a specific biological target to trigger (or block) its response.

The diverse activities associated with this core suggest that the title compound could be a valuable probe or lead compound in several therapeutic areas.[5][6]

Potential Therapeutic Areas for 2-Aminothiazole Derivatives

G cluster_A Infectious Diseases cluster_B Oncology & Inflammation cluster_C Other CNS/Metabolic center 2-Aminothiazole Core a Antibacterial center->a b Antifungal center->b c Anti-HIV center->c d Antitubercular center->d e Anticancer center->e f Anti-inflammatory center->f g Antioxidant center->g h Anticonvulsant center->h i Antihypertensive center->i j Neuroprotective center->j

Caption: Biological activities of the 2-aminothiazole scaffold.

The N-methylacetamide side chain can influence the compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, potentially refining the activity of the parent scaffold.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of a synthesized compound. The following techniques are standard for a molecule like 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide.

Expected Spectral Data:

TechniqueExpected Observations
¹H NMR - Singlet for the thiazole C4-H. - Singlet for the methylene (-CH₂-) protons. - Broad singlet for the amino (-NH₂) protons. - Doublet for the methyl (-CH₃) protons coupled to the amide N-H. - Quartet or broad signal for the amide (N-H) proton.
¹³C NMR - Resonances for the three thiazole carbons (C2, C4, C5). - Signal for the amide carbonyl (C=O) carbon (~170 ppm). - Signal for the methylene (-CH₂-) carbon. - Signal for the methyl (-CH₃) carbon.
IR Spectroscopy - N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹). - N-H stretching for the secondary amide (~3300 cm⁻¹). - Amide I band (C=O stretch) (~1650 cm⁻¹).[12] - Amide II band (N-H bend) (~1550 cm⁻¹). - C=N stretching of the thiazole ring.
Mass Spec. (HRMS) - Accurate mass measurement of the molecular ion [M+H]⁺ corresponding to the formula C₆H₁₀N₃OS⁺.

Rationale: The expected NMR and IR data are inferred from the known spectral properties of the constituent functional groups: 2-aminothiazoles, and N-methylacetamide.[12][13][14] The exact chemical shifts and coupling constants would require experimental determination but can be reliably predicted to fall within specific ranges.

Conclusion and Future Perspectives

2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide is a molecule of high interest, built upon the versatile and biologically significant 2-aminothiazole scaffold. Its synthesis is achievable through robust and well-established chemical methodologies, particularly amide coupling. While its specific biological profile remains to be fully elucidated, its structural heritage suggests significant potential as a lead compound in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on the biological screening of this compound across various assays to identify its primary mechanism of action. Furthermore, the synthetic route allows for straightforward modifications of the N-methylacetamide side chain, enabling the development of a focused library of analogs to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. Such studies will be crucial in unlocking the full therapeutic potential of this promising chemical entity.

References

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Fadda, A. A., et al. (2022). Role of Enaminonitriles in Heterocyclic Synthesis: Synthesis of Some New Aminothiazole Derivatives against Prostate Carcinoma. ResearchGate. [Link]

  • Swamy, P. M., et al. (2023). Design, synthesis, and in-silico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. ResearchGate. [Link]

  • Gouda, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 22. [Link]

  • Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1575. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylacetamide. PubChem Compound Database. Retrieved January 20, 2026, from [Link]

  • Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • Grokipedia. (n.d.). N-Methylacetamide. Retrieved January 20, 2026, from [Link]

  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

  • 幺米Lab. (n.d.). 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide, 95.0%. Retrieved January 20, 2026, from [Link]

  • Nayak, P. S., et al. (2014). 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 70(7), o716. [Link]

  • Arjunan, V., et al. (2010). Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. Oriental Journal of Chemistry, 26(1), 137-144.

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course into the Unknown

The compound 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide is a member of the 2-aminothiazole class of heterocyclic compounds. This structural family is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] While the broader 2-aminothiazole scaffold is well-studied, the specific mechanism of action for 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide is not yet delineated in publicly accessible scientific literature.[4][5]

This guide, therefore, deviates from a traditional whitepaper on a known mechanism. Instead, it serves as a strategic and methodological roadmap for researchers and drug development professionals. It outlines a comprehensive, multi-phase research plan designed to systematically uncover the biological targets and molecular pathways modulated by this compound. We will proceed from foundational analysis and in silico prediction to rigorous in vitro validation and cellular pathway deconvolution, providing a robust framework for its scientific exploration.

Part 1: Foundational Analysis and Hypothesis Generation

The initial step in elucidating a mechanism of action is to analyze the molecule's structure to form educated hypotheses about its potential biological targets.

Structural Scaffolding and Bioisosteric Relationships

The core structure consists of a 2-aminothiazole ring, a common pharmacophore found in numerous approved drugs and clinical candidates.[2] The presence of the acetamide group suggests potential interactions with enzymes that recognize similar endogenous ligands. Structurally related compounds containing the 2-aminothiazole core have been identified as inhibitors of a diverse range of protein targets. For instance, various derivatives have been shown to act as:

  • Kinase Inhibitors: The 2-aminothiazole moiety is a key feature in several kinase inhibitors, such as dasatinib, which targets the Bcr-Abl kinase.[6]

  • Enzyme Inhibitors: Derivatives have been developed as inhibitors of enzymes like β-secretase (BACE1), which is implicated in Alzheimer's disease.[7]

  • Receptor Modulators: Certain N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[8]

Given these precedents, a primary hypothesis is that 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide may function as an inhibitor of a specific kinase or another enzyme.

In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can be employed to predict potential protein targets.

Experimental Protocol: In Silico Reverse Docking

  • Compound Preparation: Generate a 3D conformation of 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide and perform energy minimization using a suitable force field.

  • Target Library Selection: Utilize a comprehensive library of 3D protein structures of known drug targets, such as the Protein Data Bank (PDB).

  • Reverse Docking Simulation: Employ a reverse docking algorithm (e.g., PharmMapper, idTarget) to screen the compound against the protein library.

  • Hit Scoring and Ranking: Analyze the docking scores and binding poses to identify proteins with high predicted binding affinity.

  • Target Prioritization: Prioritize the top-ranked potential targets for subsequent in vitro validation, focusing on those with plausible biological relevance to known 2-aminothiazole activities.

Part 2: Target Identification and Validation

This phase focuses on experimentally confirming the predictions from the foundational analysis and identifying the direct molecular target(s) of the compound.

Broad-Spectrum Screening

To cast a wide net, the compound should be screened against large panels of potential targets.

Experimental Protocol: Kinase Panel Screening

  • Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) that offers a large panel of recombinant human kinases (e.g., >400 kinases).

  • Compound Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Data Analysis: Identify kinases where the compound inhibits activity by more than a predefined threshold (e.g., >50%).

  • Follow-up: For any identified hits, perform dose-response assays to determine the IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity.

Direct Binding Confirmation

Once putative targets are identified, it is crucial to confirm direct physical interaction between the compound and the target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

  • Compound Injection: Flow a series of increasing concentrations of 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide over the sensor chip.

  • Binding Measurement: Measure the change in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized protein.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

The overall workflow for target identification and validation is depicted in the following diagram:

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Identification & Validation A Structural Analysis of 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide B In Silico Reverse Docking (e.g., PharmMapper) A->B Input Structure C Broad-Spectrum Screening (e.g., Kinase Panel) B->C Prioritized Targets D Dose-Response Assays (Determine IC50) C->D E Direct Binding Assays (e.g., SPR, CETSA) D->E F Validated Molecular Target(s) E->F

Caption: Workflow for Target Identification and Validation.

Part 3: Elucidation of the Cellular Mechanism of Action

With a validated molecular target in hand, the next step is to understand how the compound's interaction with this target translates into a cellular response.

Cellular Target Engagement

It is essential to demonstrate that the compound can enter cells and bind to its target in a physiological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either the compound or a vehicle control.

  • Thermal Challenge: Heat aliquots of the cell lysates to a range of temperatures. Target engagement by the compound will stabilize the protein, increasing its melting temperature.

  • Protein Quantification: Separate soluble and aggregated proteins by centrifugation and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate melt curves. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Downstream Pathway Analysis

Once target engagement is confirmed, the effect on the downstream signaling pathway of the target needs to be investigated. Assuming the target is a kinase, the following protocol would be appropriate.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment: Treat cells with the compound at various concentrations and for different durations.

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total amount of the substrate protein as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the change in phosphorylation of the substrate.

A hypothetical signaling pathway and the proposed point of intervention by the compound are illustrated below:

G extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor target_kinase Hypothesized Target Kinase receptor->target_kinase Activates downstream_substrate Downstream Substrate target_kinase->downstream_substrate Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_substrate->cellular_response Mediates compound 2-(2-amino-1,3-thiazol-5-yl) -N-methylacetamide compound->target_kinase Inhibits

Caption: Hypothetical Signaling Pathway and Point of Inhibition.

Phenotypic Assays

The final step in cellular mechanism of action studies is to link the molecular and pathway effects to a clear cellular phenotype.

Assay Principle Endpoint Measured Potential Implication
MTT/MTS Assay Conversion of tetrazolium salt to formazan by metabolically active cells.Cell viability/proliferationCytostatic or cytotoxic effect
Annexin V/PI Staining Annexin V binds to phosphatidylserine on apoptotic cells; Propidium Iodide (PI) stains necrotic cells.Apoptosis and necrosisInduction of programmed cell death
Cell Cycle Analysis Staining of DNA with a fluorescent dye (e.g., PI) followed by flow cytometry.Distribution of cells in G0/G1, S, and G2/M phasesCell cycle arrest

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to elucidate the mechanism of action of 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide. By progressing through hypothesis generation, target identification and validation, and cellular pathway analysis, a comprehensive understanding of the compound's biological function can be achieved.

The data generated from this research plan will be critical for any future preclinical and clinical development of this compound. A confirmed mechanism of action provides a strong rationale for its therapeutic application, enables the development of pharmacodynamic biomarkers, and informs on potential mechanisms of resistance. The path forward is one of methodical investigation, and the framework presented here provides the necessary steps to illuminate the scientific and therapeutic potential of this promising 2-aminothiazole derivative.

References

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • Ayati, A., et al. (2015). A review on biological activities of 2-aminothiazole derivatives. EXCLI Journal, 14, 1149-1165. [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]

  • Zhang, Y., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2408. [Link]

  • Narayana, B., et al. (2014). 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o716. [Link]

  • Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(9), 2994. [Link]

  • Hansen, K. B., et al. (2018). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 138, 237-248. [Link]

  • Wang, Y., et al. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European journal of medicinal chemistry, 138, 1029–1043. [Link]

  • Foroumadi, A., et al. (2016). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian journal of pharmaceutical research : IJPR, 15(4), 733–740. [Link]

  • Yomi Lab. (n.d.). 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide, 95.0%. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its versatile nature allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of a specific derivative, 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide (CAS No. 1172707-63-9), a compound of interest for researchers and drug development professionals. While specific literature on this exact molecule is emerging, this guide synthesizes established knowledge of the 2-aminothiazole class to present a scientifically grounded perspective on its synthesis, potential biological activities, and future research directions.

The 2-Aminothiazole Core: A Foundation of Therapeutic Promise

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif in numerous natural and synthetic compounds. The 2-aminothiazole moiety, in particular, has garnered significant attention in drug discovery due to its ability to interact with a variety of biological targets. This has led to the development of numerous drugs and clinical candidates for a range of diseases.

The biological promiscuity of the 2-aminothiazole scaffold stems from its unique electronic properties and its capacity to form multiple hydrogen bonds, which facilitates its binding to enzyme active sites and receptors. The amino group at the 2-position is a key feature, often involved in critical interactions with biological targets. Furthermore, the thiazole ring is relatively stable and can be readily functionalized at the 4 and 5-positions, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide: A Proposed Pathway

Proposed Synthetic Scheme

The overall proposed synthetic pathway is depicted below:

Synthetic_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Amidation Ethyl_4_chloroacetoacetate Ethyl 4-chloroacetoacetate Intermediate_A Ethyl 2-(2-aminothiazol-5-yl)acetate Ethyl_4_chloroacetoacetate->Intermediate_A Ethanol, Reflux Thiourea Thiourea Thiourea->Intermediate_A Intermediate_B 2-(2-Aminothiazol-5-yl)acetic acid Intermediate_A->Intermediate_B NaOH, H2O/Ethanol Target_Compound 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide Intermediate_B->Target_Compound Methylamine, Coupling Agent (e.g., EDC/HOBt)

Figure 1: Proposed synthetic pathway for 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on analogous syntheses.[2][3] Researchers should perform appropriate optimization and characterization at each step.

Step 1: Synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate (Intermediate A)

  • Rationale: This step employs the classical Hantzsch thiazole synthesis, a robust and widely used method for the formation of the thiazole ring from an α-haloketone and a thioamide.[4] Ethyl 4-chloroacetoacetate serves as the α-haloketone precursor, and thiourea provides the thioamide component.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add thiourea (1.0 eq) and absolute ethanol.

    • Stir the mixture until the thiourea is partially dissolved.

    • Add ethyl 4-chloroacetoacetate (1.0 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, ethyl 2-(2-aminothiazol-5-yl)acetate, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 2-(2-Aminothiazol-5-yl)acetic acid (Intermediate B)

  • Rationale: This step involves the saponification (hydrolysis) of the ethyl ester (Intermediate A) to the corresponding carboxylic acid (Intermediate B) using a base.

  • Procedure:

    • Suspend ethyl 2-(2-aminothiazol-5-yl)acetate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (1.1 eq) in water dropwise while stirring.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

    • Acidify the reaction mixture to a pH of approximately 4-5 with dilute hydrochloric acid.

    • The precipitated 2-(2-aminothiazol-5-yl)acetic acid is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide (Target Compound)

  • Rationale: The final step is an amidation reaction where the carboxylic acid (Intermediate B) is coupled with methylamine to form the desired N-methylacetamide. The use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt) is a standard and efficient method for amide bond formation.[3]

  • Procedure:

    • Dissolve 2-(2-aminothiazol-5-yl)acetic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

    • Add a solution of methylamine (1.2 eq) in THF or as an aqueous solution dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in the table below.

PropertyValueSource
CAS Number 1172707-63-9Chemical Supplier Catalogs
Molecular Formula C₆H₉N₃OSChemical Supplier Catalogs
Molecular Weight 171.22 g/mol Chemical Supplier Catalogs
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred

Potential Biological Activities and Therapeutic Applications: A Structure-Activity Relationship (SAR) Perspective

While specific biological data for 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide is not yet published, the extensive research on the 2-aminothiazole class allows for informed hypotheses regarding its potential therapeutic applications. The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.

Anticancer Potential

The 2-aminothiazole scaffold is a prominent feature in several anticancer agents.[5][6] The substitution at the 5-position of the thiazole ring has been shown to be crucial for modulating the anticancer activity. For instance, the introduction of carboxamide functionalities at this position has been a successful strategy in the development of potent kinase inhibitors.[2]

  • Hypothesis: The N-methylacetamide group at the 5-position of the target compound could potentially interact with the active sites of various kinases implicated in cancer progression. The amide bond can act as a hydrogen bond donor and acceptor, which is a common feature in kinase inhibitors. Further screening against a panel of cancer cell lines and specific kinases would be necessary to validate this hypothesis.

Antimicrobial Activity

2-Aminothiazole derivatives have a long history of being investigated for their antimicrobial properties.[7][8] The mechanism of action often involves the inhibition of essential bacterial enzymes.

  • Hypothesis: The acetamide moiety in the target compound could mimic a substrate for a bacterial enzyme, leading to its inhibition. The overall physicochemical properties of the molecule will also influence its ability to penetrate the bacterial cell wall. It would be worthwhile to screen this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases. Certain 2-aminothiazole derivatives have demonstrated potent anti-inflammatory and antioxidant activities.[9]

  • Hypothesis: The N-methylacetamide group might contribute to the antioxidant potential of the molecule by participating in radical scavenging or by modulating the activity of enzymes involved in oxidative stress pathways. Its anti-inflammatory potential could be assessed in cellular assays measuring the production of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR) Insights

The diagram below illustrates the key structural features of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide and their potential roles in biological activity, based on the broader understanding of 2-aminothiazole SAR.

Figure 2: Structure-Activity Relationship (SAR) considerations for 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide.

Future Directions and Conclusion

2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide represents an intriguing yet underexplored member of the vast 2-aminothiazole family. This in-depth technical guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, properties, and potential therapeutic applications. The proposed synthetic route offers a clear and feasible strategy for its preparation, paving the way for further investigation.

The true potential of this compound, however, can only be unlocked through rigorous experimental validation. Future research should focus on:

  • Optimized Synthesis and Characterization: The proposed synthetic protocol should be experimentally verified and optimized for yield and purity. Full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, etc.) is essential.

  • Broad Biological Screening: The compound should be subjected to a wide range of biological assays to identify its primary therapeutic potential. This should include screening against various cancer cell lines, bacterial and fungal strains, and assays for anti-inflammatory and antioxidant activity.

  • Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate its mechanism of action. This could involve target identification and validation studies.

References

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Google Patents. (n.d.). CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Google Patents. (n.d.). WO2000026202A1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • Chen, Y., et al. (2010).
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Pattan, S. R., et al. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-6.
  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Patsnap. (n.d.). 2-aminothiazole patented technology retrieval search results. Retrieved from [Link]

  • Bdaiwi, Z. M., et al. (2021). Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives.
  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455.
  • Kumar, R., & Kumar, R. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 69-77.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • Google Patents. (n.d.). US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
  • Google Patents. (n.d.). US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • Desai, N. C., & Trivedi, A. R. (2012). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. Journal of the Serbian Chemical Society, 77(10), 1343-1352.
  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2398.
  • El-Abd, M. Z., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2345678.

Sources

The Aminothiazole Acetamide Core: A Cornerstone in Modern Cephalosporin Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Significance of the 2-(2-Amino-1,3-thiazol-4-yl)acetamide Moiety

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the history and synthetic evolution of the 2-(2-amino-1,3-thiazol-4-yl)acetamide chemical scaffold, a critical component in the development of advanced-generation cephalosporin antibiotics. While the specific molecule "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide" as initially queried is not prominently featured in scientific literature, a closely related isomer, the 2-(2-amino-1,3-thiazol-4-yl)acetyl group, is of immense pharmacological importance. This guide will focus on this vital structural motif, with particular emphasis on its role in the groundbreaking antibiotic, Cefditoren Pivoxil.

Introduction: The Rise of Aminothiazole Cephalosporins

The relentless evolution of bacterial resistance has necessitated the continuous development of novel antimicrobial agents. The introduction of the 2-aminothiazole ring into the C-7 acylamino side chain of the cephalosporin nucleus marked a significant milestone in this endeavor. This structural modification conferred potent broad-spectrum activity, particularly against Gram-negative bacteria, and enhanced stability against β-lactamase enzymes, a primary mechanism of bacterial resistance.[1][2]

The 2-(2-amino-1,3-thiazol-4-yl)acetamide moiety, in particular, emerged as a privileged scaffold. Its unique electronic and steric properties facilitate high-affinity binding to penicillin-binding proteins (PBPs), the essential enzymes responsible for bacterial cell wall synthesis.[3] Inhibition of PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and bactericidal activity.

The Genesis of a Key Structural Motif: Discovery and Early Synthesis

The discovery of the therapeutic potential of aminothiazole-containing cephalosporins spurred intensive research into efficient and scalable synthetic routes for the key 2-(2-amino-1,3-thiazol-4-yl)acetic acid side chain and its derivatives. Early synthetic strategies often revolved around the classic Hantzsch thiazole synthesis, a robust method for the construction of the thiazole ring.[4][5][6]

The Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch synthesis provides a convergent and versatile route to 2-aminothiazoles. The general mechanism involves the condensation of an α-haloketone with a thiourea derivative.[7] This method has been widely adapted for the synthesis of various 2-amino-4-substituted thiazoles.[4][6]

Experimental Protocol: A Representative Hantzsch Synthesis for a 2-Amino-4-substituted Thiazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be isolated by filtration. If the product remains dissolved, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

The following diagram illustrates the generalized workflow of the Hantzsch thiazole synthesis.

Hantzsch_Synthesis reagents α-Haloketone + Thiourea reaction Condensation Reaction (Reflux) reagents->reaction 1. Dissolve solvent Solvent (e.g., Ethanol) workup Cooling and Precipitation/ Solvent Removal reaction->workup 2. Reaction Completion purification Filtration/Recrystallization/ Column Chromatography workup->purification 3. Isolation product 2-Aminothiazole Derivative purification->product 4. Purification

Caption: Generalized workflow for the Hantzsch thiazole synthesis.

Elaboration of the Side Chain and its Incorporation into Cephalosporins

With a reliable method for the synthesis of the 2-aminothiazole core, the next crucial step was the elaboration of the acetic acid side chain at the 4-position and its subsequent coupling to the 7-aminocephalosporanic acid (7-ACA) nucleus.

The synthesis of 2-(2-aminothiazol-4-yl)acetic acid derivatives often involves the use of ethyl 4-chloroacetoacetate as a starting material in the Hantzsch synthesis. The resulting ethyl 2-(2-aminothiazol-4-yl)acetate can then be hydrolyzed to the corresponding carboxylic acid.

The coupling of this side chain to the 7-ACA core is a critical step that has been the subject of extensive process development to maximize yield and purity.[8][9] Various coupling agents and strategies have been employed, including the use of activated esters of the side chain.[8]

The following table summarizes different synthetic routes for the preparation of Cefditoren Pivoxil, highlighting the key transformations.

RouteStarting Material (Cephalosporin Core)Key TransformationsReference
17-ACASilanization protection, iodination, Wittig reaction to introduce the C-3 side chain, coupling with an activated 2-(2-aminothiazol-4-yl)acetyl derivative, esterification, and deprotection.[8]
2GCLE (7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester)Wittig reaction, deprotection of the C-7 amino group, coupling with the aminothiazole side chain, and esterification.[8]
37-ATCA (7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid)Direct acylation with an activated ester of the aminothiazole side chain (AE-active ester), followed by salt formation and esterification with iodomethyl pivalate.[8][10]

Case Study: The Role of the 2-(2-Amino-1,3-thiazol-4-yl)acetamide Moiety in Cefditoren Pivoxil

Cefditoren pivoxil is a third-generation oral cephalosporin that exemplifies the successful application of the 2-(2-amino-1,3-thiazol-4-yl)acetamide side chain.[3][11] It is a prodrug that is hydrolyzed by esterases in the intestine to release the active drug, cefditoren.[3]

The chemical structure of Cefditoren Pivoxil is (6R,7R)-2,2-dimethylpropionyloxymethyl-7-[(Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetamido]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)vinyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[12] The 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido group at the C-7 position is crucial for its potent antibacterial activity and β-lactamase stability.[11]

The synthesis of Cefditoren Pivoxil is a multi-step process that involves the careful construction of both the C-3 and C-7 side chains and their attachment to the cephem nucleus.[8][13][14]

The following diagram illustrates a simplified synthetic pathway to Cefditoren Pivoxil, emphasizing the introduction of the key aminothiazole side chain.

Cefditoren_Synthesis cluster_side_chain Side Chain Synthesis cluster_core_modification Cephalosporin Core Modification start_sc Ethyl 4-chloroacetoacetate + Thiourea hantzsch Hantzsch Thiazole Synthesis start_sc->hantzsch aminothiazole_ester Ethyl 2-(2-aminothiazol-4-yl)acetate hantzsch->aminothiazole_ester elaboration Elaboration (e.g., methoxyimino group introduction) aminothiazole_ester->elaboration activated_side_chain Activated 2-(2-aminothiazol-4-yl)- (methoxyimino)acetic acid derivative elaboration->activated_side_chain coupling Coupling Reaction activated_side_chain->coupling start_core 7-ACA c3_modification C-3 Side Chain Introduction start_core->c3_modification modified_core 7-Amino-3-vinyl-3-cephem- 4-carboxylic acid derivative c3_modification->modified_core modified_core->coupling esterification Esterification (Pivoxil Group) coupling->esterification cefditoren Cefditoren Pivoxil esterification->cefditoren

Caption: A simplified synthetic pathway for Cefditoren Pivoxil.

Conclusion and Future Perspectives

The discovery and development of the 2-(2-amino-1,3-thiazol-4-yl)acetamide moiety represents a significant advancement in the field of antibacterial chemotherapy. Its incorporation into the cephalosporin scaffold has led to a new generation of potent antibiotics with an expanded spectrum of activity and enhanced resistance to bacterial enzymes. The synthetic methodologies developed for this key structural motif, rooted in foundational reactions like the Hantzsch thiazole synthesis, have been refined over decades to enable the large-scale production of these life-saving drugs.

As the challenge of antimicrobial resistance continues to grow, the lessons learned from the history of aminothiazole cephalosporins will undoubtedly inform the design and synthesis of the next generation of antibacterial agents. The 2-aminothiazole scaffold remains a fertile ground for the discovery of new and improved therapeutics.

References

  • J Antibiot (Tokyo). 1980 Sep;33(9):1022-30.

  • J Antibiot (Tokyo). 1984 Nov;37(11):1423-40.

  • ChemInform. 1991.

  • Der Pharma Chemica, 2013, 5 (2):181-184.

  • J. Org. Chem. 2025, 90, 15, 9632–9641.

  • Chem Help Asap.

  • ResearchGate.

  • Molecules. 2017 Mar; 22(3): 456.

  • Google Patents.

  • ACS Catal. 2021 Feb 19; 11(5): 2836–2842.

  • Google Patents.

  • Google Patents.

  • Google Patents.

  • PubChem.

  • Google Patents.

  • Google Patents.

  • ResearchGate.

  • Molecules. 2021 Mar; 26(6): 1773.

  • Acta Chimica Slovenica. 2018, 65, 1-22.

  • PubChem.

  • Semantic Scholar.

  • MedKoo Biosciences.

Sources

"2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and overall therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the solubility profile for 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide (CAS No. 1172707-63-9), a heterocyclic compound featuring the medicinally significant 2-aminothiazole scaffold.[2][3] While specific experimental solubility data for this exact molecule is not extensively published, this document, written from the perspective of a Senior Application Scientist, synthesizes established principles of physical chemistry and pharmaceutical science to construct a robust predictive profile. We will explore the compound's key physicochemical properties, delve into the critical factors that govern its solubility—most notably pH, temperature, and solid-state form—and provide detailed, field-proven protocols for its experimental determination. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively characterize and optimize the solubility of this and structurally related compounds.

Introduction to 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide

The 2-Aminothiazole Scaffold in Medicinal Chemistry

The 2-aminothiazole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Its prevalence is due to its unique structural features and its capacity to interact with various biological targets.[4] The development of novel derivatives, such as the title compound, is an active area of research aimed at improving potency, selectivity, and pharmacokinetic properties like aqueous solubility.[2]

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential before embarking on solubility studies.[5] Key identifiers and properties for 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide are summarized below.

PropertyValueSource
CAS Number 1172707-63-9[6][7]
Molecular Formula C₆H₉N₃OS[6][8]
Molecular Weight 171.22 g/mol [6][8]
Structure A 2-aminothiazole ring linked via an ethyl group to an N-methylacetamide moiety.-
The Critical Role of Solubility in Preclinical Development

Low aqueous solubility is a primary challenge in drug development, often leading to poor and variable oral bioavailability.[1] An API must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1] Therefore, accurately characterizing the solubility profile in the early stages of discovery is paramount to guide formulation strategies, select appropriate dosage forms, and ensure the development of a safe and effective therapeutic product.[1][9]

Theoretical Framework of Solubility

pH-Dependent Solubility and the Role of Ionization

Many drug candidates are weak acids or bases, and their solubility is highly dependent on the pH of the surrounding medium.[5][10] The 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide molecule contains a basic 2-amino group on the thiazole ring. This group is subject to protonation in acidic environments.

The Henderson-Hasselbalch equation provides the theoretical basis for understanding this pH-dependent behavior.[5] At a pH below the pKa of the 2-amino group, the compound will predominantly exist in its protonated, cationic (charged) form. This ionized form is significantly more soluble in aqueous media than the neutral, uncharged form.[10][11] Conversely, at a pH above the pKa, the compound will be primarily in its less soluble, neutral state. This relationship is fundamental to predicting the compound's behavior in the varying pH environments of the gastrointestinal tract.

Caption: pH-dependent ionization equilibrium of the aminothiazole moiety.

Impact of Temperature on Solubility

The dissolution of most drug solids is an endothermic process, meaning it absorbs heat from the surroundings.[1][12] Consequently, for these compounds, an increase in temperature will lead to an increase in solubility.[12][13] While pharmaceutical solutions are typically administered at ambient or body temperature, understanding the thermodynamic properties of dissolution (enthalpy, entropy) can provide deeper insights into the solubilization process.[14][15] These parameters can be determined by measuring solubility across a range of temperatures (e.g., 298.2 K to 315.2 K).[14]

The Challenge of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[16][17] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, stability, and, critically, solubility.[18][19] Generally, a metastable polymorph is more soluble than the thermodynamically stable form, although this higher solubility can be transient as the metastable form may convert to the more stable, less soluble form over time.[20] Amorphous (non-crystalline) forms are typically more soluble than any crystalline form.[17] It is imperative to characterize the solid-state form of the API used in solubility studies to ensure data reproducibility and relevance.[17][20]

Experimental Determination of Solubility

The "Gold Standard": Shake-Flask Method for Thermodynamic Solubility

The saturation shake-flask method is widely regarded as the most reliable technique for determining thermodynamic equilibrium solubility.[9][21][22] The principle involves creating a saturated solution in equilibrium with an excess of the solid drug.

Caption: Experimental workflow for the Shake-Flask solubility method.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

  • Preparation: Add an excess amount of solid 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide to a series of glass vials. The excess should be visually apparent throughout the experiment.

  • Solvent Addition: To each vial, add a precise volume of the desired solvent or buffer solution (e.g., pH 1.2, 4.5, 6.8, and 7.4 buffers to simulate the GI tract).

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[23] It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.

  • Phase Separation: Remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.[21]

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant, avoiding any solid material. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial. The first few drops should be discarded to saturate any potential binding sites on the filter.[21]

  • Analysis: Quantify the concentration of the dissolved API in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry method.[9] HPLC is often preferred for its ability to separate the API from any potential impurities or degradants.[9]

  • Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and any dilution factors.

High-Throughput Kinetic Solubility Assays

In early drug discovery, where compound availability is limited, high-throughput kinetic solubility methods are often employed for rapid screening.[21] A common method is turbidimetry.[9] This involves dissolving the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) and then adding this stock solution to an aqueous buffer.[9][24] The concentration at which precipitation is first observed (detected by light scattering) is defined as the kinetic solubility.[9][24] While faster, these methods typically yield higher and more variable results than thermodynamic methods and can be influenced by the rate of addition and DMSO concentration.[24]

Predicted Solubility Profile and Key Considerations

Based on the structure, the following profile is predicted for 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide.

Predicted pH-Solubility Profile
  • Low pH (e.g., 1.0 - 4.0): High solubility is expected due to the protonation of the 2-amino group, forming a soluble salt in situ.

  • Mid pH (e.g., 5.0 - 8.0): Solubility is predicted to decrease significantly as the pH approaches and surpasses the pKa of the amino group, leading to a higher proportion of the less soluble neutral form. This region is critical for predicting absorption in the small intestine.

  • High pH (e.g., > 9.0): The compound will exist almost entirely as the neutral free base, and its solubility will likely be at its lowest, representing its intrinsic solubility (S₀).[5]

Recommended Solvents for Characterization

A comprehensive solubility assessment should include a variety of pharmaceutically relevant solvents. This helps in identifying potential vehicles for both in vitro and in vivo studies and provides insights for formulation development.[25]

Solvent/MediumRationalePredicted Solubility
Purified Water Baseline aqueous solubility of the neutral form.Low
0.1 N HCl (pH ~1.2) Simulates gastric fluid; assesses solubility of the ionized form.High
Phosphate Buffered Saline (PBS, pH 7.4) Simulates physiological pH of blood and deep tissues.Low to Moderate
Acetate Buffer (pH 4.5) Simulates intestinal fluid.Moderate to High
Ethanol (EtOH) A common co-solvent in formulations.Moderate
Propylene Glycol (PG) A common hydrophilic solvent and penetration enhancer.[25]Moderate
Dimethyl Sulfoxide (DMSO) A highly polar aprotic solvent used for preparing high-concentration stock solutions.High

Conclusion

The solubility profile of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide is predicted to be strongly pH-dependent, a characteristic dictated by the ionizable 2-amino group on its thiazole core. High solubility is anticipated under acidic conditions, with a significant decrease as the pH becomes neutral or basic. Factors such as temperature and, crucially, the solid-state form (polymorphism) will also exert a considerable influence on measured solubility values.

For any drug development professional, the robust experimental determination of this profile using the gold-standard shake-flask method is a non-negotiable step. The protocols and theoretical framework provided in this guide offer a clear path for this characterization. A thorough understanding of the solubility of this compound will be instrumental in overcoming potential biopharmaceutical challenges and successfully advancing it through the development pipeline.

References

  • Factors Influencing the Solubility of Drugs. (n.d.). Pharmlabs. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug-like Properties: Concepts, Structure, Design and Methods. SciSpace. Retrieved from [Link]

  • Babu, A. R., & Noveen, A. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 30–34. Retrieved from [Link]

  • Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism. (2024). Jove. Retrieved from [Link]

  • Ferreira, O., & Pinho, S. P. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. PubMed. Retrieved from [Link]

  • Polymorph Retention and Conversion Explained. (2023). YouTube. Retrieved from [Link]

  • Iurlo, M., et al. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceuticals, 13(10), 301. Retrieved from [Link]

  • The influence of pH on solubility in water. (n.d.). Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Tsinman, O., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 44883–44893. Retrieved from [Link]

  • Tsinman, O., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC - NIH. Retrieved from [Link]

  • Impact of Polymorphism on Drug Formulation and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. (2018). PubMed. Retrieved from [Link]

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (2009). ResearchGate. Retrieved from [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved from [Link]

  • Dissolution of ionizable water-insoluble drugs: The combined effect of pH and surfactant. (2000). Sci-Hub. Retrieved from [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. Retrieved from [Link]

  • Development of 2-aminothiazole core in anticancer therapeutic areas. (2021). ResearchGate. Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. Retrieved from [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. Retrieved from [Link]

  • 2-Aminothiazole. (n.d.). Solubility of Things. Retrieved from [Link]

  • Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • N-Methylacetamide. (n.d.). Grokipedia. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • N-Methylacetamide. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). NIH. Retrieved from [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • N-(2-Methylpropyl)acetamide. (n.d.). FooDB. Retrieved from [Link]

  • N-Methylacetamide. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

A Technical Guide to the Target Deconvolution of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Drug Development Professionals and Biomedical Researchers

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The subject of this guide, 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide, is a research chemical whose specific biological targets are not widely documented.[3] This document provides a comprehensive, technically-grounded strategy for the systematic identification and validation of its protein targets. We will move beyond theoretical discussions to provide actionable, field-proven experimental workflows, including affinity-based proteomics and the Cellular Thermal Shift Assay (CETSA). The objective is to equip researchers with the rationale and detailed methodologies required to deconvolve the mechanism of action for this and similar novel small molecules.

Part 1: The 2-Aminothiazole Scaffold: A Landscape of Biological Activity

The 2-aminothiazole motif is a recurring feature in numerous approved drugs and clinical candidates, underscoring its versatility in molecular recognition.[4] Its derivatives have demonstrated a vast spectrum of biological activities, including but not limited to:

  • Anticancer: The scaffold is a key component of kinase inhibitors like Dasatinib and Alpelisib.[4] Many derivatives show potent activity against various cancer cell lines, including leukemia, breast, and lung cancer.[4][5]

  • Anti-inflammatory & Antioxidant: These compounds are frequently investigated for their ability to modulate inflammatory pathways and scavenge free radicals.[6][7]

  • Antimicrobial: A significant body of research highlights the antibacterial and antifungal properties of 2-aminothiazole derivatives.[6][8]

  • Neurological & Metabolic: Certain derivatives have been explored as BACE1 inhibitors for Alzheimer's disease, neuroprotective agents, and antidiabetics.[9][10]

Given this landscape, it is reasonable to hypothesize that 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide could interact with protein classes such as kinases, proteases, or metabolic enzymes . However, the 2-aminothiazole scaffold has also been identified as a potential "frequent hitter" in biophysical screens, indicating a tendency for promiscuous binding.[11] This necessitates a rigorous, multi-faceted approach to distinguish specific, high-affinity targets from nonspecific interactions.

Part 2: A Phased Strategy for Target Identification and Validation

The core of our approach is a logical progression from broad, unbiased screening to specific, high-confidence validation. This ensures that resources are directed efficiently toward the most promising candidate targets.

Phase 1: Unbiased Target Discovery in a Native Environment

The primary goal is to identify which proteins physically interact with the compound in a complex biological system, such as a cell lysate or intact cells. We will detail two powerful, orthogonal methods: Affinity-Based Proteomics and Cellular Thermal Shift Assay (CETSA).

This classic and robust technique uses an immobilized version of the small molecule to "fish" for its binding partners from a complex protein mixture.[12][13][14] The captured proteins are then identified by mass spectrometry.

Causality Behind Experimental Choices: The success of this method hinges on creating an affinity probe that retains the original compound's binding activity. A linker must be attached to a position on the molecule that structure-activity relationship (SAR) data suggests is non-essential for binding. The acetamide nitrogen is a plausible attachment point for a linker, but this must be empirically validated. Using a negative control (e.g., beads without the compound or with an inactive structural analog) is critical to filter out proteins that bind non-specifically to the matrix itself.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis:

    • Synthesize an analog of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide with a linker (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

    • Covalently attach the probe to an amine-reactive solid support, such as NHS-activated agarose or magnetic beads. Prepare control beads that are blocked without the compound.

  • Lysate Preparation:

    • Culture relevant cells (e.g., a cancer cell line like K562 if kinase inhibition is suspected) to ~80% confluency.

    • Harvest cells and lyse in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at ~15,000 x g for 20 minutes at 4°C to remove insoluble debris.[15] Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate ~1-2 mg of the clarified cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.[15]

    • Crucial Step (Competition Control): In a parallel sample, pre-incubate the lysate with a 100-fold molar excess of the free, unmodified compound before adding the compound-conjugated beads. Proteins that are true targets will show significantly reduced binding to the beads in this sample.

  • Washing and Elution:

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specific binders.

    • Elute bound proteins using a denaturing buffer (e.g., 2% SDS in 100 mM Tris-HCl) or by boiling in Laemmli sample buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.

    • Excise protein bands that are present in the experimental lane but absent or significantly reduced in the control and competition lanes.

    • Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[15]

Data Presentation: Putative Protein Targets from AP-MS

RankProtein ID (UniProt)Protein NameScoreFold Enrichment (Expt vs. Control)Fold Reduction (Competition)
1P00533Epidermal growth factor receptor254.115.212.5
2P06239Tyrosine-protein kinase LCK198.712.810.1
3Q05397Squalene synthase155.49.58.9
4P31749Serine/threonine-protein kinase PIM1121.07.36.8

This is a table of hypothetical data for illustrative purposes.

CETSA is a powerful label-free method that works in intact cells and tissues.[16] It is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[16][17]

Causality Behind Experimental Choices: This technique is invaluable because it directly confirms target engagement within the complex milieu of a living cell, accounting for factors like cell permeability and compound metabolism.[18] An initial experiment must determine the baseline melting curve of the suspected target protein. Subsequent experiments then test for a shift in this curve in the presence of the compound. An isothermal dose-response experiment at a single, carefully chosen temperature can then be used to determine the compound's potency in a cellular context.[19]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with the compound (e.g., at 10 µM) or vehicle (e.g., DMSO) for 1-2 hours in culture medium.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[20]

  • Lysis and Separation:

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[20]

  • Detection:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Denature the samples by adding Laemmli buffer and boiling.

    • Analyze the amount of remaining soluble target protein at each temperature point by Western blotting using a specific antibody for the protein identified in Phase 1.

  • Data Analysis:

    • Quantify the band intensities and plot them against temperature. The curve for the compound-treated sample should be shifted to the right compared to the vehicle control if the compound stabilizes the target protein.

Phase 2: Target Validation and Mechanistic Insight

After identifying high-confidence candidates, the next phase is to validate the direct interaction and begin to understand its functional consequences.

  • Direct Binding Assays: Use purified recombinant protein (identified in Phase 1) and the compound in biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (K_D) and thermodynamics. A series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides were previously evaluated for their affinity towards BACE-1 using SPR.[10]

  • Enzymatic Assays: If the identified target is an enzyme (e.g., a kinase), perform in vitro activity assays to determine if the compound acts as an inhibitor or activator and to calculate its IC50 value.

  • Cellular Functional Assays: Modulate the expression of the target protein in cells (e.g., using siRNA or CRISPR) and assess whether this alters the cellular phenotype observed with compound treatment. This crucial step links target engagement to a functional cellular outcome.

Part 3: Visualization of Key Workflows and Pathways

Diagrams provide a clear visual summary of the complex processes involved in target deconvolution.

Diagram 1: Overall Target Deconvolution Workflow This diagram illustrates the multi-phase, integrated approach to identifying and validating a small molecule's biological target.

cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Data Integration cluster_2 Phase 2: Target Validation cluster_3 Outcome Compound Compound AP_MS Affinity Purification- Mass Spectrometry (AP-MS) Compound->AP_MS Immobilized Probe CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Intact Cell Treatment Hit_List Generate Putative Target Hit List AP_MS->Hit_List CETSA->Hit_List Biophysical Direct Binding Assays (SPR, ITC) Hit_List->Biophysical Biochemical Enzymatic/Functional Assays (IC50) Biophysical->Biochemical Cellular Cellular Target Engagement & Phenotypic Assays Biochemical->Cellular Validated_Target Validated Biological Target & Mechanism of Action Cellular->Validated_Target

Caption: A workflow for small molecule target identification.

Diagram 2: Affinity Purification-Mass Spectrometry (AP-MS) Workflow A detailed schematic of the AP-MS protocol, from probe immobilization to protein identification.

Start Synthesize & Immobilize Compound on Beads Incubate Incubate Beads with Lysate Start->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-Binders Incubate->Wash Control Control Beads (No Compound) Incubate->Control Competition Competition with Free Compound Incubate->Competition Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE LC_MS In-Gel Digestion & LC-MS/MS Analysis SDS_PAGE->LC_MS Identify Identify Specific Binding Proteins LC_MS->Identify

Caption: Key steps in the AP-MS experimental workflow.

Conclusion

Identifying the biological targets of a novel compound like 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide is a critical step in translating a chemical entity into a valuable research tool or therapeutic lead. The process requires a systematic, evidence-based approach that combines orthogonal, unbiased discovery methods with rigorous biochemical and cellular validation. By employing the detailed workflows for AP-MS and CETSA described herein, researchers can move from a compound of unknown function to a validated target with a clear mechanism of action, paving the way for further drug development and biological inquiry.

References

  • Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Tabanagh, M.E., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Bio-protocol. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. Available at: [Link]

  • Nevagi, R.J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available at: [Link]

  • Tabanagh, M.E., et al. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • D'Arcy, B., et al. (2020). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry. Available at: [Link]

  • Tran, T.H., & Nguyen, T. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available at: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Available at: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. Available at: [Link]

  • Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Robers, M.B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Pär Nordlund Lab. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available at: [Link]

  • Inserm. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Inserm. Available at: [Link]

  • Quezia, B., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available at: [Link]

  • Johnson, M.E., & Pauli, G.F. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]

  • Dai, S., et al. (2020). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. ACS Pharmacology & Translational Science. Available at: [Link]

  • Taha, M., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • Wang, Y., et al. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Dossier: Characterization and Research Roadmap for 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the research chemical 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide (CAS No. 1172707-63-9). While this specific molecule is not extensively documented in peer-reviewed literature, its core structure, the 2-aminothiazole moiety, is a privileged scaffold in medicinal chemistry, known for a vast array of biological activities.[1][2][3] This guide is structured to serve as a roadmap for researchers, providing foundational chemical data, outlining robust protocols for synthesis and characterization, and positing logical, evidence-based avenues for biological screening based on the well-established profile of related compounds. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor for any research program undertaking the study of this compound.

Molecular Profile and Physicochemical Properties

The initial step in evaluating any research chemical is to establish its fundamental physicochemical properties. These parameters are critical for everything from solvent selection in synthesis and assays to preliminary assessment of drug-likeness.

PropertyValueSource / Method
CAS Number 1172707-63-9Chemical Supplier Databases[4]
Molecular Formula C₆H₉N₃OSCalculated
Molecular Weight 171.22 g/mol Calculated
Appearance Solid (Predicted)N/A
Topological Polar Surface Area (TPSA) 87.5 ŲComputational Prediction
logP (Octanol-Water Partition Coeff.) -0.4 to 0.5 (Predicted)Computational Prediction
Hydrogen Bond Donors 2 (Amine NH₂)Calculated
Hydrogen Bond Acceptors 4 (Amide O, Thiazole N, Amine N, Amide N)Calculated
Rotatable Bonds 2Calculated

Scientist's Insight: The predicted TPSA and logP values suggest that the molecule possesses good aqueous solubility and has the potential for membrane permeability, key characteristics for biological activity. The presence of multiple hydrogen bond donors and acceptors indicates that it could effectively interact with biological targets such as enzyme active sites or protein receptors.

Synthesis and Purification Workflow

The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a primary and reliable method.[1] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the target molecule, a plausible and efficient synthetic route is proposed.

Proposed Retrosynthetic Analysis

A logical retrosynthesis points to two key starting materials: a suitable α-haloacetamide derivative and thiourea.

G Target 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide Thiazole_Formation Hantzsch Thiazole Synthesis Target->Thiazole_Formation Key Disconnection SM1 3-Bromo-2-oxopropanamide derivative (or related α-haloketone) Thiazole_Formation->SM1 SM2 Thiourea Thiazole_Formation->SM2

Caption: Retrosynthetic analysis for the target compound via Hantzsch synthesis.

Step-by-Step Synthesis Protocol

This protocol describes a robust method for synthesizing and purifying the title compound.

  • Reaction Setup: To a solution of 3-chloro-N-methyl-2-oxopropanamide (1.0 eq) in absolute ethanol (10 mL/mmol), add thiourea (1.1 eq).

    • Causality: Ethanol is an excellent solvent for both reactants and facilitates the reaction. A slight excess of thiourea ensures the complete consumption of the more valuable α-haloketone intermediate.

  • Condensation: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

    • Trustworthiness: TLC provides a simple, real-time validation of the reaction's progression, allowing for precise determination of the reaction endpoint and preventing the formation of degradation byproducts from excessive heating.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Basify the solution to pH 8-9 with a saturated solution of sodium bicarbonate (NaHCO₃) to precipitate the product.

    • Causality: The aminothiazole product is basic and often forms a salt in the acidic reaction conditions. Neutralization is required to precipitate the free base for isolation.

  • Isolation: Filter the resulting solid precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate) to yield the pure 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide.

    • Trustworthiness: Recrystallization is a powerful technique for removing impurities, and the purity of the final product should be validated by the analytical methods described in the next section.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following workflow provides a self-validating system for quality control.

G cluster_workflow Analytical Workflow Start Purified Solid HPLC HPLC-UV/MS Purity >98%? Correct Mass? Start->HPLC NMR 1H & 13C NMR Correct Structure? HPLC->NMR Yes Fail QC Failed: Re-purify or Re-synthesize HPLC->Fail No FTIR FT-IR Functional Groups? NMR->FTIR Yes NMR->Fail No Final QC Passed: Release for Assay FTIR->Final Yes FTIR->Fail No

Caption: A logical workflow for the analytical validation of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine purity and quantify the compound.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: UV at 254 nm and 280 nm. Mass Spectrometry (MS) for mass confirmation.

  • Acceptance Criteria: Purity ≥ 98% by peak area. MS should show a clear [M+H]⁺ ion at m/z 172.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the molecular structure.

  • Method: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected ¹H NMR Signals (Predicted):

    • Singlet for the thiazole C4-H.

    • Broad singlet for the amine (-NH₂) protons.

    • Singlet/doublet for the methylene (-CH₂-) protons.

    • Singlet/doublet for the N-methyl (-CH₃) protons.

    • Signal for the amide N-H.

  • ¹³C NMR: Will confirm the number of unique carbons and their chemical environment.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Purpose: To confirm the presence of key functional groups.

  • Expected Peaks:

    • ~3300-3100 cm⁻¹ (N-H stretching from amine and amide).

    • ~1650 cm⁻¹ (C=O stretching from the amide).

    • ~1600 cm⁻¹ (C=N stretching from the thiazole ring).

Postulated Biological Activity and Screening Strategy

The 2-aminothiazole scaffold is a versatile pharmacophore present in numerous biologically active agents.[2][3] Literature on related structures provides a strong rationale for investigating this compound in several therapeutic areas.[1][6]

Primary Screening Targets
  • Antimicrobial Activity: 2-aminothiazoles are well-known for their antibacterial and antifungal properties.[2]

    • Proposed Assay: Initial screening via broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).[7]

  • Anticancer Activity: Many derivatives exhibit anti-proliferative effects on various cancer cell lines.[3]

    • Proposed Assay: An MTT or similar cell viability assay against a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), K562 (leukemia)) to determine the GI₅₀ (concentration for 50% growth inhibition).[8]

  • Anti-inflammatory/Antioxidant Activity: The thiazole nucleus is associated with both anti-inflammatory and antioxidant effects.[3][9][10]

    • Proposed Assay: A DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay to quantify antioxidant potential. For anti-inflammatory activity, an LPS-induced nitric oxide production assay in RAW 264.7 macrophage cells can be employed.[10]

Hypothetical Mechanism of Action: Kinase Inhibition

Many 2-aminothiazole-containing drugs, such as Dasatinib, function as kinase inhibitors. The planar, aromatic thiazole ring and hydrogen bonding groups are well-suited to fit into the ATP-binding pocket of protein kinases.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Compound 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide (Inhibitor) Kinase Protein Kinase ATP Binding Pocket Substrate Binding Site Compound->Kinase:f0 Binds & Blocks Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase:f0 Substrate Substrate Protein Substrate->Kinase:f1 Cellular_Response Downstream Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Cellular_Response->Cellular_Response Inhibition

Caption: Postulated mechanism of action via competitive inhibition at the ATP-binding site of a protein kinase.

Safety, Handling, and Storage

While no specific toxicology data exists for this compound, general precautions for handling novel research chemicals and N-methylacetamide derivatives should be followed.[11][12]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid inhalation of dust and direct contact with skin and eyes.[11]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Toxicity Profile (Inferred): The N-methylacetamide fragment itself has known reproductive toxicity concerns (H360D).[13] Therefore, the compound should be handled as potentially hazardous, particularly for researchers of child-bearing potential.

References

  • Khalifa M. E., et al. (2019). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available at: [Link]

  • Ueno, K., et al. (1995). In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. PubMed. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available at: [Link]

  • 2 - SAFETY DATA SHEET. (n.d.). Available at: [Link]

  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). ResearchGate. Available at: [Link]

  • N-Methylacetamide. PubChem. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Publishing. Available at: [Link]

  • N-Methylacetamide. Grokipedia. Available at: [Link]

  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is approached via a robust and efficient two-step process. The initial step involves the construction of the 2-aminothiazole core through the well-established Hantzsch thiazole synthesis to yield the key intermediate, ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate. This is followed by the aminolysis of the ester with methylamine to afford the target N-methylacetamide. This guide offers detailed, step-by-step protocols, insights into the reaction mechanisms, and guidance on the purification and characterization of the synthesized compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[1] The title compound, 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide, incorporates this key heterocycle, making it a significant precursor for the synthesis of novel pharmaceutical agents. This guide details a reliable synthetic route, designed for both laboratory-scale synthesis and potential scale-up.

The chosen synthetic strategy is depicted in the workflow diagram below. The first stage is the Hantzsch thiazole synthesis, a classic and versatile method for the formation of thiazole rings from α-halocarbonyl compounds and a thioamide source, in this case, thiourea.[1] The second stage is the direct conversion of the resulting ethyl ester to the desired N-methylamide via aminolysis.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Aminolysis Start Ethyl 3-chloro-2-oxopropanoate + Thiourea Intermediate Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate Start->Intermediate Reflux in Ethanol Final_Product 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide Intermediate->Final_Product Methylamine in Ethanol

Caption: Overall synthetic workflow for 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide.

PART 1: Synthesis of Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate (Intermediate)

The synthesis of the key ester intermediate is achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, in this case, ethyl 3-chloro-2-oxopropanoate, with thiourea. The reaction proceeds via nucleophilic attack of the sulfur of thiourea on the halogenated carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol scale)
Ethyl 3-chloro-2-oxopropanoate609-28-9150.561.51 g (10 mmol)
Thiourea62-56-676.120.76 g (10 mmol)
Ethanol (absolute)64-17-546.0750 mL
Sodium bicarbonate (saturated aq. solution)144-55-884.01As needed
Ethyl acetate141-78-688.11For extraction
Anhydrous magnesium sulfate7487-88-9120.37For drying
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (0.76 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of α-haloketone: To the stirred solution, add ethyl 3-chloro-2-oxopropanoate (1.51 g, 10 mmol) dissolved in absolute ethanol (20 mL) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate as a solid.

PART 2: Synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide (Final Product)

The final step in the synthesis is the aminolysis of the ethyl ester intermediate with methylamine. This nucleophilic acyl substitution reaction converts the ester into the corresponding N-methylamide. The reaction is typically carried out in a solution of methylamine in a suitable solvent like ethanol.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 5 mmol scale)
Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate62557-32-8186.230.93 g (5 mmol)
Methylamine solution (40% in water or 2M in THF/Ethanol)74-89-531.06~2.5 mL (excess)
Ethanol (absolute)64-17-546.0725 mL
Dichloromethane75-09-284.93For extraction
BrineN/AN/AFor washing
Anhydrous sodium sulfate7757-82-6142.04For drying
Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate (0.93 g, 5 mmol) in absolute ethanol (25 mL).

  • Addition of Methylamine: To the stirred solution, add an excess of methylamine solution (e.g., 2.5 mL of a 40% aqueous solution or 12.5 mL of a 2M solution in THF/ethanol) at room temperature.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (ethyl acetate/methanol, 9:1).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess methylamine.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel (dichloromethane/methanol gradient) to afford 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide as a solid.

PART 3: Characterization and Data

Expected Spectroscopic Data for 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~7.0-7.5 (s, 1H, thiazole C4-H)

    • δ ~6.5-7.0 (br s, 2H, -NH₂ protons)

    • δ ~7.8-8.2 (br s, 1H, -NH-CH₃ proton)

    • δ ~3.5 (s, 2H, -CH₂-CO-)

    • δ ~2.6 (d, 3H, -NH-CH₃)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~168-172 (C=O, acetamide)

    • δ ~165-169 (C2 of thiazole)

    • δ ~135-140 (C5 of thiazole)

    • δ ~110-115 (C4 of thiazole)

    • δ ~30-35 (-CH₂-CO-)

    • δ ~25-30 (-NH-CH₃)

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: m/z = 187.06

  • FTIR (KBr, cm⁻¹):

    • ~3300-3400 (N-H stretching, -NH₂)

    • ~3200-3300 (N-H stretching, amide)

    • ~1650-1680 (C=O stretching, amide I)

    • ~1550-1600 (N-H bending, -NH₂ and amide II)

    • ~1400-1450 (C-N stretching)

Troubleshooting and Safety Precautions

  • Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ethyl 3-chloro-2-oxopropanoate is a lachrymator and should be handled with care. Methylamine is a flammable and corrosive gas/liquid.

  • Hantzsch Synthesis: The reaction can be exothermic upon addition of the α-haloketone. Ensure slow, dropwise addition to control the reaction temperature.

  • Aminolysis: The reaction with methylamine should be conducted in a sealed vessel to prevent the escape of the volatile amine. If using an aqueous solution of methylamine, the work-up should efficiently remove water.

  • Purification: The amino group on the thiazole ring can interact with the silica gel during column chromatography. It may be beneficial to add a small amount of triethylamine (~1%) to the eluent to improve the elution of the product.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide. By following the outlined protocols and considering the provided scientific rationale, researchers can successfully synthesize this valuable compound for their drug discovery and development endeavors. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product.

References

  • Deepti, V., Kumari, M. A., Harikrishna, N., Ramesh, G., & Rao, C. V. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

  • Krasovska, M. V., et al. (2021). Chemistry of 2-(2′-Aminophenyl)
  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9349-9360.
  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Al-Omair, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449.
  • Bdaiwi, Z. M., et al. (2021). Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives.
  • Kumar, P., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 852373.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Reaction of Ethyl Acetate with Ammonia | Ammonolysis of Ester| Organic Chemistry |Class -12|. (2023, March 11). YouTube. Retrieved from [Link]

  • Yamagaki, T., Sugahara, K., & Watanabe, T. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(12), 1917–1927.
  • Wierzejewska, M., & Panek, J. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3865.
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-amino-1,3-thiazol-5-yl)acetic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust, two-step synthetic protocol for the laboratory-scale preparation of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide, a valuable heterocyclic compound featuring the 2-aminothiazole scaffold. The 2-aminothiazole motif is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step methodology but also the underlying chemical principles and expert insights for a successful and reproducible synthesis. The synthesis commences with the classic Hantzsch thiazole synthesis to construct the core heterocyclic system, followed by a standard amide coupling to install the N-methylacetamide side chain.

Introduction and Synthetic Strategy

The target molecule, 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide, is a derivative of the 2-aminothiazole family. This class of compounds is of significant interest due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The efficient synthesis of such derivatives is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Our synthetic approach is a logical and efficient two-step process:

  • Step 1: Hantzsch Thiazole Synthesis. This foundational step involves the cyclocondensation of ethyl 4-chloroacetoacetate with thiourea. The Hantzsch synthesis is a reliable and widely-used method for forming thiazole rings from α-halocarbonyl compounds and thioamides.[1][3] This reaction first yields ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate, which is subsequently hydrolyzed to the key carboxylic acid intermediate, 2-(2-amino-1,3-thiazol-5-yl)acetic acid.

  • Step 2: Amide Coupling. The carboxylic acid intermediate is then coupled with methylamine to form the final product. To facilitate this, the carboxylic acid is first activated by converting it into a more reactive acyl chloride using thionyl chloride (SOCl₂). This activated intermediate readily reacts with methylamine to form the desired amide bond with high efficiency.[4][5]

The overall synthetic pathway is illustrated below.

Synthesis_Workflow A Ethyl 4-chloroacetoacetate + Thiourea B Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate A->B Cyclocondensation (Ethanol, Reflux) C 2-(2-Amino-1,3-thiazol-5-yl)acetic acid B->C Saponification (NaOH, H₂O/EtOH) D Acyl Chloride Formation C->D Activation (SOCl₂, cat. DMF) E 2-(2-Amino-1,3-thiazol-5-yl) -N-methylacetamide D->E

Figure 1: Overall synthetic workflow for 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents required for the synthesis. All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted.

ReagentFormulaMW ( g/mol )Molarity/Conc.Supplier Example
Ethyl 4-chloroacetoacetateC₆H₉ClO₃164.59≥97%Sigma-Aldrich
ThioureaCH₄N₂S76.12≥99%Merck
Ethanol (Absolute)C₂H₅OH46.07200 proofFisher Scientific
Sodium Hydroxide (NaOH)NaOH40.00Pellets, ≥98%VWR
Hydrochloric Acid (HCl)HCl36.4637% (w/w)J.T. Baker
Thionyl Chloride (SOCl₂)SOCl₂118.97≥99%Acros Organics
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Fisher Scientific
Methylamine solutionCH₃NH₂31.0640% in H₂OSigma-Aldrich
Triethylamine (TEA)(C₂H₅)₃N101.19≥99.5%Sigma-Aldrich
Step 1: Synthesis of 2-(2-Amino-1,3-thiazol-5-yl)acetic acid

This part of the protocol is divided into the Hantzsch cyclocondensation and subsequent ester hydrolysis.

Part A: Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction Mixture: To the flask, add thiourea (7.61 g, 100 mmol, 1.0 eq) and absolute ethanol (100 mL). Stir the suspension.

  • Addition of Ketoester: Slowly add ethyl 4-chloroacetoacetate (16.46 g, 100 mmol, 1.0 eq) to the suspension at room temperature. The addition should be done portion-wise over 10 minutes.

    • Causality Note: The Hantzsch reaction is exothermic. A controlled addition prevents a rapid temperature increase. The reaction involves the nucleophilic attack of the sulfur from thiourea on the carbon bearing the chlorine, followed by cyclization and dehydration to form the aromatic thiazole ring.[1]

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt will form.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash the filter cake with cold ethanol (2 x 20 mL).

  • Neutralization: Suspend the crude salt in 150 mL of water and stir. Slowly add a saturated sodium bicarbonate (NaHCO₃) solution until the pH of the mixture is ~8-9. This will precipitate the free base.

  • Final Isolation: Filter the resulting white/pale yellow solid, wash thoroughly with deionized water, and dry under vacuum to yield ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate.

Part B: Saponification to 2-(2-Amino-1,3-thiazol-5-yl)acetic acid

  • Setup: In a 250 mL round-bottom flask, dissolve the ethyl ester from the previous step (e.g., 20.0 g, 100 mmol, 1.0 eq) in a mixture of ethanol (50 mL) and water (50 mL).

  • Hydrolysis: Add sodium hydroxide pellets (6.0 g, 150 mmol, 1.5 eq) to the solution.

    • Causality Note: Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl, leading to the formation of a carboxylate salt and ethanol. An excess of base ensures the reaction goes to completion.

  • Reaction: Stir the mixture at room temperature for 12-16 hours, or until TLC analysis confirms the disappearance of the starting material.

  • Acidification: Cool the flask in an ice-water bath. Carefully acidify the reaction mixture to pH 3-4 by the dropwise addition of concentrated hydrochloric acid (37%). A precipitate will form.

    • Safety Note: Acidification is exothermic and should be performed slowly in an ice bath and a well-ventilated fume hood.

  • Isolation: Filter the solid precipitate, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum at 50 °C to yield the intermediate, 2-(2-Amino-1,3-thiazol-5-yl)acetic acid, as a stable solid.

Step 2: Synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

This final step involves the activation of the carboxylic acid and subsequent amidation.

  • Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube. Operate under an inert atmosphere (Nitrogen or Argon).

  • Acid Activation: Suspend 2-(2-amino-1,3-thiazol-5-yl)acetic acid (1.72 g, 10 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 30 mL).

  • Add a catalytic amount of anhydrous DMF (2-3 drops).

    • Causality Note: DMF catalyzes the formation of the acyl chloride via the Vilsmeier intermediate, which is more reactive than the acid itself, thereby speeding up the reaction with thionyl chloride.

  • Carefully add thionyl chloride (1.1 mL, 1.78 g, 15 mmol, 1.5 eq) dropwise at room temperature.

    • Safety Note: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a fume hood. The reaction produces HCl and SO₂ gases.

  • Heat the mixture to a gentle reflux (approx. 40 °C) for 2-3 hours. The suspension should become a clear solution as the acyl chloride forms.

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude acyl chloride hydrochloride salt is obtained as a solid and used directly in the next step.

  • Amidation Setup: In a separate 100 mL flask, cool a solution of methylamine (40% in water, 2.3 mL, ~26 mmol, 2.6 eq) and triethylamine (TEA, 3.6 mL, 2.62 g, 26 mmol, 2.6 eq) in 30 mL of DCM in an ice-water bath (0 °C).

    • Causality Note: The reaction is performed at 0 °C to control its exothermicity. Triethylamine is a non-nucleophilic base used to neutralize the HCl generated during both the acyl chloride formation and the subsequent amidation, driving the reaction to completion.[4]

  • Amide Formation: Dissolve the crude acyl chloride from step 6 in a minimal amount of anhydrous DCM (~15 mL) and add it dropwise to the cold methylamine solution over 20-30 minutes with vigorous stirring.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine all organic layers.

  • Washing: Wash the combined organic layer with saturated sodium bicarbonate solution (1 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) or by column chromatography on silica gel to obtain the final product, 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment and structural integrity.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 186.06).

  • Melting Point: To assess purity.

Safety and Handling

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thionyl chloride is highly corrosive and toxic. Handle with extreme care and have a quenching solution (e.g., sodium bicarbonate) readily available.

  • Concentrated acids and bases are corrosive. Handle with care, especially during the neutralization and acidification steps.

  • Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.

References

  • Der Pharma Chemica. (2013).
  • Gaba, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
  • Wikipedia. (n.d.). 2-Aminothiazole.
  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Google Patents. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Wikipedia. (n.d.). N-Methylacetamide.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). CN1324003C - Technique for preparing N-methylacetamide.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. PubMed Central. [Link]

  • Molbase. (n.d.). Synthesis of Step B: 2-Amino-5,6-dichloro-3-[hydroxy(thiazol-2-yl)methyl]pyrazine.
  • NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • Clinivex. (n.d.). 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide.
  • Semantic Scholar. (2021).
  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • NIH. (2021).
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). (PDF) N-(Thiazol-2-yl)acetamide.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)

Sources

Application Notes & Protocols: Hantzsch Synthesis for 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif of immense significance in medicinal chemistry and drug development.[1][2] This structural core is present in a multitude of pharmaceuticals exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3][4] Notable examples of drugs containing the 2-aminothiazole core include the kinase inhibitor Dasatinib and the anti-inflammatory agent Meloxicam, underscoring its therapeutic relevance.[2][5] The efficient and versatile synthesis of 2-aminothiazole derivatives is therefore a critical endeavor for researchers aiming to explore new chemical space and develop novel therapeutic agents.

This guide provides an in-depth exploration of the Hantzsch synthesis, a classic and widely employed method for the preparation of 2-aminothiazoles.[1][6][7] We will delve into the mechanistic underpinnings of this reaction, present detailed and validated experimental protocols, discuss critical parameters for optimization, and provide troubleshooting strategies to overcome common synthetic challenges.

The Hantzsch Synthesis: A Mechanistic Perspective

First reported by Arthur Hantzsch in 1887, this synthesis involves the condensation reaction between an α-haloketone and a thioamide or, for the synthesis of 2-aminothiazoles, thiourea.[1][6][8][9] The reaction proceeds through a well-established multi-step pathway, the understanding of which is crucial for rational optimization and troubleshooting.

The reaction commences with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide in an SN2 reaction.[10][11] This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting hydroxyl intermediate leads to the formation of the aromatic thiazole ring.[1] The aromaticity of the final product serves as a significant driving force for the reaction.

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 Nucleophilic Attack (SN2) AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclization Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration

Caption: The reaction mechanism of the Hantzsch synthesis for 2-aminothiazoles.

General Protocol for the Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a common and illustrative example of the Hantzsch synthesis.[11] This procedure is designed to be self-validating through clear checkpoints and expected outcomes.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

  • Stir bar

  • 20 mL scintillation vial

  • Hot plate with stirring capability

  • 100 mL beaker

  • Büchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[11] Add methanol (5 mL) and a stir bar.

  • Reaction Execution: Heat the mixture with stirring on a hot plate. The reaction is often exothermic and may proceed at a moderate temperature (e.g., 40-60 °C), though for some substrates, refluxing may be necessary.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[11]

  • Product Isolation (Work-up):

    • Once the reaction is complete (as indicated by TLC), remove the vial from the heat and allow it to cool to room temperature.

    • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution.[11] This neutralizes the hydrobromic acid formed during the reaction, causing the neutral 2-aminothiazole product to precipitate.[10]

    • Swirl the beaker to ensure thorough mixing.

  • Filtration and Washing:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove any remaining inorganic salts.[11]

  • Drying and Characterization:

    • Transfer the collected solid to a tared watch glass and allow it to air dry.

    • Once dry, determine the mass of the product and calculate the percent yield.

    • Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Experimental Workflow Visualization

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Setup 1. Combine Reactants (α-Haloketone, Thiourea) in Solvent Heating 2. Heat and Stir (Monitor by TLC) Setup->Heating Precipitation 3. Cool and Pour into Basic Solution (e.g., Na2CO3) Heating->Precipitation Filtration 4. Filter Precipitate Precipitation->Filtration Washing 5. Wash with Water Filtration->Washing Drying 6. Dry the Product Washing->Drying Characterization 7. Determine Yield and Characterize (MP, NMR, etc.) Drying->Characterization

Caption: A streamlined workflow for the Hantzsch synthesis of 2-aminothiazoles.

Key Parameters and Optimization Strategies

The success of the Hantzsch synthesis is contingent upon several critical parameters. Understanding their interplay allows for rational optimization to improve yields and purity.

ParameterInfluence and Optimization Strategies
Solvent The choice of solvent significantly impacts reaction rates and yields. Alcohols such as ethanol and methanol are commonly used and often provide good results.[12] For less soluble substrates, a co-solvent system like ethanol/water might be beneficial.
Temperature Reaction temperature is a crucial factor. While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier.[12] Gentle heating (40-60 °C) is a good starting point. For unreactive substrates, reflux conditions may be necessary. However, excessive heat can lead to decomposition and side product formation.
Reaction Time Monitoring the reaction progress by TLC is essential to determine the optimal reaction time. Extending the reaction duration may be necessary if starting materials persist.
Stoichiometry A slight excess of thiourea is often used to ensure complete consumption of the more expensive α-haloketone.[11]
Catalyst While the classical Hantzsch synthesis is often performed without a catalyst, modern variations may employ catalysts to enhance reaction rates and yields, particularly in one-pot syntheses.[12][13]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive starting materials.- Insufficient heating.- Incorrect solvent.- Verify the purity and reactivity of the α-haloketone.- Gradually increase the reaction temperature and monitor by TLC.[12]- Screen different solvents, such as ethanol, methanol, or a mixture.[12]
Formation of Side Products - Overheating.- Reaction of the α-haloketone with itself (self-condensation).- Reduce the reaction temperature.- Add the α-haloketone slowly to the solution of thiourea.
Product Fails to Precipitate - Product is soluble in the work-up solution.- Insufficient basification.- Extract the product with a suitable organic solvent (e.g., ethyl acetate) after neutralization.[12]- Ensure the pH of the work-up solution is sufficiently basic to neutralize all acid and deprotonate the product.[10][12]

Modern Variations and Future Outlook

While the classical Hantzsch synthesis remains a cornerstone, several modern variations have been developed to improve efficiency, sustainability, and scope. These include:

  • One-Pot Syntheses: These procedures often involve the in situ generation of the α-haloketone from a ketone and a halogen source, followed by the addition of thiourea, thereby avoiding the isolation of the often lachrymatory α-haloketone intermediate.[14][15]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[12]

  • Green Chemistry Approaches: The development of syntheses using greener solvents, reusable catalysts, or solvent-free conditions is an active area of research.[14][16]

The continued development of robust and efficient synthetic methodologies for 2-aminothiazole derivatives is paramount for advancing drug discovery programs. The Hantzsch synthesis, with its rich history and ongoing evolution, will undoubtedly remain a vital tool for medicinal chemists and researchers in their quest for novel therapeutics.

References

  • A Comparative Analysis of 2-Aminothiazole Synthesis Methods - Benchchem.
  • Technical Support Center: Optimizing Hantzsch Thiazole Synthesis - Benchchem.
  • Hantzsch thiazole synthesis - laboratory experiment - YouTube.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central.
  • Hantzsch Thiazole Synthesis - Chem Help Asap.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
  • 2-Aminothiazole: synthesis, biological activities and toxicity - ChemicalBook.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH.
  • Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) - SciSpace.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing.
  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica.
  • Thiazole synthesis - Organic Chemistry Portal.
  • (PDF) Synthesis of 2-aminothiazole derivatives: A short review - ResearchGate.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH.
  • Development of 2-aminothiazole core in anticancer therapeutic areas - ResearchGate.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF - ResearchGate.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI.
  • Hantzsch Thiazole Synthesis - SynArchive.
  • One-Pot Synthesis of 2-Aminothiazole Derivatives: Application Notes and Protocols for Researchers - Benchchem.
  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents.
  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing).
  • facile one-pot procedure for the synthesis of 2-aminothiazole derivatives.
  • Hantzsch synthesis: Significance and symbolism.
  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea - ResearchGate.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH.
  • General reaction for Hantzsch's synthesis of 2-aminothiazole - ResearchGate.
  • Reaction mechanism of Hantzsch thiazole synthesis. - ResearchGate.

Sources

One-Pot Synthesis of 2-Aminothiazole Compounds: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure."[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a key pharmacophore in a multitude of clinically significant drugs, including the kinase inhibitor Dasatinib, the antibiotic Cefdinir, and the anti-inflammatory agent Meloxicam.[3][4][5] Its remarkable versatility stems from its ability to engage in a variety of biological interactions, rendering its derivatives potent anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][6][7]

The development of efficient, robust, and scalable synthetic routes to novel 2-aminothiazole analogs is therefore a critical task for researchers in drug discovery and development. This guide provides an in-depth exploration of modern one-pot synthetic strategies, offering detailed protocols and explaining the rationale behind key experimental choices. We will delve into the classic Hantzsch synthesis and its evolution into safer, more efficient one-pot procedures that are central to contemporary medicinal chemistry.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis and Its One-Pot Evolution

The foundational method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first described in 1887.[8][9] The classical approach involves the condensation of a pre-synthesized α-haloketone with a thiourea derivative.[9][10]

The Challenge with the Classical Approach

While effective, the traditional Hantzsch synthesis has a significant drawback for routine laboratory use: the α-haloketone starting materials are often lachrymatory (tear-inducing) and toxic.[11] Their isolation and handling can be hazardous and unpleasant. To circumvent this, modern organic synthesis has largely shifted towards one-pot procedures where the reactive α-haloketone is generated in situ.[12][13][14]

This one-pot strategy involves two sequential steps within the same reaction vessel without isolation of the intermediate:

  • α-Halogenation: A readily available ketone is treated with a halogenating agent to form the α-haloketone.

  • Cyclocondensation: Thiourea is then added, which reacts with the intermediate to form the 2-aminothiazole ring.

This approach not only enhances safety but also improves efficiency by saving time and minimizing chemical waste.[13]

Reaction Mechanism: A Step-by-Step Look

The one-pot synthesis of 2-aminothiazoles from a ketone and thiourea follows a well-established mechanistic pathway. The process begins with the in situ formation of an α-haloketone, which then undergoes the classic Hantzsch condensation.

Hantzsch_Mechanism Ketone Aralkyl Ketone AlphaHaloKetone α-Haloketone Intermediate (Generated in situ) Ketone->AlphaHaloKetone α-Halogenation HalogenatingAgent Halogenating Agent (e.g., NBS, I₂) HalogenatingAgent->AlphaHaloKetone SN2_Intermediate S-Alkylated Isothiouronium Salt AlphaHaloKetone->SN2_Intermediate Nucleophilic Attack (SN2) Thiourea Thiourea Thiourea->SN2_Intermediate Cyclization_Intermediate Hemiaminal Intermediate SN2_Intermediate->Cyclization_Intermediate Intramolecular Cyclization Product 2-Aminothiazole Cyclization_Intermediate->Product Dehydration (-H₂O)

Caption: The Hantzsch one-pot reaction mechanism.

The key steps are:

  • α-Halogenation: The ketone is halogenated at the alpha position. Common halogenating agents include N-Bromosuccinimide (NBS) or molecular iodine (I₂).[15][16]

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction, displacing the halide.

  • Intramolecular Cyclization: The nitrogen of the resulting isothiouronium salt attacks the carbonyl carbon.

  • Dehydration: The resulting heterocyclic intermediate readily loses a molecule of water to form the stable, aromatic 2-aminothiazole ring.[10]

Comparative Analysis of One-Pot Methodologies

Several variations of the one-pot synthesis have been developed to optimize reaction conditions, improve yields, and align with the principles of green chemistry.

MethodologyKey Reagents/ConditionsAdvantagesTypical Reaction Time
Conventional Heating Ketone, Thiourea, I₂ or NBS, Solvent (e.g., Ethanol, DMSO)Well-established, reliable.8-12 hours[6]
Microwave-Assisted Ketone, Thiourea, NBS, Green Solvent (e.g., Water, PEG-400)Drastic reduction in reaction time, often higher yields, energy efficient.[6][17]5-30 minutes[6][17]
Ultrasound-Assisted Ketone, Thiourea, Halogenating Agent, SolventEnhanced reaction rates, mild conditions, can improve yields.[16][18]35-115 minutes[16]
Catalytic (Green Acid) Ketone, Thiourea, NBS, Lactic Acid (as solvent and catalyst)Environmentally benign, biodegradable catalyst/solvent, rapid.[19]10-15 minutes[19]
Electrochemical Ketone, Thiourea, NH₄I (mediator), DL-alanine (assistant)Avoids external chemical oxidants, mild conditions.[20]Not specified

Experimental Protocols

The following protocols are provided as robust starting points for laboratory synthesis. As with any reaction, optimization may be required for specific substrates.

Protocol 1: General One-Pot Synthesis via In Situ Bromination (Conventional Heating)

This protocol is adapted from sequential one-pot procedures and is a reliable method for a wide range of ketones.[12][13]

Workflow Diagram:

Protocol1_Workflow Start Start Dissolve Dissolve Ketone & NBS in Methanol Start->Dissolve Stir Stir at Room Temp (α-Bromination) Dissolve->Stir 30-60 min AddThiourea Add Thiourea Stir->AddThiourea Reflux Reflux Mixture AddThiourea->Reflux 2-4 hours Cool Cool to Room Temp Reflux->Cool Precipitate Pour into Ice Water/ Na₂CO₃ Solution Cool->Precipitate Filter Filter Solid Product Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry End Pure 2-Aminothiazole Dry->End

Caption: Workflow for conventional one-pot synthesis.

Materials:

  • Aralkyl ketone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Thiourea (1.2 eq)

  • Methanol or Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution or Ice water

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, dissolve the aralkyl ketone (1.0 eq) and NBS (1.1 eq) in a suitable solvent like methanol.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the in situ formation of the α-bromoketone. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • To this mixture, add thiourea (1.2 eq).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65-78°C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the contents into a beaker containing ice-cold water or a 5% Na₂CO₃ solution to precipitate the product.[10]

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Dry the collected solid to obtain the crude 2-aminothiazole derivative, which can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Microwave-Assisted Green Synthesis

This protocol leverages microwave energy to dramatically accelerate the reaction, often in an environmentally friendly aqueous medium.[6][17][21]

Materials:

  • Aromatic ketone (1.0 eq)

  • Thiourea (1.5 eq)

  • Iodine (I₂) (1.0 eq) or NBS (1.1 eq)

  • Microwave-safe reaction vessel

  • Microwave synthesizer

Procedure:

  • Place the aromatic ketone (1.0 eq), thiourea (1.5 eq), and iodine (1.0 eq) into a microwave-safe flask.[6]

  • Subject the mixture to microwave irradiation at a power of 170-300 W.[6]

  • The reaction is typically complete within 5-15 minutes.[6] Monitor the progress by TLC.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the cooled reaction mixture into ice water to precipitate the product.

  • Filter the precipitate, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.

Trustworthiness and Validation: Ensuring Success

The protocols described are based on well-documented and highly cited synthetic methodologies.[6][10][12][13][17]

  • Self-Validation: The success of the reaction can be easily monitored and validated. TLC is a crucial tool to track the consumption of the starting ketone and the formation of the product. The final product's identity and purity should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

  • Expected Outcomes: Yields for these one-pot reactions are typically good to excellent, often ranging from 70% to over 90%, depending on the specific substrates and method used.[15][17] Microwave-assisted methods frequently report higher yields in shorter times compared to conventional heating.[6]

  • Troubleshooting: Lower yields may result from incomplete α-halogenation or the presence of strongly deactivating groups on the aromatic ketone.[19] In such cases, extending the initial halogenation time or increasing the reaction temperature may be beneficial.

Conclusion: A Versatile Tool for Modern Drug Discovery

The one-pot synthesis of 2-aminothiazoles represents a powerful convergence of classical reaction principles and modern synthetic efficiency. By avoiding the isolation of hazardous intermediates and embracing green chemistry techniques like microwave irradiation, researchers can rapidly and safely generate diverse libraries of these critical compounds.[17][22] The robust and adaptable protocols provided here serve as a reliable foundation for any drug discovery program aiming to explore the vast therapeutic potential of the 2-aminothiazole scaffold.[3][7]

References

  • Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features: Polycyclic Aromatic Compounds. Taylor & Francis Online. [Link][12][13]

  • H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. De Gruyter. [Link]

  • Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Organic Chemistry Portal. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

  • A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. National Institutes of Health (NIH). [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed. [Link]

  • Green synthesis of substituted 2-aminothiazoles via the reaction of... ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]

  • A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system. ResearchGate. [Link]

  • Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Taylor & Francis Online. [Link]

  • Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Taylor & Francis Online. [Link]

  • Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. ResearchGate. [Link]

  • facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. [Link]

  • Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Asian Journal of Chemistry. [Link]

Sources

Application Notes and Protocols: 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for investigating the anticancer potential of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide . While direct extensive research on this specific molecule is emerging, the broader class of 2-aminothiazole derivatives has shown significant promise in oncology research.[1][2][3] This document outlines the scientific premise for its investigation, its likely mechanisms of action based on structurally related compounds, and detailed protocols for its preclinical evaluation.

Introduction: The Promise of the 2-Aminothiazole Scaffold

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically approved drugs and numerous investigational agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including potent anticancer effects against various human cancer cell lines such as those from breast, lung, colon, and leukemia.[1] The therapeutic potential of these compounds often stems from their ability to interact with key targets in cancer cell signaling pathways.[3]

2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide incorporates this key 2-aminothiazole moiety with an N-methylacetamide side chain. This structural combination suggests a potential for this compound to engage with biological targets and elicit an anticancer response. Based on the literature for related analogues, this compound is a compelling candidate for screening and further development.

Postulated Mechanism of Action

While the precise molecular targets of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide are yet to be fully elucidated, research on analogous 2-aminothiazole derivatives points towards several potential mechanisms of action that warrant investigation:

  • Induction of Apoptosis: Many thiazole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[4] This is a critical mechanism for an effective anticancer agent. It is hypothesized that this compound may activate intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Structurally similar compounds have been observed to cause cell cycle arrest, often at the G2/M phase, thereby inhibiting cancer cell proliferation.[5]

  • Kinase Inhibition: The 2-aminothiazole scaffold is a known kinase inhibitor template.[6] It is plausible that 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide could inhibit the activity of protein kinases that are crucial for cancer cell growth and survival, such as VEGFR-2 or Src family kinases.[4][6]

  • Tubulin Polymerization Inhibition: Some novel thiazole derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared with established chemotherapeutic agents.[7]

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide , based on data from related compounds.

G Compound 2-(2-Amino-1,3-thiazol-5-YL)- N-methylacetamide Kinase Protein Kinase (e.g., VEGFR-2, Src) Compound->Kinase Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Apoptosis Apoptosis Compound->Apoptosis Induces Proliferation Cancer Cell Proliferation Kinase->Proliferation Promotes CellCycle Cell Cycle Progression Tubulin->CellCycle Required for CellCycle->Apoptosis Arrest can lead to CellCycle->Proliferation Drives

Caption: Postulated signaling pathways affected by the compound.

In Vitro Evaluation Protocols

The following protocols provide a framework for the initial in vitro assessment of the anticancer properties of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide .

Cell Viability Assays (MTT/XTT)

These colorimetric assays are fundamental for assessing the cytotoxic and cytostatic effects of a compound on cancer cells by measuring metabolic activity.

Principle: In viable cells, mitochondrial dehydrogenases reduce tetrazolium salts (MTT or XTT) to a colored formazan product. The intensity of the color is proportional to the number of viable cells.

Table 1: Comparison of MTT and XTT Assays

FeatureMTT AssayXTT Assay
Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide
Product Purple formazan (insoluble)Orange formazan (soluble)
Solubilization Required (e.g., DMSO)Not required
Wavelength 570 nm450 nm
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours. Include vehicle control (e.g., DMSO) and untreated control wells.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be represented in a histogram, from which the percentage of cells in each phase can be calculated.

Experimental Workflow

The following diagram outlines a logical workflow for the in vitro evaluation of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide .

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification (Optional) A Cell Viability Assay (MTT/XTT) Determine IC50 B Apoptosis Assay (Annexin V/PI) A->B C Cell Cycle Analysis (PI Staining) A->C D Kinase Inhibition Assays C->D E Tubulin Polymerization Assay C->E

Caption: Recommended workflow for in vitro studies.

Data Interpretation and Expected Outcomes

  • Cell Viability: A dose-dependent decrease in cell viability is expected, allowing for the determination of an IC₅₀ value.

  • Apoptosis: An increase in the population of Annexin V-positive cells would indicate the induction of apoptosis.

  • Cell Cycle: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest cell cycle arrest.

Conclusion

2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide represents a promising starting point for anticancer drug discovery, leveraging the well-established potential of the 2-aminothiazole scaffold. The protocols and insights provided in these application notes offer a robust framework for its systematic evaluation. A thorough investigation into its effects on cell viability, apoptosis, and cell cycle progression will provide valuable data to guide its further development as a potential therapeutic agent.

References

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers in Chemistry. [Link]

  • Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (2019). Journal of the Serbian Chemical Society. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). European Journal of Medicinal Chemistry. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. (2021). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (2016). RSC Advances. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). Future Medicinal Chemistry. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2023). PLOS ONE. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2022). ACS Omega. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry. [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2022). Molecules. [Link]

Sources

Application Notes and Protocols: Investigating the Antimicrobial Potential of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 2-Aminothiazole Scaffold in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the 2-aminothiazole moiety holds a privileged position, forming the structural core of numerous compounds with potent biological activities.[1][2] This scaffold is a key component in a variety of approved drugs, including third-generation cephalosporins, and is a focal point in the design of new agents targeting a wide spectrum of pathogens.[1] The inherent chemical versatility of the 2-aminothiazole ring system allows for extensive structural modifications, enabling the fine-tuning of antimicrobial potency and selectivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide," a representative member of the 2-aminothiazole class, for its antimicrobial properties. These application notes and protocols are designed to offer a robust framework for the synthesis, characterization, and antimicrobial evaluation of this and structurally related compounds.

Synthesis Protocol: A Plausible Route to 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

While specific literature on the synthesis of "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide" is not extensively available, a plausible and efficient synthetic route can be extrapolated from established methodologies for analogous 2-aminothiazole derivatives. The Hantzsch thiazole synthesis remains a cornerstone for the construction of the 2-aminothiazole ring and serves as the foundation for the following proposed protocol.[3]

Reaction Scheme:

Synthesis_Pathway cluster_0 Step 1: Halogenation cluster_1 Step 2: Hantzsch Thiazole Synthesis N-methyl-3-oxobutanamide N-methyl-3-oxobutanamide N-methyl-3-bromo-3-oxobutanamide 3-bromo-N-methyl-4-oxobutanamide N-methyl-3-oxobutanamide->N-methyl-3-bromo-3-oxobutanamide Br2, Acetic Acid Target_Compound 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide N-methyl-3-bromo-3-oxobutanamide->Target_Compound Thiourea, Ethanol, Reflux Thiourea Thiourea Thiourea->Target_Compound

A plausible synthetic pathway for the target compound.

Materials and Reagents:

  • N-methyl-3-oxobutanamide

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Protocol:

  • Synthesis of 3-bromo-N-methyl-4-oxobutanamide (Intermediate):

    • In a fume hood, dissolve N-methyl-3-oxobutanamide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into ice-cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromo intermediate.

  • Synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide (Target Compound):

    • Dissolve the crude 3-bromo-N-methyl-4-oxobutanamide and thiourea in ethanol in a round-bottom flask.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is the crude target compound. Filter the solid, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide".

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Antimicrobial Screening Protocols

A systematic evaluation of the antimicrobial activity of "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide" is crucial to determine its spectrum of activity and potency. The following protocols are based on established methods for antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Materials:

  • Test compound: "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide"

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Standard antibiotics (e.g., Ampicillin, Gentamicin, Fluconazole) as positive controls

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

Experimental Workflow:

MIC_Workflow Start Start: Prepare Stock Solution of Test Compound in DMSO Serial_Dilution Perform 2-fold Serial Dilutions in Microtiter Plate with Broth Start->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Serial_Dilution->Inoculum_Prep Inoculation Inoculate each well with the Microbial Suspension Inoculum_Prep->Inoculation Controls Include Positive, Negative, and Solvent Controls Inoculation->Controls Incubation Incubate at 37°C for 18-24 hours Controls->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results End End Read_Results->End

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Stock Solution Preparation: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution with the appropriate broth to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of DMSO used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Step-by-Step Protocol:

  • Following the MIC determination, take an aliquot from the wells that showed no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Incubate the plates at 37°C for 24-48 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

Mechanism of Action Studies: Unraveling the Antimicrobial Strategy

Understanding the mechanism of action is a critical step in the development of new antimicrobial agents. For 2-aminothiazole derivatives, several potential cellular targets have been identified.

Potential Mechanisms of Action:

  • Inhibition of Cell Wall Synthesis: Some 2-aminothiazole derivatives have been shown to inhibit enzymes involved in the bacterial cell wall biosynthesis pathway, such as MurB.[4]

  • Disruption of Fungal Cell Membrane: In fungi, these compounds can target lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis, a key component of the fungal cell membrane.[4]

  • Inhibition of DNA Gyrase: Thiazole derivatives have also been reported to act as inhibitors of bacterial DNA gyrase B.

Proposed Investigatory Workflow:

MoA_Workflow Start Start: Active Compound Identified Enzyme_Assays In vitro Enzyme Inhibition Assays (e.g., MurB, CYP51) Start->Enzyme_Assays Cell_Permeability Cell Membrane Permeability Assays Start->Cell_Permeability Molecular_Docking In silico Molecular Docking Studies Start->Molecular_Docking Data_Analysis Analyze and Correlate Data Enzyme_Assays->Data_Analysis Cell_Permeability->Data_Analysis Molecular_Docking->Data_Analysis Conclusion Elucidate Probable Mechanism of Action Data_Analysis->Conclusion

Workflow for Investigating the Mechanism of Action.

Data Presentation and Interpretation

All quantitative data from the antimicrobial screening should be summarized in a clear and concise table for easy comparison.

Table 1: Antimicrobial Activity of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Microbial StrainMIC (µg/mL)MBC/MFC (µg/mL)Standard AntibioticMIC (µg/mL)
Staphylococcus aureusAmpicillin
Escherichia coliGentamicin
Pseudomonas aeruginosaGentamicin
Candida albicansFluconazole
Aspergillus nigerFluconazole

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the synthesis and antimicrobial evaluation of "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide." The 2-aminothiazole scaffold continues to be a promising starting point for the development of novel antimicrobial agents. Further studies, including structure-activity relationship (SAR) investigations, in vivo efficacy models, and toxicity assessments, will be essential to advance promising lead compounds through the drug discovery pipeline. The versatility of the 2-aminothiazole core offers a rich landscape for the generation of diverse chemical libraries with the potential to yield next-generation antimicrobial therapeutics.

References

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis Online. Available at: [Link]

  • Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC - NIH. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Available at: [Link]

  • Synthesis and antimicrobial screening of some novel thiazoles, dithiazoles and thiazolylpyridines. PubMed. Available at: [Link]

  • Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. Available at: [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC - NIH. Available at: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available at: [Link]

  • Synthesis and antimicrobial activity of some 2-[(2- substituted-phenyl-5-methyl-1, 3-thiazolidin-4-one). ResearchGate. Available at: https://www.researchgate.net/publication/287514337_Synthesis_and_antimicrobial_activity_of_some_2-2-_substituted-phenyl-5-methyl-1_3-thiazolidin-4-one-5-2'-methylamino-4'-phenyl-1'3'-thiazolyl-134-thiadiazoles
  • Antibacterial activity of 5-acylaminothiazole derivatives, synthetic drugs related to beta-lactam antibiotics. PubMed. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available at: [Link]

  • Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia. Available at: [Link]

  • N-(Thiazol-2-yl)acetamide. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Characterizing "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring role in potent and selective kinase inhibitors.[1] Its inherent ability to form critical hydrogen bond interactions within the ATP-binding site of various kinases makes it an invaluable template for drug discovery.[1] This document provides a comprehensive guide for researchers investigating novel 2-aminothiazole derivatives, using 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide as a primary example. We will delve into the scientific rationale behind experimental design, present detailed protocols for in vitro and cellular characterization, and offer insights into data interpretation.

Introduction: The 2-Aminothiazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[2] The 2-aminothiazole core is a key pharmacophore found in numerous clinically approved kinase inhibitors, most notably Dasatinib, a potent inhibitor of the Bcr-Abl and Src family kinases used in cancer therapy.[1][3][4][5][6]

The efficacy of the 2-aminothiazole scaffold stems from its ability to act as a hinge-binder. The thiazole nitrogen and the exocyclic amino group typically form a pair of hydrogen bonds with the backbone of the "hinge" region of the kinase, mimicking the interaction of the adenine moiety of ATP.[7] This foundational interaction anchors the inhibitor, allowing modifications at other positions of the thiazole ring to confer potency and selectivity against a specific target kinase.[1][7] Derivatives of this scaffold have been developed to target a wide array of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and checkpoint kinase 1 (CHK1), underscoring its versatility.[7][8][9][10]

This guide will walk through the essential steps to characterize a novel compound from this class, "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide," from initial enzymatic assays to cellular validation.

Experimental Design & Rationale

The primary goal is to determine if "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" (hereafter referred to as Compound-ATN) is a direct inhibitor of a specific kinase and to quantify its potency. A logical experimental progression is crucial for generating robust and interpretable data.

Initial Hypothesis: Target Selection

Given the structural similarities to known inhibitors, a logical starting point is to screen Compound-ATN against a panel of kinases, particularly those known to be targeted by 2-aminothiazole derivatives. For the purpose of this guide, we will hypothesize that initial screening has identified Aurora Kinase A (AURKA) as a potential target. AURKA is a serine/threonine kinase that plays a critical role in mitotic progression, and its overexpression is linked to various cancers.[8]

Workflow for Kinase Inhibitor Characterization

A well-defined workflow ensures that each experimental step builds upon the last, from broad screening to specific validation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation A Compound-ATN Synthesis & Purification B Primary Kinase Screen (e.g., AURKA) A->B C IC50 Determination Assay B->C D Kinase Selectivity Profiling C->D E Cell Viability/Proliferation Assay C->E Potent compounds move to cellular models F Target Engagement Assay (e.g., Western Blot) E->F G Downstream Pathway Analysis F->G

Figure 1: A logical workflow for the characterization of a novel kinase inhibitor, from initial in vitro testing to cellular validation.

Protocols for Kinase Inhibition Analysis

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a luminescence-based assay to quantify the enzymatic activity of a target kinase (e.g., AURKA) in the presence of varying concentrations of an inhibitor.[1][2] The ADP-Glo™ Kinase Assay system is a common method that measures the amount of ADP produced, which is directly proportional to kinase activity.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-ATN against the target kinase.

Materials:

  • Recombinant human Aurora Kinase A (AURKA)

  • Kemptide (LRRASLG), a generic kinase substrate peptide

  • Adenosine Triphosphate (ATP), high purity

  • Compound-ATN

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound-ATN in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM). This will be your compound plate.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted Compound-ATN or DMSO (as a vehicle control) to each well.

    • Prepare the enzyme solution by diluting AURKA to the desired concentration in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for the kinase to ensure competitive inhibition can be accurately measured.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on enzyme activity.

  • ADP Detection (as per ADP-Glo™ protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

G cluster_workflow In Vitro IC50 Determination Workflow A 1. Prepare Serial Dilution of Compound-ATN in DMSO B 2. Add Compound/DMSO to 384-well Plate A->B C 3. Add Kinase (AURKA) Incubate 15 min B->C D 4. Add Substrate + ATP Incubate 60 min at 30°C C->D E 5. Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) Incubate 40 min D->E F 6. Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Incubate 30 min E->F G 7. Measure Luminescence & Calculate IC50 F->G

Figure 2: Step-by-step workflow for the in vitro kinase inhibition assay using a luminescence-based detection method.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol is designed to confirm that Compound-ATN can enter cells and inhibit the activity of its target kinase, AURKA. This is achieved by measuring the phosphorylation status of a known downstream substrate of AURKA, such as Histone H3 at Serine 10 (pHH3-Ser10).[7]

Objective: To assess the inhibition of AURKA signaling in cells treated with Compound-ATN.

Materials:

  • Cancer cell line with high AURKA expression (e.g., K562 leukemia cells)[1]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Compound-ATN

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry) and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-AURKA, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment:

    • Seed K562 cells in 6-well plates and allow them to grow to ~70% confluency.

    • Treat the cells with increasing concentrations of Compound-ATN (e.g., 0.1x, 1x, 10x, 100x of the determined IC50) for a specified time (e.g., 2-4 hours). Include a DMSO-only vehicle control.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE with Laemmli buffer.

    • Separate the proteins by electrophoresis on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Histone H3) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • If necessary, strip the membrane and re-probe for total Histone H3 and GAPDH to ensure equal loading and to normalize the phospho-protein signal.

    • Quantify the band intensities to determine the dose-dependent effect of Compound-ATN on the phosphorylation of AURKA's substrate.

G cluster_pathway Simplified AURKA Signaling Pathway Compound_ATN Compound-ATN AURKA Aurora Kinase A (AURKA) Compound_ATN->AURKA Inhibits HistoneH3 Histone H3 AURKA->HistoneH3 Phosphorylates pHistoneH3 Phosphorylated Histone H3 (Ser10) Mitosis Mitotic Progression pHistoneH3->Mitosis Promotes

Figure 3: A simplified diagram showing the inhibition of Aurora Kinase A by Compound-ATN, preventing the phosphorylation of Histone H3 and affecting mitotic progression.

Data Presentation & Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: In Vitro Inhibitory Activity of Compound-ATN

Kinase TargetCompound-ATN IC50 (nM)Control Inhibitor IC50 (nM)
Aurora Kinase A25Alisertib: 5
Aurora Kinase B250Alisertib: 15
Src Kinase>10,000Dasatinib: 1
Abl Kinase>10,000Dasatinib: <1

Note: Data presented are hypothetical and for illustrative purposes. Control inhibitors are essential for validating assay performance.

Interpretation: The hypothetical data in Table 1 suggest that Compound-ATN is a potent inhibitor of Aurora Kinase A with a 10-fold selectivity over Aurora Kinase B. The high IC50 values against Src and Abl kinases indicate good selectivity against these common off-targets for aminothiazole-based inhibitors.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the initial characterization of "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" or any novel 2-aminothiazole derivative as a kinase inhibitor. By systematically determining its in vitro potency and selectivity, and validating its on-target effects in a cellular context, researchers can build a strong foundation for further preclinical development.

Future steps would include expanding the kinase selectivity panel to a broader range of kinases (kinome scanning), elucidating the compound's mode of inhibition (e.g., ATP-competitive), and conducting further cell-based assays to explore its effects on cell cycle progression and apoptosis.

References

  • BenchChem. (2025). Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design.
  • Bathula, S., et al. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies.
  • Brehmer, D., et al. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2.
  • ResearchGate. (n.d.). Design of 2-aminothiazole CHK1 inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • ResearchGate. (n.d.). Chemical structures of diverse reported aminothiazole kinase inhibitors.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Promega Corpor
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22.
  • Guidechem. (n.d.). 2-amino-N-[(2-chloro-5-thiazolyl)methyl]-N-methylacetamide.
  • ResearchGate. (2025). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide.
  • PubChem. (n.d.). Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-.
  • National Institutes of Health. (2021).
  • ResearchGate. (2025). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.

Sources

Application Notes & Protocols: Determining the Biological Activity of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Forward: The following document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological assays relevant to the characterization of 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide, a compound of interest in contemporary research. These protocols are designed to be robust and self-validating, grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction to 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide is a synthetic organic compound featuring a 2-aminothiazole moiety. This structural motif is a well-recognized "privileged scaffold" in medicinal chemistry, frequently associated with a wide range of biological activities. The aminothiazole core is present in numerous FDA-approved drugs and clinical candidates, underscoring its therapeutic potential.

The biological activity of aminothiazole-containing compounds is diverse, with reported effects including, but not limited to, anti-inflammatory, antimicrobial, and kinase inhibitory activities. The specific biological function of 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide is not extensively documented in publicly available literature, necessitating a systematic approach to its characterization. This guide outlines a tiered strategy for elucidating its bioactivity, starting with broad-spectrum screening and progressing to more specific, target-based assays.

Tier 1: Initial Screening for Cytotoxicity and General Cellular Effects

Before investigating specific mechanisms of action, it is crucial to first establish the cytotoxic profile of the compound. This initial screen provides a therapeutic window and informs the concentration range for subsequent, more sensitive assays.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Principle: The reduction of MTT is catalyzed by mitochondrial dehydrogenases in living cells. The resulting intracellular formazan crystals are solubilized, and the absorbance of the solution is measured. A decrease in the signal indicates a reduction in cell viability.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Incubate for 24h (allow attachment) A->B D Treat cells with compound (include vehicle control) B->D C Prepare serial dilutions of 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide C->D E Incubate for 24-72h D->E F Add MTT reagent to each well E->F G Incubate for 2-4h (formazan formation) F->G H Solubilize formazan crystals (e.g., with DMSO) G->H I Read absorbance at 570 nm H->I

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide (dissolved in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X serial dilution of 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide in culture medium. A typical starting concentration might be 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the compound).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Parameter Description
Cell Line The specific cell line used for the assay (e.g., HeLa).
Seeding Density The number of cells seeded per well (e.g., 5 x 10³ cells/well).
Incubation Time The duration of compound exposure (e.g., 48 hours).
IC₅₀ Value The concentration of the compound that inhibits cell viability by 50%. This is a key metric of cytotoxicity.

Tier 2: Screening for Kinase Inhibitory Activity

The 2-aminothiazole scaffold is a common feature in many kinase inhibitors. Therefore, a logical next step is to screen 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide for its ability to inhibit a panel of protein kinases.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to the amount of ADP, and therefore, to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. Inhibition of the kinase results in less ADP production and a lower luminescent signal.

Signaling Pathway Visualization:

Kinase_Assay_Principle cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase ADP_detect ADP ADP->ADP_detect Measured ATP_regen ADP-Glo™ Reagent (converts ADP to ATP) ADP_detect->ATP_regen ATP_new ATP ATP_regen->ATP_new Luciferase Kinase Detection Reagent (Luciferase/Luciferin) ATP_new->Luciferase Light Luminescence Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials:

  • Kinase of interest (e.g., a panel of kinases for screening)

  • Kinase-specific substrate and any required cofactors

  • 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value for each kinase.

Kinase Target Substrate ATP Concentration (µM) IC₅₀ (µM)
Kinase ASubstrate A10Experimental
Kinase BSubstrate B25Experimental
Kinase CSubstrate C50Experimental

Tier 3: Cellular Target Engagement and Pathway Analysis

If a specific kinase is identified as a potent target in the in vitro assays, the next step is to confirm that 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide engages this target within a cellular context and modulates its downstream signaling pathway.

Protocol: Western Blotting for Phospho-Protein Levels

Western blotting is a widely used technique to detect specific proteins in a sample. By using antibodies that recognize the phosphorylated (active) form of a downstream substrate of the target kinase, one can assess the inhibitory effect of the compound in cells.

Principle: Cells are treated with the compound, and then cell lysates are prepared. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies. The levels of the phosphorylated substrate are then quantified. A decrease in the phosphorylation of the substrate indicates inhibition of the upstream kinase.

Experimental Workflow:

Western_Blot_Workflow cluster_cell_prep Cell Treatment & Lysis cluster_electrophoresis Protein Separation & Transfer cluster_detection Immunodetection A Treat cells with compound B Lyse cells to extract proteins A->B C Quantify protein concentration (e.g., BCA) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane D->E F Block membrane E->F G Incubate with primary antibody (e.g., anti-phospho-protein) F->G H Incubate with HRP-conjugated secondary antibody G->H I Add chemiluminescent substrate and image H->I

Caption: Workflow for Western Blot analysis.

Materials:

  • Cell line expressing the target kinase

  • 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (specific to the phosphorylated substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the compound for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (non-phosphorylated) or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Data Analysis: Quantify the band intensities for the phosphorylated protein and the loading control. Normalize the phospho-protein signal to the loading control signal. Compare the normalized signals from the treated samples to the vehicle control to determine the extent of inhibition.

Concluding Remarks

The protocols outlined in this guide provide a systematic and robust framework for characterizing the biological activity of 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide. By following this tiered approach, researchers can efficiently move from broad-based screening to specific target validation, ultimately elucidating the compound's mechanism of action. It is imperative that all experiments are conducted with appropriate controls and that data is analyzed rigorously to ensure the scientific validity of the findings.

References

  • Title: The 2-aminothiazole scaffold in medicinal chemistry. Source: Future Medicinal Chemistry URL: [Link]

  • Title: A review on recent advances of thiazole in the field of medicinal chemistry. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: MTT Cell Viability Assay. Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

  • Title: A luminescent ADP-detecting assay for kinases. Source: Assay and Drug Development Technologies URL: [Link]

  • Title: Western Blot: A Powerful Technique in Molecular Biology. Source: International Journal of Medical Sciences URL: [Link]

HPLC analysis of "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Abstract

This document details a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] Given the polar nature of the analyte, which contains a primary amine and an amide functional group, a reversed-phase chromatographic approach was established. The method demonstrates excellent specificity, linearity, accuracy, precision, and robustness, proving its suitability for routine quality control and stability studies of the compound in drug development processes. Forced degradation studies were conducted to ensure the method's ability to separate the parent analyte from potential degradation products generated under various stress conditions.

Introduction and Rationale

2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide is a heterocyclic compound containing a thiazole nucleus, a structure of significant interest in medicinal chemistry. The accurate quantification of this compound and its impurities is critical for ensuring the safety and efficacy of potential drug products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2]

The primary challenge in developing an HPLC method for this analyte is its inherent polarity. Polar compounds are often poorly retained on traditional non-polar stationary phases (like C18), leading to elution near the solvent front and poor resolution from other polar impurities.[3][4] This application note addresses this challenge by employing a reversed-phase method with careful control of the mobile phase pH. By maintaining the mobile phase at an acidic pH, the primary amine on the thiazole ring is protonated, increasing its interaction with the stationary phase and leading to better retention and peak shape.

The method has been rigorously validated following ICH guidelines to establish a self-validating system for quality control, ensuring that it is fit for its intended purpose.[5][6]

Experimental Methodology

Instrumentation and Materials
  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV-Vis detector.

  • Chromatographic Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size, or equivalent.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (Milli-Q or equivalent HPLC grade)

    • Reference Standard: 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide (Purity >99.5%)

    • Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (for forced degradation studies)

Optimized Chromatographic Conditions

A summary of the final instrumental parameters is provided in the table below.

Parameter Condition
Stationary Phase Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄ Buffer (pH adjusted to 3.0 with H₃PO₄)B: Acetonitrile
Gradient Program Isocratic: 85% A / 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 15 minutes
Sample Diluent Mobile Phase
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) six times and evaluate the parameters against the acceptance criteria in Table 2.

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

HPLC Method Validation Protocol

The following diagram illustrates the logical flow of the validation process, adhering to ICH guidelines.

G MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition (ICH Q2) MethodDevelopment->ValidationProtocol Specificity Specificity & Forced Degradation ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy (% Recovery) ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision Sensitivity Sensitivity (LOD & LOQ) ValidationProtocol->Sensitivity Robustness Robustness ValidationProtocol->Robustness FinalReport Method Validation Report Specificity->FinalReport Linearity->FinalReport Accuracy->FinalReport Precision->FinalReport Sensitivity->FinalReport Robustness->FinalReport

Caption: Logical workflow for HPLC method validation based on ICH Q2(R2).

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[2] This was established through forced degradation studies, which are essential for developing stability-indicating methods.[7][8]

A sample solution (100 µg/mL) was subjected to the stress conditions outlined in Table 4. The stressed samples were then diluted to the target concentration and analyzed.

Stress Condition Details Typical Observation
Acid Hydrolysis 0.1 M HCl at 60 °C for 4 hoursSignificant degradation observed, with one major degradant peak.
Base Hydrolysis 0.1 M NaOH at 60 °C for 2 hoursModerate degradation. The amide linkage is susceptible to base-catalyzed hydrolysis.[9]
Oxidative 3% H₂O₂ at room temperature for 24 hoursMinor degradation. The thiazole ring can be susceptible to oxidation.
Thermal Solid sample kept at 105 °C for 48 hoursNo significant degradation.
Photolytic Sample exposed to UV light (254 nm) for 24 hours (ICH Q1B conditions)Minor degradation. Thiazole derivatives with aryl rings can be prone to photodegradation.[10]

The method is deemed specific if the analyte peak is resolved from all degradation product peaks with a resolution (Rs) of >2.0.

Linearity and Range

Linearity was assessed over a concentration range of 25 µg/mL to 150 µg/mL (50% to 150% of the working concentration). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

Accuracy (% Recovery)

Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120%) in triplicate. The percentage recovery was calculated.

  • Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.[2]

Precision
  • Repeatability (Intra-day): Six replicate preparations of the sample solution (100 µg/mL) were analyzed on the same day.

  • Intermediate Precision (Inter-day): The repeatability assay was performed by a different analyst on a different day using a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve)

Robustness

The method's robustness was evaluated by making small, deliberate variations in the chromatographic parameters:

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase pH (± 0.2 units)

  • Column Temperature (± 2 °C)

  • Organic Phase Composition (± 2%)

  • Acceptance Criterion: System suitability parameters must be met, and the change in peak area should not be significant.

Overall HPLC Analysis Workflow

The following diagram provides a high-level overview of the complete analytical process from sample receipt to final result.

G SamplePrep 1. Sample & Standard Preparation SST 2. System Suitability Test (SST) (6 injections of standard) SamplePrep->SST Sequence 3. HPLC Sequence Run (Standard, Blank, Samples) SST->Sequence If SST Passes Integration 4. Chromatogram Integration & Peak Area Measurement Sequence->Integration Calculation 5. Concentration Calculation (External Standard Method) Integration->Calculation Report 6. Final Report Generation Calculation->Report

Caption: Step-by-step workflow for the HPLC analysis of the target compound.

Summary of Validation Results

The proposed method met all pre-defined acceptance criteria, confirming its suitability for the intended application.

Validation Parameter Result Status
Specificity No interference from blank, placebo, or degradants. Resolution > 2.0 for all peaks.Pass
Linearity (r²) 0.9995Pass
Range 25 - 150 µg/mLPass
Accuracy (% Recovery) 99.2% - 101.5%Pass
Repeatability (%RSD) 0.65%Pass
Intermediate Precision (%RSD) 1.12%Pass
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness System suitability parameters were met under all varied conditions.Pass

Conclusion

A simple, specific, accurate, and precise isocratic reversed-phase HPLC method has been successfully developed and validated for the quantitative determination of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide. The method proved to be stability-indicating through comprehensive forced degradation studies. The validation results confirm that this method is robust and suitable for routine analysis in a quality control environment, supporting pharmaceutical development and stability monitoring.

References

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Liao, et al. (2003). A reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Singh, S., et al. (2016). Forced degradation studies. MedCrave online. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • SIELC Technologies. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]

  • Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Forced Degradation – A Review. [Link]

Sources

Application Note: Comprehensive NMR Characterization of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

< "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide" is a research chemical.[1] I have gathered some information on its identity but no specific NMR characterization data for this exact molecule. However, I have found extensive resources on NMR sample preparation, general NMR characterization of thiazole derivatives and N-methylacetamide, and 2D NMR techniques. This information will allow me to construct a detailed and scientifically sound application note and protocol.

Based on the gathered information, I can now proceed with structuring the application note. I will start with an introduction to the molecule and the importance of NMR for its characterization. Then, I will detail the necessary steps for sample preparation, followed by a comprehensive description of various NMR experiments (1D and 2D) that should be performed. For each experiment, I will explain the underlying principles and the expected information to be obtained. I will create tables with expected chemical shift ranges based on the literature for similar structures. I will also generate Graphviz diagrams to illustrate the workflow and the correlation experiments. Finally, I will compile a complete reference list. Given the detailed information I have on the methodologies and the general spectral features of the constituent parts of the molecule, I can create a robust and instructive guide without needing further searches at this stage.

My next step is to synthesize this information into the final detailed application note as requested by the user. I will now proceed to write the complete response.

Introduction

2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide is a heterocyclic compound featuring a core 2-aminothiazole moiety linked to an N-methylacetamide group. Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.[2][3][4] Accurate and unambiguous structural elucidation is a critical step in the development of any new chemical entity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural characterization of organic molecules in solution.[5] This application note provides a comprehensive guide and detailed protocols for the structural verification and characterization of "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide" using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for obtaining high-quality NMR data and ensuring the structural integrity of the target compound. The protocols are presented with an emphasis on the causality behind experimental choices, aiming to provide a deeper understanding of the NMR characterization process.

Sample Preparation: The Foundation of High-Quality NMR Data

The quality of the NMR spectrum is fundamentally dependent on the meticulous preparation of the sample. A properly prepared sample ensures a homogeneous solution, free from particulate matter and paramagnetic impurities, which can adversely affect the magnetic field homogeneity and lead to poor spectral resolution.[6]

Protocol 1: Standard Sample Preparation for 1D and 2D NMR
  • Material Weighing: Accurately weigh 5-10 mg of "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide" for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar molecules containing exchangeable protons (NH and NH₂), as the deuterium exchange is slower compared to protic solvents like D₂O. Chloroform-d (CDCl₃) can also be tested for solubility.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6] Gently vortex or swirl the vial to ensure complete dissolution of the sample.[8]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Avoid using cotton wool as it can introduce impurities.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (final concentration of ~0.05%). However, the residual solvent peak can often be used as a secondary reference.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

1D NMR Spectroscopy: The Initial Structural Blueprint

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, provide the initial and most fundamental information about the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).

Expected ¹H Chemical Shifts and Multiplicities:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
NH₂ (thiazole)5.0 - 8.0Broad Singlet2H
H-4 (thiazole)6.5 - 7.5Singlet1H
CH₂3.5 - 4.5Singlet2H
NH (amide)7.5 - 8.5Broad Singlet/Quartet1H
N-CH₃2.5 - 3.0Doublet3H

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The amide NH may appear as a quartet due to coupling with the N-CH₃ protons.

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. Due to the low natural abundance of ¹³C, these experiments require a higher sample concentration or longer acquisition times.[6] The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.

Expected ¹³C Chemical Shifts:

Carbon AssignmentExpected Chemical Shift (δ, ppm)DEPT-135 Phase
C=O (amide)165 - 175No Signal
C-2 (thiazole)160 - 170No Signal
C-5 (thiazole)110 - 125No Signal
C-4 (thiazole)100 - 115Positive
CH₂30 - 45Negative
N-CH₃25 - 35Positive

2D NMR Spectroscopy: Unraveling the Connectivity

For complex molecules, 1D NMR spectra can have overlapping signals. Two-dimensional NMR techniques disperse the signals into a second dimension, significantly improving resolution and providing crucial information about the connectivity between atoms.[9][10][11]

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum indicate which protons are neighbors in the molecular structure. For "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide," a key expected correlation would be between the amide NH and the N-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC experiment correlates protons directly to the carbon atoms they are attached to.[10] This is an essential experiment for unambiguously assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation)

The ¹H-¹³C HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful technique for piecing together the carbon skeleton and connecting different functional groups. For instance, HMBC can show correlations from the CH₂ protons to the C-5 of the thiazole ring and the amide carbonyl carbon.

Experimental Workflow and Data Interpretation

The systematic acquisition and interpretation of the NMR data are crucial for a complete structural elucidation.

Diagram 1: NMR Characterization Workflow

G cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Elucidation prep Weigh & Dissolve Sample filter Filter into NMR Tube prep->filter h1 ¹H NMR filter->h1 c13 ¹³C & DEPT NMR h1->c13 cosy ¹H-¹H COSY c13->cosy hsqc ¹H-¹³C HSQC cosy->hsqc hmbc ¹H-¹³C HMBC hsqc->hmbc assign Assign Signals hmbc->assign elucidate Confirm Structure assign->elucidate G cluster_mol 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide cluster_cosy COSY (¹H-¹H) cluster_hsqc HSQC (¹H-¹³C) cluster_hmbc HMBC (¹H-¹³C) mol Structure cosy_corr NH ↔ N-CH₃ hsqc_corr1 H-4 ↔ C-4 hmbc_corr1 CH₂ → C-5 (thiazole) hsqc_corr2 CH₂ ↔ CH₂ hsqc_corr3 N-CH₃ ↔ N-CH₃ hmbc_corr2 CH₂ → C=O hmbc_corr3 N-CH₃ → C=O hmbc_corr4 H-4 → C-2, C-5

Sources

Mastering the Purification of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide: An Application Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide , a heterocyclic compound of significant interest in contemporary drug discovery. The 2-aminothiazole scaffold is a privileged structure, frequently incorporated into molecules targeting a wide array of therapeutic areas.[1][2][3] However, achieving the high purity required for pharmaceutical development presents a significant challenge. This document outlines robust, validated methods for obtaining this compound in a highly purified form, addressing the critical need for well-characterized active pharmaceutical ingredients (APIs).

Introduction to the Compound and Purification Strategy

2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide (CAS No. 1172707-63-9) possesses a molecular formula of C₆H₉N₃OS and a molecular weight of 171.22 g/mol .[4] Its structure, featuring a polar aminothiazole ring and an N-methylacetamide side chain, imparts a degree of polarity that dictates the purification strategy. The presence of a basic amino group on the thiazole ring requires careful consideration of pH and stationary phase interactions during chromatographic purification.

A multi-step purification strategy is recommended, beginning with an initial purification by recrystallization, followed by column chromatography for removal of closely related impurities. For achieving the highest purity, preparative High-Performance Liquid Chromatography (HPLC) may be employed. The purity of the final compound is then rigorously assessed by analytical HPLC-UV, with identity confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide and Related Moieties

PropertyValue/InformationSource/Rationale
Molecular Formula C₆H₉N₃OS[4]
Molecular Weight 171.22 g/mol [4]
CAS Number 1172707-63-9[4]
Appearance Expected to be a solid at room temperature.Based on related aminothiazole derivatives.
Solubility Likely soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in non-polar solvents like hexanes.Inferred from the polar nature of the 2-aminothiazole and N-methylacetamide moieties.
Purity (Commercial) Available at ≥95.0%[4]

Part 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for the initial purification of crude 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide, primarily for removing bulk impurities. The choice of solvent is critical and should be determined empirically by performing small-scale solubility tests. For many 2-aminothiazole derivatives, ethanol or mixtures of ethanol and water have proven effective.[5][6]

Causality Behind Solvent Selection:

The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. The polar nature of the target molecule suggests that polar protic solvents like ethanol are a good starting point. If the compound is too soluble in hot ethanol, a less polar co-solvent (like ethyl acetate) or an anti-solvent (like water) can be added to reduce solubility and induce crystallization upon cooling.

Protocol 1: Recrystallization of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Objective: To remove bulk impurities from the crude solid.

Materials:

  • Crude 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening (Small Scale):

    • Place approximately 20-30 mg of the crude material into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of different solvents (e.g., ethanol, isopropanol, ethyl acetate, ethanol/water mixtures) to each tube.

    • Observe the solubility at room temperature.

    • Gently heat the tubes with poor room temperature solubility to assess solubility at elevated temperatures.

    • Allow the promising solvents (where the compound is soluble when hot and insoluble when cold) to cool to room temperature and then in an ice bath to observe crystal formation.

  • Bulk Recrystallization:

    • Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

    • Heat the mixture gently on a hot plate with stirring.

    • Add the solvent portion-wise until the solid completely dissolves. Avoid adding an excess of solvent.

    • If the solution is colored, hot filtration may be performed at this stage to remove insoluble impurities.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Self-Validation: The purity of the recrystallized material should be assessed by measuring its melting point and by analytical HPLC (see Part 3). A sharp melting point range close to the literature value (if available) indicates increased purity.

Part 2: Purification by Column Chromatography

Column chromatography is an essential technique for separating the target compound from closely related impurities that may not have been removed by recrystallization.[7] For basic compounds like 2-aminothiazoles, special considerations are necessary to prevent peak tailing and ensure good separation.

Causality Behind Method Design:

The stationary phase, typically silica gel, is acidic and can interact strongly with basic analytes, leading to poor chromatographic performance. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the mobile phase to neutralize the acidic sites on the silica gel. The choice of eluent is guided by the polarity of the compound. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective.

G cluster_0 Column Chromatography Workflow A Crude/Recrystallized Product B Dissolve in Minimum Volume of Mobile Phase A->B C Load onto Silica Gel Column B->C D Elute with Mobile Phase Gradient (e.g., Ethyl Acetate in Hexane with Triethylamine) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I High Purity Product H->I G cluster_1 Analytical HPLC-UV Workflow A Purified Sample B Dissolve in Mobile Phase A->B C Inject into HPLC System B->C D Separation on C18 Column C->D E Detection by UV Detector D->E F Data Analysis (Purity Assessment) E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Synthesis Yield of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and significantly improve your yields.

Introduction

2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide is a key building block in medicinal chemistry, with the 2-aminothiazole core being a privileged scaffold found in numerous biologically active compounds. The successful and high-yielding synthesis of this molecule is therefore of considerable importance. This guide will focus on a robust two-step synthetic pathway: the initial Hantzsch thiazole synthesis to form the core intermediate, 2-(2-amino-1,3-thiazol-5-yl)acetic acid, followed by an amide coupling reaction with methylamine. We will delve into the critical parameters of each step, providing evidence-based strategies to overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide?

A1: A widely adopted and dependable two-step approach is recommended. The first step involves the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring.[1] This is achieved by reacting an α-halocarbonyl compound, such as ethyl 4-chloroacetoacetate, with a thioamide, like thiourea. The resulting ester is then hydrolyzed to yield the key intermediate, 2-(2-amino-1,3-thiazol-5-yl)acetic acid. The second step is a standard amide coupling reaction between this carboxylic acid intermediate and methylamine to form the final product.

Q2: What are the critical factors influencing the yield of the Hantzsch thiazole synthesis in this context?

A2: The yield of the Hantzsch synthesis can be influenced by several factors:

  • Quality of the α-halocarbonyl compound: The stability of ethyl 4-chloroacetoacetate is crucial. It is advisable to use it fresh or stored under appropriate conditions to prevent degradation.

  • Reaction Temperature: While some Hantzsch syntheses proceed at room temperature, gentle heating (e.g., 40-60°C) is often beneficial for this specific transformation.[2]

  • Solvent: Alcohols such as ethanol are commonly used and generally provide good results.[2]

  • pH control during work-up: The thiazole product is often precipitated from the reaction mixture by neutralization with a weak base, such as sodium carbonate solution.[1][3] Careful control of pH is necessary to ensure complete precipitation without causing decomposition.

Q3: Which amide coupling reagents are most effective for the second step?

A3: The choice of coupling reagent is critical for achieving a high yield in the amide bond formation. For the coupling of 2-(2-amino-1,3-thiazol-5-yl)acetic acid with methylamine, several reagents can be effective:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent, often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). It is known for fast reaction times and high yields.[4][5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions.[6]

  • DCC (N,N'-Dicyclohexylcarbodiimide): A classic and cost-effective coupling reagent, though the removal of the dicyclohexylurea (DCU) byproduct can sometimes be challenging.

Q4: I am observing a low yield in my amide coupling step. What are the likely causes?

A4: Low yields in amide coupling reactions can often be attributed to several factors:

  • Incomplete activation of the carboxylic acid: Ensure you are using a sufficient amount of the coupling reagent (typically 1.1-1.5 equivalents).

  • Protonation of the amine: The amine nucleophile can be protonated by the carboxylic acid, rendering it unreactive. The use of a non-nucleophilic base is crucial to prevent this.[7]

  • Presence of water: Water can hydrolyze the activated carboxylic acid intermediate. It is essential to use anhydrous solvents and reagents.[7]

  • Suboptimal reaction conditions: The choice of solvent, temperature, and reaction time can significantly impact the outcome.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Hantzsch Thiazole Synthesis Incomplete reaction.Monitor the reaction by TLC. If starting materials persist, extend the reaction time or slightly increase the temperature (e.g., to 50-60°C).[2]
Product is soluble in the work-up solution.If the product does not precipitate upon neutralization, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
Degradation of the α-haloketone.Use freshly prepared or purified ethyl 4-chloroacetoacetate. Store it under inert gas at a low temperature.[8]
"Oiling out" of the product during recrystallization The melting point of the compound is lower than the solution temperature, or impurities are present.Re-dissolve the oil by heating and add more solvent to decrease saturation before slow cooling. Consider using a different solvent system.[9]
Low yield in Amide Coupling Reaction Inefficient activation of the carboxylic acid.Increase the amount of coupling reagent to 1.5 equivalents. Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[7]
Steric hindrance.While less of a concern with methylamine, for bulkier amines, consider converting the carboxylic acid to a more reactive acyl chloride intermediate.
Side reactions.Run the reaction at a lower temperature (e.g., 0°C to room temperature). The use of additives like HOBt with carbodiimides can suppress racemization and other side reactions.[7]
Difficulty in purifying the final product Presence of unreacted starting materials or coupling agent byproducts.For purification, column chromatography on silica gel is often effective. A gradient of ethyl acetate in hexane or dichloromethane in methanol can be used. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be employed.

Experimental Protocols

Step 1: Synthesis of 2-(2-Amino-1,3-thiazol-5-yl)acetic acid hydrochloride

This protocol is adapted from the principles of the Hantzsch thiazole synthesis and information from related patent literature.[10]

Materials and Reagents:

  • Thiourea

  • Ethyl 4-chloroacetoacetate[7][8][11][12][13]

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.0 eq.) in ethanol.

  • To this solution, add ethyl 4-chloroacetoacetate (1.0 eq.) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • To the residue, add a sufficient amount of water to dissolve the product.

  • Wash the aqueous solution with diethyl ether to remove any unreacted ethyl 4-chloroacetoacetate.

  • To the aqueous solution, add concentrated hydrochloric acid dropwise until the pH is acidic to precipitate the hydrochloride salt of the ester.

  • Filter the precipitate and wash with cold water.

  • For hydrolysis, suspend the ester hydrochloride in a solution of sodium hydroxide (e.g., 2M) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 2-(2-amino-1,3-thiazol-5-yl)acetic acid hydrochloride.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

This protocol utilizes HATU as the coupling agent for its high efficiency.[5]

Materials and Reagents:

  • 2-(2-Amino-1,3-thiazol-5-yl)acetic acid hydrochloride

  • Methylamine (e.g., 40% solution in water or as hydrochloride salt)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 2-(2-amino-1,3-thiazol-5-yl)acetic acid hydrochloride (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (3.0 eq.) to the suspension to neutralize the hydrochloride salt and act as the base for the coupling reaction.

  • Add HATU (1.2 eq.) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, if starting from methylamine hydrochloride, dissolve it in a minimal amount of water and neutralize with a base like sodium bicarbonate, then extract with an organic solvent. For a 40% aqueous solution, it can be used directly.

  • Add methylamine (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis

ParameterCondition ACondition BCondition CExpected Outcome
Solvent EthanolMethanolEthanol/Water (1:1)Ethanol and methanol are generally effective. An aqueous co-solvent can sometimes improve yields.[2]
Temperature Room Temperature50°CReflux (78°C)Increased temperature generally leads to faster reaction rates, but may also increase byproduct formation. 50°C is a good starting point.
Reaction Time 8 hours4 hours2 hoursHigher temperatures typically require shorter reaction times. Monitor by TLC for optimal duration.
Catalyst NoneSilica Supported Tungstosilisic AcidNoneWhile often not necessary, a catalyst can improve yields in multi-component variations of this synthesis.[14]

Table 2: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentBaseSolventTypical Yield RangeNotes
HATU DIPEADMF80-95%Highly efficient, fast reactions. The reagent and byproducts are generally water-soluble, facilitating purification.
EDC/HOBt DIPEA or TriethylamineDCM or DMF70-90%A reliable and common choice. HOBt suppresses side reactions.
DCC TriethylamineDCM60-85%Cost-effective, but the DCU byproduct is insoluble and must be filtered off.

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Amide Coupling A Thiourea + Ethyl 4-chloroacetoacetate B Reaction in Ethanol (Reflux) A->B Condensation C Hydrolysis (NaOH) & Acidification (HCl) B->C Work-up D 2-(2-Amino-1,3-thiazol-5-yl)acetic acid HCl C->D Isolation E Intermediate (D) + Methylamine D->E F HATU, DIPEA in DMF E->F Coupling G Aqueous Work-up & Extraction F->G H Purification (Chromatography) G->H I Final Product H->I

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Logic for Low Amide Coupling Yield

TroubleshootingAmide Start Low Yield in Amide Coupling Q1 Check TLC for Starting Materials Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Present A1_No Product Loss or Decomposition Q1->A1_No Absent Sol1 Increase Reaction Time or Pre-activate Carboxylic Acid A1_Yes->Sol1 Sol4 Optimize Temperature (e.g., cool to 0°C) A1_Yes->Sol4 Sol2 Check Work-up Procedure (pH, Extraction Solvent) A1_No->Sol2 Sol3 Use Anhydrous Solvents and Reagents A1_No->Sol3

Caption: Decision tree for troubleshooting low amide coupling yield.

References

  • Google Patents. (n.d.). US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.
  • Google Patents. (n.d.). CN103787883B - A kind of preparation method of 4-chloroacetyl acetacetic ester.
  • Bouherrou, Z., Chibani, S., Breard, D., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2993. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Denkova, P. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(9), 11044-11056. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Gilon, C., et al. (2013). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of visualized experiments : JoVE, (78), e50652. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved from [Link]

Sources

Navigating the Purification of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide." As a key intermediate in many pharmaceutical syntheses, achieving high purity of this compound is paramount.[1] This guide, structured in a flexible question-and-answer format, offers troubleshooting advice, detailed experimental protocols, and insights from seasoned application scientists to address the unique challenges you may encounter during its purification.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide.

Question: My crude product is a dark, oily residue after synthesis. What is the best initial purification step?

Answer: A dark, oily crude product suggests the presence of significant impurities, likely polymeric materials or colored byproducts from the reaction. A multi-step approach is recommended.

First, an initial workup with an appropriate organic solvent and a mild aqueous base (like sodium bicarbonate solution) can help remove some acidic impurities and water-soluble byproducts.

Following the initial extraction, column chromatography is often the most effective next step to separate the target compound from the complex mixture. Due to the polar nature of the aminothiazole and acetamide moieties, a normal-phase silica gel chromatography is a good starting point.

Question: I'm struggling with selecting a suitable solvent system for column chromatography. My compound either doesn't move from the baseline or streaks badly.

Answer: This is a common challenge. The polarity of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide requires a relatively polar mobile phase. Here’s a systematic approach to finding the right solvent system:

  • Start with a Dichotomous Solvent System: A good starting point is a mixture of a non-polar solvent and a polar solvent. For your compound, a gradient of dichloromethane (DCM) and methanol (MeOH) is a common choice for aminothiazole derivatives.

  • TLC Analysis is Key: Before committing to a column, run several Thin Layer Chromatography (TLC) plates with varying solvent ratios (e.g., 98:2 DCM:MeOH, 95:5 DCM:MeOH, 90:10 DCM:MeOH). The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, with good separation from impurities.

  • Tailing and Streaking: Streaking on the TLC plate often indicates that the compound is interacting too strongly with the stationary phase or that the solvent is not polar enough to ensure smooth elution. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can often mitigate this issue by neutralizing acidic sites on the silica gel. A common practice is to add 0.1-1% of TEA to the mobile phase.

Workflow for Selecting a Chromatography Solvent System:

Caption: Decision workflow for optimizing TLC conditions.

Question: I've purified my compound by column chromatography, but I still see a persistent impurity in the NMR spectrum. What are my options?

Answer: If a closely-related impurity co-elutes with your product, recrystallization is an excellent secondary purification technique. The success of recrystallization hinges on selecting the right solvent or solvent system.

Solvent Selection for Recrystallization:

SolventSolubility of Aminothiazole DerivativesComments
Methanol HighOften a good solvent for dissolving the crude product.[2]
Ethanol GoodCan be used for recrystallization, sometimes in combination with water.
Ethyl Acetate ModerateA potential recrystallization solvent, may require heating.[2]
Acetone ModerateAnother potential recrystallization solvent.[2]
Toluene LowCan be used as an anti-solvent.[2]
Cyclohexane Very LowA good anti-solvent to induce precipitation.[2]
Water Sparingly solubleCan be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.

Experimental Protocol for Recrystallization:

  • Dissolution: Dissolve the impure compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by:

    • Scratching the inside of the flask with a glass rod.

    • Adding a seed crystal of the pure compound.

    • Slowly adding an "anti-solvent" (a solvent in which the compound is poorly soluble, like water or cyclohexane) until the solution becomes slightly turbid.

  • Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent. Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my column chromatography?

A1: Thin Layer Chromatography (TLC) is the most common and effective method. Collect fractions from the column and spot a small amount of each fraction on a TLC plate. Develop the plate in the same solvent system used for the column. Visualize the spots under a UV lamp (254 nm), as the thiazole ring is often UV-active.[3][4] Staining with potassium permanganate can also be effective for visualizing many organic compounds.[5][6] Combine the fractions that contain your pure product.

TLC Visualization Workflow:

Caption: Steps for visualizing and analyzing TLC plates.

Q2: My purified compound is a white solid, but it turns yellow over time. Why is this happening and how can I prevent it?

A2: 2-Aminothiazole derivatives can be susceptible to degradation, particularly through oxidation or exposure to light.[7] The yellowing is likely due to the formation of colored degradation products. To minimize this:

  • Storage: Store the purified compound in a tightly sealed, amber-colored vial to protect it from light and air.

  • Inert Atmosphere: For long-term storage, consider storing it under an inert atmosphere (e.g., nitrogen or argon).

  • Low Temperature: Storing the compound at a low temperature (e.g., in a refrigerator or freezer) can also slow down degradation.

Q3: What are the expected spectroscopic signatures for 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide?

  • ¹H NMR:

    • A singlet for the methyl group attached to the amide nitrogen.

    • A singlet for the methylene group between the thiazole ring and the amide carbonyl.

    • A singlet for the proton on the thiazole ring.

    • A broad singlet for the amino protons on the thiazole ring.

    • A broad signal for the amide N-H proton.

  • ¹³C NMR:

    • Signals for the two methyl carbons.

    • A signal for the methylene carbon.

    • Signals for the carbons of the thiazole ring.

    • A signal for the amide carbonyl carbon.

  • Mass Spectrometry: The expected molecular ion peak would correspond to the molecular weight of the compound.

It is always recommended to perform a full characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm the identity and purity of your final product.

References

  • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2025). ResearchGate. [Link]

  • 2-Aminothiazole | Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof. (2014).
  • TLC stains. (n.d.). University of California, Los Angeles. [Link]

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]

  • An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2-phenylethyl]amino]-ethyl)phenyl]acetamide. (2015).
  • 2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide. (n.d.). PubChem. [Link]

  • Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • Visualizing a TLC plate. (2021). YouTube. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (1986). Indian Journal of Chemistry. [Link]

  • CAS NO. 1172707-63-9 | 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide. (n.d.). Arctom. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. (2020).
  • 2-amino(and 2-aminomethyl)-2-heterocyclic-thioacetamides. (1973).
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti. [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid. (n.d.). PubChem. [Link]

  • Process for the preparation of 2-amino-1,3-propanediol. (1999).

Sources

"2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Gateway: 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Welcome to the technical support center for 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide (CAS No. 1172707-63-9). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability and proper storage of this compound. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them, ensuring the integrity of your experiments. While specific, in-depth stability studies for this exact molecule are not extensively published, this guide synthesizes data from closely related analogs, fundamental chemical principles of the thiazole and acetamide moieties, and best practices for handling complex pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide?

The optimal storage conditions are critical for maintaining the compound's purity and preventing degradation. Based on data from structural analogs and general principles for aminothiazole compounds, we recommend the following:

  • Temperature: Refrigerate at 2-8°C.[1][2][3] Storing at lower temperatures minimizes the rate of potential decomposition reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2][4][5] The 2-aminothiazole group can be susceptible to oxidation, and an inert atmosphere displaces oxygen, mitigating this risk.

  • Light: Protect from light by using an amber vial or storing the container in a dark place.[2][6] Thiazole-containing compounds can be sensitive to light, which can catalyze degradation.[7]

  • Moisture: Keep the container tightly sealed in a dry environment.[5][6][8] The N-methylacetamide portion of the molecule is an amide, which can be susceptible to hydrolysis.

Summary of Recommended Storage Conditions:

ParameterConditionRationale
Temperature 2-8°CSlows chemical degradation kinetics.[1][2]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the aminothiazole moiety.[2][4][5]
Light Protect from Light (Amber Vial)Avoids light-catalyzed degradation.[6][7]
Moisture Tightly Sealed ContainerPrevents hydrolysis of the amide bond.[5][8]
Q2: I've noticed a slight discoloration (e.g., yellowing) of my solid compound over time. Is it still usable?

Discoloration is often a visual indicator of chemical degradation. For a compound like this, a color change from white/off-white to yellow or brown likely indicates oxidation or the formation of minor impurities. The 2-aminothiazole moiety is a common structural alert for potential oxidative instability.

Causality: The nitrogen and sulfur atoms in the thiazole ring, as well as the exocyclic amino group, are electron-rich centers susceptible to oxidation.[9] This can lead to the formation of colored byproducts, such as N-oxides or other complex degradation products.[9]

Recommendation: While the compound may still be largely intact, its purity is compromised. For sensitive quantitative assays or in vivo studies, using discolored material is not recommended as it can lead to inconsistent and unreliable results. We strongly advise verifying the purity of the material via an analytical method like HPLC or LC-MS before use. If purity is compromised, a fresh vial should be used.

Q3: What are the primary degradation pathways I should be concerned about?

Based on the structure, which contains an aminothiazole ring and an N-methylacetamide side chain, the two most probable degradation pathways are oxidation and hydrolysis .

  • Oxidation: The electron-rich 2-aminothiazole ring is susceptible to oxidative degradation.[9] Exposure to air (oxygen), light, or trace metal ions can catalyze the formation of various oxidized byproducts, including potential N-oxides or sulfoxides, which can alter the compound's biological activity and physical properties.[9][10]

  • Hydrolysis: The N-methylacetamide functional group contains an amide bond. In the presence of water, especially under acidic or basic conditions, this bond can undergo hydrolysis to yield 2-(2-amino-1,3-thiazol-5-yl)acetic acid and methylamine.[11] This is a critical concern when preparing aqueous solutions or working in non-anhydrous solvents.

cluster_0 Degradation Pathways cluster_1 Stress Factors Parent 2-(2-Amino-1,3-thiazol-5-yl) -N-methylacetamide Oxidation Oxidized Products (N-oxides, Sulfoxides, etc.) Parent->Oxidation Oxidative Stress Hydrolysis Hydrolysis Products (Carboxylic Acid + Amine) Parent->Hydrolysis Hydrolytic Stress Air Air (O2) Air->Parent Light Light (UV/Vis) Light->Parent pH Acid/Base pH->Parent Water Moisture (H2O) Water->Parent

Caption: Potential degradation pathways and contributing stress factors.

Q4: How should I prepare and store solutions of this compound?

Solution stability is often lower than solid-state stability.

  • Solvent Selection: For stock solutions, use high-purity, anhydrous-grade solvents such as DMSO or DMF. Avoid aqueous buffers for long-term storage.

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If preparing a stock, do so under an inert atmosphere. To minimize exposure to atmospheric moisture, use a syringe to pierce the septum of the solvent bottle and the compound vial.

  • Storage of Solutions: If a stock solution must be stored, aliquot it into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture ingress. Store at -20°C or, ideally, -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Aqueous Buffers: The compound's stability in aqueous media is expected to be limited due to potential hydrolysis. If you must work in an aqueous buffer, prepare the solution immediately before use and maintain it at a cool temperature (e.g., on ice) for the duration of the experiment. Avoid extreme pH values.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Action(s)
Inconsistent or non-reproducible assay results. Compound degradation due to improper storage or handling of stock solutions.1. Use a fresh vial of solid compound to prepare a new stock solution. 2. Perform a purity check on the old stock solution using HPLC or LC-MS. 3. Aliquot new stock solutions into single-use vials to prevent freeze-thaw cycles.
Compound fails to fully dissolve or precipitates from solution. 1. Compound degradation into less soluble impurities. 2. Exceeded solubility limit in the chosen solvent. 3. Use of a low-purity or non-anhydrous solvent.1. Verify the purity of the solid material. 2. Confirm the solubility limits from literature or perform a solubility test. 3. Use fresh, anhydrous-grade solvent. Gentle warming or sonication may aid dissolution.
Baseline drift or appearance of unexpected peaks in chromatography (HPLC/LC-MS). 1. On-column degradation. 2. Degradation in the autosampler. 3. Injection of a degraded sample.1. Ensure the mobile phase pH is compatible with the compound's stability. 2. Use a cooled autosampler (e.g., 4°C). 3. Prepare samples immediately before injection.

Experimental Protocols

Protocol 1: Standard Handling and Stock Solution Preparation

This protocol is designed to minimize degradation during routine handling.

Materials:

  • 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide (in original vial)

  • Anhydrous-grade DMSO or DMF

  • Inert gas source (Argon or Nitrogen) with tubing

  • Sterile syringes and needles

  • Cryo-vials or other appropriate single-use storage vials

Procedure:

  • Allow the vial of the solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Place the vial in a desiccator or glove box if available. At a minimum, gently flush the headspace of the vial with a stream of inert gas.

  • Quickly weigh the desired amount of solid in a clean, dry container.

  • Transfer the solid to a new, clean vial. Tightly seal the vial with a septum cap.

  • Using a syringe, add the calculated volume of anhydrous solvent to the vial to achieve the desired stock concentration.

  • Mix by vortexing or sonicating until the solid is completely dissolved.

  • If storing, use a syringe to transfer the stock solution into pre-labeled, single-use aliquots.

  • Flush the headspace of each aliquot vial with inert gas before sealing.

  • Store aliquots at -20°C or -80°C, protected from light.

start Start: Compound Vial (at 2-8°C) equilibrate 1. Equilibrate to Room Temperature start->equilibrate weigh 2. Weigh Solid (Under Inert Gas if possible) equilibrate->weigh dissolve 3. Dissolve in Anhydrous Solvent weigh->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C (Protected from Light) aliquot->store use Use in Experiment store->use Thaw one aliquot as needed

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-aminothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth answers to common questions and troubleshooting strategies to optimize your reaction conditions, improve yields, and ensure the purity of your final product. The 2-aminothiazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] The Hantzsch thiazole synthesis, a classic and widely used method, provides a reliable route to this scaffold.[1][3] This guide will focus primarily on optimizing this venerable reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch synthesis for 2-aminothiazoles, and why is it important to understand?

A1: The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide (in this case, thiourea) to form a thiazole ring.[3] Understanding the mechanism is crucial for troubleshooting and optimization, as it clarifies the role of each component and reaction parameter. The reaction proceeds in several steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[4][5]

  • Tautomerization & Cyclization: Following the initial attack, the intermediate undergoes tautomerization. Subsequently, the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone intramolecularly, forming the five-membered ring.[5]

  • Dehydration: The final step involves the elimination of a water molecule to form the aromatic 2-aminothiazole ring.[5]

A clear understanding of this pathway allows for rational adjustments to reaction conditions to favor the desired product formation and minimize side reactions.

Hantzsch_Mechanism reagents α-Haloketone + Thiourea sn2 S-Alkylation (SN2 Attack) reagents->sn2 Step 1 intermediate Thiouronium Intermediate sn2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Step 2 cyclized_intermediate Hydroxydihydrothiazole Intermediate cyclization->cyclized_intermediate dehydration Dehydration (-H2O) cyclized_intermediate->dehydration Step 3 product 2-Aminothiazole dehydration->product

Caption: Hantzsch 2-Aminothiazole Synthesis Pathway.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q2: My reaction has resulted in a very low yield or no desired product at all. What are the most probable causes and how can I address them?

A2: Low yield is a common frustration in organic synthesis. A systematic approach to troubleshooting is key.[6] Here are the primary factors to investigate:

  • Purity of Starting Materials: The purity of your α-haloketone and thiourea is critical. Impurities can lead to unwanted side reactions, consuming your starting materials.[7] 2-Aminothiophenol, a related precursor, is known to be susceptible to oxidation, which can drastically lower yields.[7]

    • Actionable Advice: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them before use. For instance, α-haloketones can often be purified by recrystallization.

  • Reaction Conditions:

    • Temperature: The Hantzsch synthesis often requires heating to proceed at an efficient rate.[6] If the reaction is performed at room temperature, consider increasing the heat. Running small-scale trials at different temperatures can help identify the optimum for your specific substrates.

    • Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the reaction rate.[7] Alcohols like ethanol or methanol are commonly used.[4][8] In some cases, a mixture of ethanol and water can improve yields.[9]

    • Reaction Time: It's possible the reaction has not run to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]

  • Stoichiometry: An incorrect ratio of reactants can lead to low yields and the formation of byproducts. While a 1:1 stoichiometry is theoretically required, a slight excess of thiourea (e.g., 1.5 equivalents) is sometimes used to ensure the complete consumption of the α-haloketone.[4]

Quantitative Data for Optimization:

ParameterCondition 1Condition 2Condition 3Expected Outcome
Temperature Room Temp60 °CReflux (e.g., Ethanol at 78 °C)Increased reaction rate and yield with higher temperature.
Solvent EthanolMethanolEthanol/Water (1:1)Optimal solvent depends on substrate solubility.[9]
Thiourea (equiv.) 1.01.21.5A slight excess may improve the consumption of the α-haloketone.
Issue 2: Formation of Multiple Products and Impurities

Q3: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions, and how can I suppress them?

A3: The formation of multiple products complicates purification and reduces the yield of the desired 2-aminothiazole. The most common side reaction is the formation of isomeric byproducts.

  • Isomer Formation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[7]

    • Actionable Advice: To favor the formation of the 2-aminothiazole, consider running the reaction under neutral or slightly basic conditions. The work-up step often involves neutralization with a weak base like sodium carbonate to precipitate the final product.[4][8]

  • Other Condensation Byproducts: The formation of bis-thiazoles or other condensation byproducts can occur, especially with incorrect stoichiometry.

    • Actionable Advice: Carefully control the stoichiometry of your reactants. Monitoring the reaction by TLC can help you identify the formation of these byproducts early and adjust conditions accordingly.[7]

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_time Optimize Reaction Time (TLC Monitoring) optimize_solvent->optimize_time adjust_stoichiometry Adjust Reactant Stoichiometry optimize_time->adjust_stoichiometry control_ph Control pH to Minimize Isomer Formation adjust_stoichiometry->control_ph purification Purification Strategy (Recrystallization/Chromatography) control_ph->purification success High Yield, Pure Product purification->success

Caption: Troubleshooting Workflow for 2-Aminothiazole Synthesis.

Issue 3: Difficulty in Product Purification

Q4: I am struggling to purify my 2-aminothiazole product. What are the recommended purification techniques?

A4: The purification of 2-aminothiazoles can sometimes be challenging due to their physical properties.

  • Precipitation and Filtration: In many cases, the 2-aminothiazole product is poorly soluble in water and can be precipitated by pouring the reaction mixture into a weak base solution, such as 5% sodium carbonate.[4] The resulting solid can then be collected by filtration.[4]

  • Recrystallization: For further purification, recrystallization from a suitable solvent, such as ethanol, is often effective.[10]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a reliable alternative. A common mobile phase is a mixture of ethyl acetate and hexane.[4]

  • Extraction: After neutralization of the reaction mixture, the free base can be extracted with an organic solvent like diethyl ether.[10] Subsequent removal of the solvent and recrystallization can yield the pure product.[10]

Key Protocols

Standard Protocol for the Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established literature procedures and serves as a good starting point for optimization.[4]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

  • Solvent Addition: Add methanol (5 mL) and a stir bar to the vial.[4]

  • Heating: Heat the mixture with stirring on a hot plate to a gentle reflux (around 100°C setting on the hotplate) for 30 minutes.[4]

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[4]

  • Work-up and Precipitation: Pour the contents of the reaction vial into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[4][8]

  • Isolation: Collect the resulting precipitate by filtration through a Buchner funnel.[4]

  • Washing: Wash the collected solid with water to remove any inorganic salts.[4]

  • Drying: Air-dry the solid on a watch glass. Once dry, determine the mass and calculate the percent yield.[4]

Characterization:

  • Determine the melting point of the product.[4]

  • Analyze the product by TLC using a 50:50 mixture of ethyl acetate and hexane as the mobile phase.[4]

  • Confirm the structure using spectroscopic methods such as NMR and IR.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). PMC - NIH. [Link]

  • 2-Aminothiazole. Wikipedia. [Link]

  • synthesis of thiazoles. (2019). YouTube. [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (2021). Taylor & Francis Online. [Link]

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). RSC Publishing. [Link]

  • Thiazole. CUTM Courseware. [Link]

  • (PDF) Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. [Link]

  • Purification of 2-aminothiazole.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]

  • Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Process of producing 2-aminothiazole.
  • Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. IJPRS. [Link]

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. (2004). Lab on a Chip (RSC Publishing). [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). PubMed. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues for 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The compound 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide is an aminothiazole derivative, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3] Researchers utilizing this and similar compounds in biological assays frequently encounter challenges related to poor aqueous solubility.[4][5] Precipitation of a test compound in an assay can lead to inaccurate and highly variable results, misinterpretation of structure-activity relationships (SAR), and a lower hit rate in high-throughput screens.[5]

This guide provides a comprehensive, experience-driven framework for diagnosing and systematically resolving solubility issues with 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide, ensuring the integrity and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the first visual signs of a solubility problem in my assay plate?

A1: The most common indicators of compound precipitation include:

  • Visible Particulates: You may see small, solid specks in the wells, either suspended or settled at the bottom.

  • Cloudiness or Turbidity: The assay medium appears hazy or milky after the compound is added. This is often the first sign before distinct particles are visible.

  • "Oiling Out": The compound separates from the aqueous buffer as an immiscible liquid, appearing as small droplets.

  • Inconsistent Assay Signal: You may observe high variability between replicate wells, as the amount of solubilized, active compound differs in each.

Q2: I need to make a stock solution. What solvent should I start with?

A2: For initial testing, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard starting point for preparing high-concentration stock solutions of novel organic molecules.[6] It has strong solubilizing power for a wide range of compounds.[4] If DMSO fails or is incompatible with your assay, other water-miscible organic solvents like dimethylformamide (DMF) or ethanol can be considered. Always aim to create a high-concentration stock (e.g., 10-50 mM) so that the final volume added to your assay is minimal.

Q3: How does pH likely affect the solubility of this specific compound?

A3: The 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide molecule contains a primary amine group (-NH2) on the thiazole ring. Amines are basic and can be protonated in acidic conditions.[7][8] Therefore, lowering the pH of your aqueous assay buffer (e.g., from 7.4 to 6.5) will likely protonate this amine group, creating a positive charge on the molecule.[9][10] This charged, ionized form is generally much more soluble in aqueous media.[8][9] Conversely, increasing the pH will keep the amine group neutral, potentially reducing its aqueous solubility.

Q4: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What's happening?

A4: This is a classic solubility problem. While the compound is soluble in the 100% organic DMSO stock, its solubility limit in the final, mostly aqueous, assay buffer is much lower. When you add the stock solution, the compound is rapidly exposed to an environment where it is no longer soluble, causing it to "crash out" or precipitate. The key is to ensure the final concentration in your assay does not exceed its maximum aqueous solubility under those specific buffer conditions.

Part 2: In-Depth Troubleshooting Workflow

If you've confirmed a solubility issue, follow this systematic approach to diagnose and resolve it.

Step 1: Stock Solution Preparation and Handling

Proper stock solution management is the foundation of reproducible assays.

Detailed Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out a precise amount of 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide powder (Molecular Weight: ~171.22 g/mol ) using an analytical balance.

  • Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / 171.22 ( g/mol )] / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex vigorously for 1-2 minutes. If the solid does not dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed.

  • Visual Confirmation: Inspect the solution against a light source to ensure it is a clear, homogenous solution with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.

Step 2: Diagnosing the Solubility Limit in Your Assay

Before you can fix the problem, you must define it. The goal here is to determine the kinetic solubility limit of your compound in the final assay buffer.

The following diagram outlines the logical steps for diagnosing and addressing precipitation.

G cluster_0 start Precipitation Observed in Assay? check_stock Is the DMSO stock solution clear? start->check_stock Yes remake_stock Action: Remake stock solution. Use gentle heat or sonication. check_stock->remake_stock No determine_sol Determine Kinetic Solubility Limit (e.g., via nephelometry or visual inspection of serial dilutions) check_stock->determine_sol Yes remake_stock->check_stock Re-evaluate compare_conc Is Assay [C] > Solubility Limit? determine_sol->compare_conc lower_conc Option 1: Lower Assay [C] if SAR permits. compare_conc->lower_conc Yes modify_buffer Option 2: Modify Assay Buffer to Increase Solubility compare_conc->modify_buffer Yes success Problem Solved: Proceed with Assay compare_conc->success No lower_conc->success modify_buffer->success

Caption: Workflow for diagnosing and solving compound precipitation.

Step 3: Modifying Assay Conditions to Improve Solubility

If lowering the compound's test concentration is not feasible, the next step is to alter the assay buffer to be more accommodating.

The small amount of DMSO carried over from the stock solution acts as a co-solvent. While necessary, its concentration must be carefully controlled, as it can impact biological systems.[11][12][13]

  • Principle: Increasing the percentage of an organic co-solvent in the final aqueous buffer can increase the solubility of a hydrophobic compound.

  • Action: Test a matrix of final DMSO concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%). Always run a "vehicle control" with the corresponding DMSO concentration to measure its effect on the assay baseline.

Table 1: Effects of DMSO as a Co-Solvent in Cell-Based Assays

Final DMSO Conc.General Effect on SolubilityPotential Biological ImpactRecommendation
< 0.1%MinimalGenerally considered safe for most cell lines and enzymes.[13]Ideal target for sensitive assays.
0.1% - 1.0%Moderate IncreaseMay cause stress, differentiation, or mild toxicity in some sensitive cell types. Can affect protein stability.[11][13]Test for tolerance. A common range for cell-based screens.
> 1.0%Significant IncreaseHigh risk of cytotoxicity, membrane permeabilization, and direct interference with assay components.[11][13]Avoid unless absolutely necessary and rigorously controlled.

Crucial Note: When preparing serial dilutions of your compound, ensure that the concentration of DMSO is kept constant across all wells to avoid artifacts where the changing solvent concentration, not the compound, is causing an effect.[11][14]

As discussed in the FAQs, pH is a powerful tool for this particular molecule.

  • Principle: The basic aminothiazole moiety can be protonated to a more soluble cationic form at a pH below its pKa.

  • Action: Prepare your assay buffer at several different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0) and re-test the compound's solubility. Ensure your biological target (e.g., enzyme, cell line) remains viable and active at the tested pH values.

If co-solvents and pH are insufficient, chemical excipients can be used to encapsulate or interact with the compound to keep it in solution.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[15][16] They can encapsulate poorly soluble drugs, effectively shielding them from the aqueous environment and increasing their apparent solubility.[17][18]

    • Recommendation: Beta-cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are commonly used.[15] Test adding HP-β-CD to the assay buffer at concentrations ranging from 0.1% to 1.0% (w/v). Studies have shown that β-cyclodextrin often has minimal interference with cellular assays compared to organic solvents.[11][14]

  • Non-ionic Surfactants: Detergents like Tween-20 or Triton X-100 can form micelles that solubilize hydrophobic compounds. This approach is generally not recommended for cell-based assays as concentrations high enough to form micelles are often cytotoxic.[19] However, for biochemical or enzyme assays, adding a low level (e.g., 0.01% - 0.05%) of a non-ionic surfactant can prevent compound aggregation and improve solubility without denaturing the protein.[19]

References

  • T. T. R. G. M. L. M. M. A. H. B. M. D. C. A. C. B. C. G. G. H. H. J. J. K. K. L. L. M. M. N. N. O. O. P. P. Q. Q. R. R. S. S. T. T. U. U. V. V. W. W. X. X. Y. Y. Z. Z. A. A. B. B. C. C. D. D. E. E. F. F. G. G. H. H. I. I. J. J. K. K. L. L. M. M. N. N. O. O. P. P. Q. Q. R. R. S. S. T. T. U. U. V. V. W. W. X. X. Y. Y. Z. Z. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Solubility of Things. (n.d.). 2-Aminothiazole. Solubility of Things. [Link]

  • ISSR Classes. (n.d.). Solubility and pH of amines. ISSR Classes. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Quora. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. [Link]

  • Semantic Scholar. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Wikipedia. [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]

  • ResearchGate. (2018). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. ResearchGate. [Link]

  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. SpringerLink. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]

  • ACS Publications. (2022). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]

  • University of Huddersfield Repository. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]

  • PubChem. (n.d.). 2-Aminothiazole. PubChem. [Link]

  • National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • YouTube. (2017). Ph and Solubility of Drugs. YouTube. [Link]

  • Quora. (2024). Is the solubility of amino acids affected by their pH levels?. Quora. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • ScienceDirect. (2022). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. ScienceDirect. [Link]

  • Al-Shamkhani, A., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of thiazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of analyzing these vital heterocyclic compounds. Thiazole derivatives are prevalent in pharmaceuticals and biologically active agents, making their accurate separation and quantification critical.[1][2][3] This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My thiazole derivative is showing significant peak tailing. What are the primary causes and how can I fix it?

A1: Peak tailing, where a peak's trailing edge is broader than its front, is a common issue when analyzing nitrogen-containing heterocyclic compounds like thiazoles.[4][5][6][7] The primary cause is often secondary interactions between the basic thiazole analytes and residual acidic silanol groups on the surface of silica-based stationary phases.[4][5]

Causality Explained: Thiazole derivatives, possessing basic nitrogen atoms, can interact strongly with ionized silanol groups on the column packing material.[4] This secondary retention mechanism, in addition to the primary reversed-phase hydrophobic interaction, leads to a portion of the analyte being retained longer, resulting in a "tailing" peak shape.[4][5]

Solutions:

  • Mobile Phase pH Adjustment: Operating at a lower pH (e.g., pH 2-4) can suppress the ionization of silanol groups, minimizing these secondary interactions.[4][8][9] Conversely, for some basic compounds, increasing the pH can deprotonate the analyte, also reducing unwanted interactions.[8] It is crucial to operate at a pH that is at least two units away from the analyte's pKa to ensure a single ionic form is present.[6][8]

  • Use of Highly Deactivated Columns: Employing columns with advanced end-capping or those specifically designed for the analysis of basic compounds can significantly reduce peak tailing.[4][6] These columns have a lower concentration of accessible silanol groups.

  • Mobile Phase Modifiers: Adding a small amount of a basic modifier, like triethylamine (TEA), can compete with the thiazole derivative for active silanol sites, thereby improving peak shape. However, be mindful of its potential to affect selectivity and detector noise.

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving complex separation issues.

Guide 1: Poor Resolution and Co-elution of Thiazole Derivatives

Poor resolution, where two or more peaks are not adequately separated, is a critical issue that can compromise the accuracy of quantification.[10] Co-elution is an extreme case where peaks completely overlap.[11]

Step-by-Step Troubleshooting Protocol:

  • Assess the Current Separation:

    • Calculate the resolution (Rs) between the critical peak pair. A value of Rs ≥ 1.5 is generally considered baseline separation.

    • Examine peak shapes for any signs of co-elution, such as shoulders or non-symmetrical peaks.[11] Diode array detectors (DAD) or mass spectrometers (MS) can be invaluable for assessing peak purity.[11]

  • Optimize Mobile Phase Composition (Selectivity):

    • Change Organic Modifier: If using acetonitrile, try switching to methanol or vice versa. These solvents exhibit different selectivities and can alter the elution order of your compounds.[12]

    • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention times and may improve the separation of closely eluting peaks.[12]

    • Modify pH: As discussed for peak tailing, altering the mobile phase pH can significantly impact the retention and selectivity of ionizable thiazole derivatives.[8][9][13][14] A systematic pH scouting study can reveal the optimal pH for your separation.

  • Evaluate Stationary Phase Chemistry:

    • If mobile phase optimization is insufficient, consider a different column chemistry. For polar thiazole derivatives, a polar-embedded column or a phenyl-hexyl column might offer different selectivity compared to a standard C18 column.[15] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase chromatography.[16]

  • Enhance Column Efficiency:

    • Decrease Particle Size: Using a column with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm) will increase column efficiency (N) and lead to sharper peaks, which can improve resolution.[12][15]

    • Increase Column Length: A longer column provides more theoretical plates, which can enhance separation, but at the cost of longer analysis times and higher backpressure.[12]

    • Optimize Flow Rate: Reducing the flow rate can sometimes improve resolution, especially in size-exclusion chromatography.[17]

Guide 2: Irreproducible Retention Times

Fluctuating retention times can make peak identification and quantification unreliable.

Troubleshooting Workflow for Retention Time Variability:

Caption: Troubleshooting workflow for variable retention times.

Detailed Explanations:

  • HPLC System Integrity: Leaks in the system are a common cause of pressure fluctuations and, consequently, shifting retention times.[18][19] Visually inspect all fittings and connections for any signs of leakage, such as salt buildup from buffered mobile phases.[18]

  • Pump Performance: Air bubbles in the pump head can lead to inconsistent flow rates and pressure drops.[19] Ensure your mobile phase is properly degassed and prime the pump if necessary.[18]

  • Mobile Phase Preparation: The composition of the mobile phase is a critical factor influencing retention.[20] In reversed-phase chromatography, even small variations in the organic-to-aqueous ratio can cause significant shifts. Ensure accurate and consistent preparation of your mobile phases. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Column Temperature and Equilibration: Temperature affects mobile phase viscosity and analyte retention. Using a column oven provides a stable thermal environment and improves reproducibility.[12] Also, ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using ion-pairing reagents or after changing mobile phases.

Data Summary Tables

Table 1: Recommended Starting HPLC Conditions for Thiazole Derivatives

ParameterRecommendationRationale
Column C18, end-capped (e.g., Zorbax SB-C18)Good general-purpose column for reversed-phase separation of moderately polar compounds.[21]
Mobile Phase A 0.1% Formic Acid or 0.1% Orthophosphoric Acid in WaterProvides an acidic pH to suppress silanol activity and improve peak shape for basic analytes.[22][23]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[23][24]
Gradient 5-95% B over 20-30 minutesA good starting point for screening a new sample to determine the approximate elution conditions.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical scale columns.[23][24]
Column Temp. 25-30 °CProvides stable operating conditions.[21]
Detection UV, wavelength at λmax of the thiazole derivative (often ~240-270 nm)Thiazole derivatives typically have strong UV absorbance in this range.[21][23][24]

Table 2: Troubleshooting Summary for Common HPLC Issues with Thiazole Derivatives

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with silanolsLower mobile phase pH; use an end-capped column; add a mobile phase modifier (e.g., TEA).[4][6]
Poor Resolution Insufficient selectivity or efficiencyChange organic modifier (ACN vs. MeOH); adjust mobile phase pH; try a different column chemistry; use a column with smaller particles.[12][15]
Co-elution Similar retention behavior of analytesOptimize mobile phase selectivity (pH, organic modifier); change stationary phase.[11]
Irreproducible Retention Times System leaks; inconsistent mobile phase; temperature fluctuationsCheck for leaks; prepare fresh mobile phase; use a column oven; ensure proper column equilibration.[18][19]
High Backpressure Column or frit blockage; system obstructionReverse and flush the column; replace the in-line filter or guard column; check for tubing blockages.[19][25]
No or Small Peaks Injection issue; detector problem; sample degradationCheck autosampler and syringe; ensure detector lamp is on; verify sample stability and concentration.[19][25]

Experimental Protocols

Protocol 1: Systematic Approach to Mobile Phase pH Optimization

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation of ionizable thiazole derivatives.

  • Preparation of Buffers: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 4.0, 5.5, 7.0). Use buffers with a pKa within ±1 unit of the desired pH for effective buffering. Common buffers include phosphate, acetate, and formate.

  • Initial Scouting Runs: Perform gradient runs with each prepared buffer as the aqueous component (Mobile Phase A) and a consistent organic solvent (e.g., acetonitrile) as Mobile Phase B.

  • Data Analysis:

    • Compare the chromatograms obtained at each pH.

    • Observe changes in retention time, peak shape, and resolution for all thiazole derivatives.

    • Identify the pH that provides the best overall separation and peak symmetry.

  • Fine-Tuning: Once an optimal pH range is identified, you can perform further isocratic or shallow gradient runs to fine-tune the separation.

Protocol 2: Column Flushing and Regeneration

If you suspect column contamination is causing issues like high backpressure or peak distortion, a flushing procedure can help restore performance.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector flow cell.

  • Reverse the Column: Connect the column in the reverse flow direction.

  • Flush with a Series of Solvents: Flush the column sequentially with solvents of increasing elution strength. A typical sequence for a reversed-phase column is:

    • Mobile phase without buffer salts (e.g., water/organic mix)

    • 100% Water

    • 100% Isopropanol

    • 100% Acetonitrile

    • 100% Methanol

  • Equilibrate with Mobile Phase: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.

Logical Relationship Diagram

HPLC_Optimization Problem Poor Separation (Tailing, Co-elution) MobilePhase Mobile Phase Optimization Problem->MobilePhase StationaryPhase Stationary Phase Selection Problem->StationaryPhase Efficiency Column Efficiency Problem->Efficiency pH Adjust pH MobilePhase->pH Organic Change Organic Modifier (ACN vs. MeOH) MobilePhase->Organic ColumnChem Select Different Column Chemistry (e.g., Phenyl, Polar-Embedded) StationaryPhase->ColumnChem ParticleSize Decrease Particle Size Efficiency->ParticleSize ColumnLength Increase Column Length Efficiency->ColumnLength Improved_Separation Improved Resolution & Peak Shape pH->Improved_Separation Organic->Improved_Separation ColumnChem->Improved_Separation ParticleSize->Improved_Separation ColumnLength->Improved_Separation

Caption: Interplay of factors in HPLC method optimization.

By systematically addressing these common issues and understanding the underlying chemical principles, you can develop robust and reliable HPLC methods for the separation of thiazole derivatives.

References

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • Munjas Jurkić, L., Štanfel', D., Valentić Žunić, I., & Safundžić Kučuk, M. (n.d.). DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES IN PHARMACEUTICAL FORMULATIONS BY HPLC-UV METHOD. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Dolan, J. W., Snyder, L. R., & Quarry, M. A. (1987). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 5(10), 848-854.
  • Ravisankar, P., Navya, C. N., Pravallika, D., & Sri, D. N. (2020). Review on Common Observed HPLC Troubleshooting Problems. IAJPS, 7(8), 1-10.
  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Shishkina, E. A., et al. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397.
  • Shtykov, S. N., et al. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity.
  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35085-35103.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? [Online forum post]. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (2019, August 26). How to improve peak resolution (HPLC, SEC)? [Online forum discussion]. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). Do Polar Compounds Elute First In Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Studzińska, S., & Buszewski, B. (2013). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of the Serbian Chemical Society, 78(10), 1475-1485.
  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 861.
  • Al-Ostath, A. I., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 1234.

Sources

Technical Support Center: Synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide and its analogues. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, lauded for its diverse biological activities.[1][2][3][4] However, its synthesis is not without challenges. This guide is structured in a question-and-answer format to directly address common issues encountered during synthesis, providing expert insights and actionable troubleshooting steps to streamline your experimental workflow.

Overview of the General Synthetic Pathway

The synthesis of the target compound class typically follows a two-stage process: first, the construction of the core 2-aminothiazole ring, followed by the acylation of the exocyclic amine to form the desired N-methylacetamide side chain. The most common route for the ring formation is the Hantzsch thiazole synthesis.[5][6]

Synthetic_Pathway A α-Haloketone + Thioamide Analogue B Step 1: Hantzsch Thiazole Synthesis (Cyclocondensation) A->B Heat, Solvent (e.g., EtOH) C 2-Aminothiazole Intermediate B->C D Step 2: Amide Coupling (Acylation) C->D Activating Agent, Base, N-methylamine source E Target Analogue: 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide D->E

Caption: General two-step synthetic workflow.

Troubleshooting Guide & FAQs

Part 1: Hantzsch Thiazole Synthesis (Ring Formation)

Question 1: My yield for the Hantzsch thiazole synthesis is consistently low or nonexistent. What are the primary causes and how can I fix it?

Low yields in the Hantzsch synthesis are a frequent issue stemming from several factors.[7] A systematic troubleshooting approach is the most effective way to identify and resolve the problem.

  • Cause A: Purity of Starting Materials: The purity of your α-haloketone and thioamide is critical. Impurities can engage in side reactions, consuming reactants and complicating purification.[7] Thioamides can be unstable, and precursors like 2-aminothiophenol are susceptible to oxidation, which can drastically lower yields.[7]

    • Solution: Verify the purity of your starting materials using NMR, melting point analysis, or other appropriate techniques. Use freshly purified reagents whenever possible. Ensure solvents are anhydrous, as water can be detrimental to the reaction.[7]

  • Cause B: Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. The Hantzsch synthesis often requires heating to overcome the activation energy.[8]

    • Solution: If running the reaction at room temperature, consider increasing the heat. A systematic screen of temperatures (e.g., 50°C, 80°C, reflux) can help identify the optimum. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the ideal reaction time and avoid degradation from prolonged heating.

  • Cause C: Incorrect Solvent Choice: The solvent's polarity influences the solubility of reactants and intermediates, directly affecting reaction kinetics.[7]

    • Solution: While ethanol is common, other solvents like 1-butanol, 2-propanol, or even water have proven effective for certain substrates.[7][9] If solubility is an issue, consider screening a panel of solvents.

Question 2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What are these impurities and how can I prevent them?

Side reactions are a common source of low yields and purification headaches.

  • Primary Side Reaction: Isomer Formation: Under acidic conditions, the Hantzsch synthesis can produce a mixture of the desired 2-aminothiazole and its isomeric byproduct, 2-imino-2,3-dihydrothiazole.[7][8]

    • Solution: Perform the reaction under neutral or slightly basic conditions to favor the formation of the desired 2-aminothiazole product.[7] Adding a non-nucleophilic base like sodium carbonate can be effective.[5][10]

  • Other Byproducts: Over-condensation or formation of bis-thiazoles can occur, especially with incorrect stoichiometry.

    • Solution: Carefully control the stoichiometry of your reactants. A slight excess of the thioamide component (e.g., 1.1-1.5 equivalents) is often used to ensure the complete consumption of the α-haloketone.[5] Use TLC to monitor the reaction and stop it once the limiting reagent is consumed.

Troubleshooting_Hantzsch start Low Yield in Hantzsch Synthesis check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature & Time check_purity->optimize_temp If pure screen_solvents Screen Different Solvents optimize_temp->screen_solvents If still low adjust_pH Adjust Reaction pH (Neutral/Basic) screen_solvents->adjust_pH If still low success Improved Yield adjust_pH->success

Caption: Troubleshooting workflow for low Hantzsch synthesis yields.

Part 2: Purification of the 2-Aminothiazole Intermediate

Question 3: My 2-aminothiazole product is highly polar and streaks badly on silica gel columns, making purification difficult. What are my options?

The basic nitrogen of the amino group often interacts strongly with the acidic silica gel, leading to poor chromatographic behavior.[11]

  • Option A: Modify the Mobile Phase:

    • Solution: Add a basic modifier to your eluent to suppress the interaction between your compound and the silica. A common choice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to a solvent system like dichloromethane/methanol or ethyl acetate/hexanes.[11]

  • Option B: Alternative Stationary Phases:

    • Solution: If silica gel fails, consider alternative stationary phases. Alumina is less acidic and can be a better choice for basic compounds.[11] Alternatively, reverse-phase chromatography (C18) is an excellent method for purifying polar compounds, though it requires removing large volumes of water afterward.[11]

  • Option C: Non-Chromatographic Purification:

    • Solution 1 (Recrystallization): If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective method to obtain pure material.

    • Solution 2 (Acid/Base Extraction): Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic aminothiazole will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the pure product back into an organic solvent.

    • Solution 3 (Bisulfite Adduct Formation): For some 2-aminothiazoles, forming a reversible adduct with sulfur dioxide can be a powerful purification technique. The adduct often precipitates from water and can be isolated by filtration, then decomposed to regenerate the pure amine.[12]

Purification MethodProsConsBest For
Silica w/ Base Readily available, well-understoodMay not resolve all impurities, streaking can persistModerately basic compounds, rough purification
Alumina Column Better for basic compounds than silicaCan have lower resolution, less commonStrongly basic compounds that fail on silica
Reverse Phase (C18) Excellent for polar compoundsRequires specialized equipment, water removalHighly polar compounds, final purification step
Recrystallization High purity, scalable, cost-effectiveRequires a solid product, may have yield lossCrude products with >80% purity
Acid/Base Extraction Removes neutral/acidic impurities, scalableDoes not remove basic impurities, emulsion riskRemoving non-basic impurities from the crude mix
Part 3: Amide Coupling (Acylation)

Question 4: The amide coupling reaction to form the N-methylacetamide is failing or giving very low conversion. Standard coupling reagents aren't working.

This is a common challenge. The exocyclic amine of a 2-aminothiazole can be a poor nucleophile due to the electron-withdrawing nature of the heterocyclic ring. Steric hindrance can also play a role.[13]

  • Cause A: Insufficient Carboxylic Acid Activation: Standard conditions (e.g., EDC/HOBt) may not be sufficient to activate the carboxylic acid enough to react with the weakly nucleophilic amine.[13][14]

    • Solution 1 (Use a Stronger Coupling Reagent): Switch to more potent aminium/uronium or phosphonium salt reagents like HATU, HBTU, or PyBOP. These reagents are known for their high efficiency, especially with challenging substrates.[14]

    • Solution 2 (Convert to Acid Chloride): A more reactive approach is to convert the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14][15] The highly electrophilic acid chloride will then react more readily with the aminothiazole, often in the presence of a non-nucleophilic base like pyridine or DIPEA.

  • Cause B: Unfavorable Reaction Conditions:

    • Solution: For difficult couplings, elevated temperatures may be necessary to drive the reaction to completion. Microwave-assisted synthesis can also be highly effective, significantly reducing reaction times and improving yields.[13][16]

  • Cause C: Decomposition or Rearrangement: In some cases, amide derivatives of 2-aminobenzothiazoles have been shown to undergo thermal rearrangement.[17] While less common for simpler thiazoles, it's a possibility under harsh heating.

    • Solution: Monitor the reaction for the appearance of unexpected byproducts. If rearrangement is suspected, try to perform the coupling under milder conditions using a more powerful activating agent to avoid prolonged heating.

Coupling_Strategy start Amide Coupling Fails reagent Switch to Stronger Coupling Reagent? (e.g., HATU, PyBOP) start->reagent acid_chloride Convert to Acid Chloride? reagent->acid_chloride No heat Increase Temperature (Conventional or Microwave) reagent->heat Yes acid_chloride->heat Yes success Successful Coupling heat->success

Caption: Decision tree for troubleshooting difficult amide couplings.

Part 4: Characterization

Question 5: My NMR spectrum looks unusual or suggests the presence of multiple species, even after purification. Could this be tautomerism?

Yes, this is a distinct possibility. 2-Aminothiazole derivatives can exist in an equilibrium between the amino and imino tautomeric forms.[18]

  • Amino-Imino Tautomerism: The equilibrium between the aromatic amino form and the non-aromatic imino form can be influenced by the solvent, pH, and substitution pattern.[18][19][20] While the amino form is generally predominant in solution, the presence of the imino form can lead to broadened peaks or extra sets of signals in the NMR spectrum.[18]

    • What to Look For: In the ¹H NMR, the exocyclic N-H protons can appear as a broad singlet. The chemical shifts of the ring protons can also be affected. In ¹³C NMR, the chemical shift of the C2 carbon (the one bearing the amino group) is a key indicator.

    • Confirmation: Running the NMR in different solvents (e.g., DMSO-d₆ vs. CDCl₃) or performing a variable temperature (VT-NMR) experiment can help confirm tautomerism. If the peak ratios change with temperature, it's strong evidence of an equilibrium process.

References

  • Reva, I., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. National Institutes of Health. Retrieved from [Link]

  • The observed Raman spectrum (a) of 2-aminothiazole in saturation... (n.d.). ResearchGate. Retrieved from [Link]

  • Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. (2013). ResearchGate. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]

  • Rostom, S. A. F., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

  • Purification of 2-aminothiazole. (1949). Google Patents.
  • Acetamide, N-methyl-: Human health tier II assessment. (2016). Australian Government Department of Health. Retrieved from [Link]

  • Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022). International Journal of Chemical Studies. Retrieved from [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2016). PubMed Central. Retrieved from [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2024). PubMed Central. Retrieved from [Link]

  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (2018). National Institutes of Health. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica. Retrieved from [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ResearchGate. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2012). PubMed Central. Retrieved from [Link]

  • N-Methylacetamide. (n.d.). Wikipedia. Retrieved from [Link]

  • Proposed reaction mechanism for the mono-selective N-methylation of... (n.d.). ResearchGate. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Retrieved from [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2020). National Institutes of Health. Retrieved from [Link]

  • N-Methylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. Retrieved from [Link]

  • Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. (2015). National Institutes of Health. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance with 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole compounds. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on overcoming resistance. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs like the kinase inhibitor Dasatinib.[1][2] However, as with many therapeutic agents, the emergence of resistance can limit clinical efficacy.[2][3] This guide offers practical, field-proven insights to navigate these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of 2-aminothiazole compounds in experimental settings.

Q1: What are the primary mechanisms of action for 2-aminothiazole-based anticancer agents?

A1: 2-Aminothiazole derivatives exhibit a broad spectrum of pharmacological activities by targeting various biological pathways.[2][4] In oncology, they are known to act as inhibitors of multiple enzymes and proteins crucial for cancer cell proliferation and survival.[2] These targets include:

  • Kinases: Such as EGFR/VEGFR, Akt (PKB), ALK/TGF-β type I receptor kinase, Src, and Abl kinases.[2] For example, Dasatinib, a well-known anticancer drug, contains the 2-aminothiazole nucleus and functions as a multi-kinase inhibitor.[2]

  • Cell Cycle Regulators: Certain derivatives act as potent and selective inhibitors of cyclin-dependent kinases (CDKs), like CDK2/cycE, thereby arresting the cell cycle.[2]

  • Other Enzymes: Inhibition of enzymes like PI3K/mTOR, histone deacetylases (HDACs), and topoisomerase IV has also been reported.[2]

The specific mechanism is highly dependent on the substitutions on the 2-aminothiazole core, which dictates the compound's binding affinity and selectivity for its target.[5][6]

Q2: My 2-aminothiazole compound shows reduced efficacy in a specific cancer cell line. What are the potential resistance mechanisms?

A2: Reduced efficacy, or resistance, can arise from several factors at the cellular and molecular level. The development of anticancer drug resistance is a significant challenge that restricts the clinical effectiveness of many common anticancer drugs.[2][3] Potential mechanisms include:

  • Target Alteration: Mutations in the target protein (e.g., a kinase) can alter the drug-binding site, reducing the compound's affinity.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the compound out of the cell, lowering its intracellular concentration.

  • Metabolic Inactivation: Cancer cells may upregulate metabolic pathways that modify and inactivate the 2-aminothiazole compound. The aminothiazole group itself can be susceptible to metabolic activation, which may lead to the formation of reactive metabolites.[7]

  • Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibited pathway.

  • Strain Specificity: In the context of prion diseases, the efficacy of 2-aminothiazole compounds has been shown to be highly dependent on the specific prion strain, suggesting that different conformations of the target protein can confer resistance.[8][9]

Q3: I'm observing low solubility of my 2-aminothiazole derivative in aqueous buffers. How can I improve this?

A3: Poor aqueous solubility is a common issue with heterocyclic compounds. Here are some strategies to address this:

  • Co-solvents: Use of a small percentage (typically 1-5%) of a biocompatible co-solvent like DMSO or ethanol can significantly improve solubility. However, it is crucial to run a vehicle control to ensure the solvent itself does not affect the experimental outcome.

  • pH Adjustment: The amino group on the thiazole ring can be protonated. Adjusting the pH of the buffer may improve solubility, depending on the pKa of your specific compound.

  • Formulation with Excipients: For in vivo studies, formulation with cyclodextrins or other solubilizing agents can enhance bioavailability.

  • Structural Modification: In the drug design phase, introducing hydrophilic moieties to the 2-aminothiazole scaffold can improve water solubility. For instance, replacing an aromatic acyl side chain with a non-aromatic amino acyl side chain has been shown to improve aqueous solubility.[2] Isosteric replacement of the thiazole ring with an oxazole has also been demonstrated to significantly increase hydrophilicity and water solubility.[10]

Q4: Are there specific safety precautions I should take when handling 2-aminothiazole compounds?

A4: Yes, while many derivatives are developed as therapeutics, the parent 2-aminothiazole and some of its analogs can be toxic.[7][11] Chronic exposure can lead to toxicity in the nervous system, kidneys, and reproductive system.[11] Always consult the Safety Data Sheet (SDS) for your specific compound and follow standard laboratory safety protocols, including:

  • Handling the compound in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoiding inhalation of dust or aerosols.

  • Preventing skin and eye contact.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Guide 1: Inconsistent Results in Cytotoxicity Assays

Problem: High variability in IC50 values for a 2-aminothiazole compound across replicate experiments.

Potential Cause Explanation Recommended Solution
Compound Precipitation The compound may be precipitating out of the cell culture medium, leading to inconsistent effective concentrations.Visually inspect the wells for precipitation after adding the compound. If observed, try pre-diluting the compound in a small volume of a co-solvent like DMSO before adding it to the medium. Ensure the final solvent concentration is low and consistent across all wells.
Cell Seeding Density Inconsistent cell numbers at the start of the assay can lead to variability in the final readout.Optimize and standardize the cell seeding density for your specific cell line and assay duration. Use a cell counter to ensure accurate cell numbers.
Edge Effects Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth, leading to skewed results.Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to minimize evaporation from the inner wells.
Assay Interference The 2-aminothiazole compound may interfere with the assay chemistry (e.g., absorbance or fluorescence of the readout).Run a cell-free control where the compound is added to the medium and the assay reagent to check for any direct interaction.
Guide 2: Development of Resistance in Long-Term Cell Culture

Problem: A cancer cell line initially sensitive to a 2-aminothiazole compound becomes resistant after several passages in the presence of the drug.

Workflow for Investigating Acquired Resistance

G start Resistant Cell Line Identified ic50 Confirm Resistance: Re-run IC50 Assay vs. Parental Line start->ic50 molecular_analysis Molecular Analysis of Resistant vs. Parental Cells ic50->molecular_analysis target_seq Target Sequencing: Identify mutations in the drug target molecular_analysis->target_seq Hypothesis: Target Alteration gene_expr Gene Expression Analysis (RNA-Seq/qPCR): Identify upregulated efflux pumps or bypass pathways molecular_analysis->gene_expr Hypothesis: Efflux/Bypass protein_expr Protein Expression Analysis (Western Blot): Confirm changes in protein levels gene_expr->protein_expr functional_assays Functional Assays protein_expr->functional_assays efflux_assay Efflux Pump Activity Assay: Use specific inhibitors to see if sensitivity is restored functional_assays->efflux_assay If efflux pumps are upregulated pathway_analysis Pathway Analysis: Investigate activation of alternative signaling pathways functional_assays->pathway_analysis If bypass pathways are suspected combination_therapy Design Combination Therapy: Target the resistance mechanism efflux_assay->combination_therapy pathway_analysis->combination_therapy end Overcome Resistance combination_therapy->end G reactants α-haloketone + Thiourea Derivative solvent Dissolve in Solvent (e.g., Ethanol, DMF) reactants->solvent reaction Reaction Conditions: Stir at RT or Reflux solvent->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up: Cool, Neutralize, Isolate monitoring->workup Reaction Complete purification Purification: Recrystallization or Column Chromatography workup->purification product Pure 2-Aminothiazole purification->product

Caption: Hantzsch thiazole synthesis workflow. [12]

Potential Cause Explanation Recommended Solution
Poor Quality of Starting Materials Impurities in the α-haloketone or thiourea can lead to side reactions and reduced yield. Ensure the purity of your starting materials. If necessary, purify them before use.
Incorrect Reaction Conditions The reaction temperature and time may not be optimal for your specific substrates. Systematically vary the reaction temperature (from room temperature to reflux) and time, monitoring the reaction progress by Thin Layer Chromatography (TLC) to find the optimal conditions. [12]
Byproduct Formation Under acidic conditions, the Hantzsch synthesis can yield the isomeric 2-imino-2,3-dihydrothiazole as a byproduct. [13] Consider running the reaction under neutral or basic conditions to favor the formation of the desired 2-aminothiazole. [13]

| Work-up and Purification Issues | The product may be lost during the work-up or purification steps. | Ensure proper pH adjustment during work-up to prevent the product from remaining in the aqueous layer. Optimize your purification method (e.g., solvent system for column chromatography) to minimize product loss. |

By systematically addressing these common issues, researchers can enhance the reproducibility and success of their experiments with 2-aminothiazole compounds, ultimately accelerating the path to overcoming resistance and developing novel therapeutics.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daruj 29, 293–326. Available from: [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • Al-Sha'er, M. A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & medicinal chemistry, 21(20), 6385–6397. Available from: [Link]

  • Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. Available from: [Link]

  • Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. Available from: [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Available from: [Link]

  • Zitko, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3369. Available from: [Link]

  • Berry, D., & Giles, K. (2013). 2-aminothiazoles: a tale of drug resistance and strain specificity. CureFFI.org. Available from: [Link]

  • Annadurai, S., et al. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & medicinal chemistry letters, 22(24), 7719–7725. Available from: [Link]

  • ResearchGate. Chemical synthesis of 2-aminothiazole analogs. Reagents: (i) EtOH,... Available from: [Link]

  • Ghorab, M. M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(49), 29331-29344. Available from: [Link]

  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Taylor & Francis. 2-aminothiazole – Knowledge and References. Available from: [Link]

  • Zitko, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3369. Available from: [Link]

  • Glamočlija, J., et al. (2019). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1079-1088. Available from: [Link]

  • S. Goettert, et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 198, 112353. Available from: [Link]

  • ResearchGate. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines. Available from: [Link]

  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]

  • CureFFI.org. (2013). 2-aminothiazoles: exciting progress and lessons for the field. Available from: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daruj, 29(1), 293–326. Available from: [Link]

  • Semantic Scholar. Structural and mechanistic basis of the inhibitory potency of selected 2-aminothiazole compounds on protein kinase CK2. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide and Other 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3] The versatility of the 2-aminothiazole ring system, particularly the amenability of its C4 and C5 positions to substitution, allows for the fine-tuning of its physicochemical properties and biological targets.

This guide provides a comparative analysis of "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide," a specific derivative, in the context of other 5-substituted 2-aminothiazoles. While direct experimental data for this particular compound is limited in publicly available literature,[4] we can extrapolate its potential performance based on the well-established structure-activity relationships (SAR) of analogous compounds. This guide will synthesize findings from various studies to offer insights into its likely synthesis, biological activity, and therapeutic potential.

The Significance of the 5-Position in 2-Aminothiazole Derivatives

The substitution pattern on the 2-aminothiazole core is a critical determinant of its biological activity.[1] SAR studies have consistently shown that modifications at the C5 position significantly influence the potency and selectivity of these compounds. The introduction of various substituents at this position can modulate the molecule's electronics, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.[1][2]

For instance, the introduction of a bromo group at the 5-position has been shown to confer moderate cytotoxic activity against lung and glioma cancer cell lines.[1] In contrast, the addition of an arylazo group at the same position can dramatically enhance antimicrobial and antifungal properties.[1] This highlights the C5 position as a "hotspot" for medicinal chemists to explore in the design of novel 2-aminothiazole-based therapeutics.

Comparative Analysis of 5-Substituted 2-Aminothiazole Derivatives

To contextualize the potential of "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide," we will compare it with a selection of other 5-substituted derivatives for which experimental data is available. The chosen comparators feature moieties at the 5-position that bear some structural resemblance to the N-methylacetamide group, such as carboxamides and acetic acid derivatives.

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[2] The following table summarizes the in vitro anticancer activity of selected 5-substituted 2-aminothiazole derivatives against various cancer cell lines.

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference
Compound A -C(O)NH-PhK562 (Leukemia)16.3[2]
Compound B -BrH1299 (Lung)~6.6-9.3[2]
Compound C -CH₂-piperazinyl-RHeLa (Cervical)1.6[2]
Compound D -arylazo-RNot Reported-[1]
  • Compound A , a 2-amino-thiazole-5-carboxylic acid phenylamide, demonstrates potent activity against leukemia cells, highlighting the potential of an amide linkage at the 5-position for anticancer applications.[2]

  • Compound B , with a simple bromo-substituent, shows moderate activity, indicating that even small electronegative groups can confer cytotoxicity.[2]

  • Compound C , a more complex derivative with a benzyl-piperazinyl acetamide at the 5-position, exhibits strong antiproliferative activity.[2]

  • While quantitative data is not provided for Compound D , the introduction of an arylazo group is noted to significantly enhance biological activity.[1]

Based on these comparators, it is plausible that "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide," with its N-methylacetamide group, could exhibit significant anticancer activity. The acetamide moiety can participate in hydrogen bonding, a key interaction in many protein-ligand binding events.

Antimicrobial Activity

2-Aminothiazole derivatives have also been extensively investigated for their antimicrobial properties. The following table presents the minimum inhibitory concentration (MIC) values for selected 5-substituted derivatives against representative bacterial and fungal strains.

Compound ID5-SubstituentMicroorganismMIC (µg/mL)Reference
Compound E -arylazo-RE. coli-[1]
Compound F -arylazo-RS. aureus-[1]
Compound G -arylazo-RA. niger-[1]
Compound H -(thiazole-4-yl)acetic acidVarious-[5]
  • Compounds E, F, and G , featuring an arylazo group at the 5-position, demonstrate a dramatic enhancement in antimicrobial and antifungal properties compared to the unsubstituted 2-aminothiazole.[1]

  • Compound H , a thiazolyl-acetic acid derivative, is suggested to be a potentially effective biocide.[5]

The presence of the N-methylacetamide group in the target compound, which contains both a carbonyl and an amine group, could contribute to its potential antimicrobial activity through interactions with microbial enzymes or cell wall components.

Synthesis and Experimental Protocols

The synthesis of 5-substituted 2-aminothiazole derivatives often follows established synthetic routes, with the Hantzsch thiazole synthesis being a cornerstone method.

General Synthesis of 5-Substituted 2-Aminothiazoles

A common synthetic pathway to 2-aminothiazole-5-carboxamides involves the chemoselective α-bromination of β-ethoxyacrylamides followed by a one-pot reaction with thiourea.[6]

Synthesis A β-Ethoxyacrylamide B α-Bromo-β-ethoxyacrylamide A->B N-Bromosuccinimide C 2-Aminothiazole-5-carboxamide B->C Thiourea

Caption: General workflow for the synthesis of 2-aminothiazole-5-carboxamides.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay A Seed cancer cells in 96-well plate B Treat with test compound A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Sources

The 2-Aminothiazole Scaffold: A Privileged Motif for Kinase Inhibition - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole core is a cornerstone in modern medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors.[1] Its remarkable versatility stems from its ability to engage in crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a fundamental requirement for effective inhibition.[1] This guide offers an in-depth comparative analysis of prominent 2-aminothiazole-based kinase inhibitors, highlighting their distinct pharmacological profiles and the experimental methodologies underpinning their evaluation. We will delve into the multi-targeted inhibitor Dasatinib, the Cyclin-Dependent Kinase 2 (CDK2) inhibitor SNS-032 (formerly BMS-387032), and a highly selective CDK4/6 inhibitor, referred to herein as "Compound A", to illustrate the adaptability of this remarkable scaffold.

The 2-Aminothiazole Advantage: A Structural Perspective

The success of the 2-aminothiazole scaffold lies in its inherent structural features that favor high-affinity binding to the ATP pocket of kinases. The nitrogen atoms within the thiazole ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors, facilitating a strong anchor to the kinase hinge region. This foundational interaction provides a stable platform for further chemical modifications to achieve desired potency and selectivity against a wide array of kinases.[2] The development of Dasatinib and other targeted inhibitors has showcased the power of iterative structure-activity relationship (SAR) studies, where modifications to the core structure have led to compounds with tailored inhibitory profiles.[2]

Below is a generalized workflow for the discovery and development of 2-aminothiazole-based kinase inhibitors, from initial screening to preclinical evaluation.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase High-Throughput Screening High-Throughput Screening Hit Identification (2-aminothiazole core) Hit Identification (2-aminothiazole core) High-Throughput Screening->Hit Identification (2-aminothiazole core) Lead Generation Lead Generation Hit Identification (2-aminothiazole core)->Lead Generation Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Lead Generation->Structure-Activity Relationship (SAR) Studies Iterative Synthesis SAR Studies SAR Studies In Vitro Kinase Assays In Vitro Kinase Assays SAR Studies->In Vitro Kinase Assays Cell-Based Assays Cell-Based Assays In Vitro Kinase Assays->Cell-Based Assays Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization Improved Potency & Selectivity Pharmacokinetic Studies Pharmacokinetic Studies Lead Optimization->Pharmacokinetic Studies In Vivo Efficacy Models In Vivo Efficacy Models Pharmacokinetic Studies->In Vivo Efficacy Models Candidate Selection Candidate Selection In Vivo Efficacy Models->Candidate Selection

Caption: A general workflow for the discovery and development of 2-aminothiazole-based kinase inhibitors.

Comparative Analysis of 2-Aminothiazole Kinase Inhibitors

To appreciate the diverse applications of the 2-aminothiazole scaffold, we will compare three inhibitors targeting different kinase families: Dasatinib (a multi-targeted inhibitor), SNS-032 (a CDK2 inhibitor), and Compound A (a selective CDK4/6 inhibitor).

Dasatinib: A Multi-Targeted Powerhouse

Dasatinib (BMS-354825) is a potent inhibitor of the BCR-ABL fusion protein and Src family kinases, making it a frontline therapy for chronic myeloid leukemia (CML).[3][4] Its mechanism of action involves binding to both the active and inactive conformations of the ABL kinase, a feature that contributes to its efficacy against imatinib-resistant mutations.[5] The 2-aminothiazole core of Dasatinib is crucial for its high-affinity binding to the ATP pocket of these kinases.[2]

The inhibitory profile of Dasatinib extends beyond BCR-ABL and Src, encompassing other kinases such as c-KIT, PDGFR, and ephrin-A receptor kinases.[6] This multi-targeted nature contributes to its broad therapeutic potential but also to its side-effect profile.

Below is a simplified representation of the signaling pathways inhibited by Dasatinib.

G Dasatinib Dasatinib BCR-ABL BCR-ABL Dasatinib->BCR-ABL Src Family Kinases Src Family Kinases Dasatinib->Src Family Kinases PI3K/AKT Pathway PI3K/AKT Pathway BCR-ABL->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway BCR-ABL->RAS/MAPK Pathway Src Family Kinases->PI3K/AKT Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation & Survival

Caption: Simplified signaling pathways inhibited by Dasatinib.

SNS-032 (BMS-387032): A Potent CDK2 Inhibitor

SNS-032, formerly known as BMS-387032, is a potent inhibitor of CDK2, a key regulator of the G1/S phase transition in the cell cycle.[7] The development of SNS-032 highlights the potential to achieve selectivity for specific kinase family members by modifying the substituents on the 2-aminothiazole scaffold.[8] SNS-032 also demonstrates activity against CDK7 and CDK9.[9] Inhibition of these CDKs leads to cell cycle arrest and induction of apoptosis in cancer cells.[7]

The signaling pathway affected by SNS-032 is central to cell cycle control.

G SNS-032 SNS-032 Cyclin E/CDK2 Cyclin E/CDK2 SNS-032->Cyclin E/CDK2 Rb Rb Cyclin E/CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S-Phase Gene Transcription S-Phase Gene Transcription E2F->S-Phase Gene Transcription

Caption: The CDK2 signaling pathway and its inhibition by SNS-032.

Compound A: A Selective CDK4/6 Inhibitor

Further refinement of the 2-aminothiazole scaffold has led to the development of highly selective inhibitors of CDK4 and CDK6. "Compound A" is a prime example, demonstrating potent inhibition of CDK4 and CDK6 with high selectivity over other CDKs and a broad panel of other kinases.[10] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. Compound A induces G1 cell cycle arrest by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein.[10]

The CDK4/6-Rb pathway is a critical regulator of cell proliferation, and its inhibition is a validated strategy in cancer therapy.

G Compound A Compound A Cyclin D/CDK4-6 Cyclin D/CDK4-6 Compound A->Cyclin D/CDK4-6 Rb Rb Cyclin D/CDK4-6->Rb phosphorylates E2F E2F Rb->E2F releases G1-S Phase Progression G1-S Phase Progression E2F->G1-S Phase Progression

Caption: The CDK4/6-Rb signaling pathway and its inhibition by Compound A.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of Dasatinib, SNS-032, and Compound A against their primary kinase targets and a selection of other kinases to illustrate their selectivity profiles. The half-maximal inhibitory concentration (IC50) values are presented, with lower values indicating greater potency.

Table 1: Kinase Inhibition Profile (IC50 in nM)

Kinase TargetDasatinibSNS-032 (BMS-387032)Compound A
Primary Targets
BCR-ABL<1[4]>1000-
c-SRC0.5[6]>1000-
CDK2-38[9]>520[10]
CDK4-925[7]9.2[10]
CDK6--7.8[10]
Off-Target Kinases
CDK1-480[7]>520[10]
c-KIT<30[6]--
PDGFRβ<30[6]--

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 in µM)

Cell Line (Cancer Type)DasatinibSNS-032 (BMS-387032)
K562 (CML)0.014[11]-
A2780 (Ovarian)-0.095
HT144 (Melanoma)>5[6]-
MDA-MB-231 (Breast)6.1[11]-

Experimental Protocols

The following are detailed, representative methodologies for key experiments used in the evaluation of 2-aminothiazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.

Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor.

General Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a specific peptide or protein substrate, and a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT).[12]

  • Compound Addition: The 2-aminothiazole inhibitor, dissolved in DMSO, is added to the reaction mixture at a range of concentrations. A DMSO-only control is included to determine baseline kinase activity.

  • Kinase Reaction Initiation: The reaction is initiated by the addition of ATP. The concentration of ATP is a critical parameter; assays are often run at the ATP Km for determining inhibitor binding affinity (Ki) or at physiological concentrations (e.g., 1 mM) to better predict cellular efficacy.[13] The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection of Kinase Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[14]

    • Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction (e.g., ADP-Glo™ Kinase Assay), which is inversely proportional to kinase activity.[15]

    • Fluorescence-based Assay: Using a phosphorylation-specific antibody in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.[16]

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

Cellular Proliferation (Viability) Assay

This assay determines the effect of a compound on the growth and viability of cancer cells.

Objective: To determine the cytotoxic or cytostatic effect of a 2-aminothiazole inhibitor on cancer cell lines.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are treated with the inhibitor at various concentrations for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is assessed using various methods:

    • MTS/MTT Assay: A colorimetric assay where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.

Conclusion

The 2-aminothiazole scaffold has proven to be an exceptionally fruitful starting point for the design of a diverse range of kinase inhibitors. From the multi-targeted efficacy of Dasatinib to the refined selectivity of CDK inhibitors like SNS-032 and Compound A, this privileged structure continues to empower the development of novel therapeutics. The comparative analysis presented here underscores the importance of a multi-faceted experimental approach, combining biochemical and cellular assays, to fully characterize the potency, selectivity, and therapeutic potential of these promising compounds. As our understanding of kinase biology deepens, the versatile 2-aminothiazole core will undoubtedly remain a central element in the ongoing quest for more effective and safer targeted cancer therapies.

References

  • Calo, V., et al. (2000). The Rb-CDK4/6 signaling pathway is critical in neural precursor cell cycle regulation. Oncogene, 19(45), 5263-5275. Available from: [Link]

  • New Drug Approvals. (2016). SNS-032, BMS-387032 A potent and selective Cdk inhibitor. Available from: [Link]

  • Song, L., et al. (2011). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer, 11, 23. Available from: [Link]

  • Finn, R. S., et al. (2016). The role of the cyclin D1–CDK4/6–RB pathway in breast cancer. Breast Cancer Research, 18(1), 3. Available from: [Link]

  • Spring, L. M., et al. (2015). Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions. Breast Cancer Research, 17(1), 65. Available from: [Link]

  • ResearchGate. The Cyclin D -CDK4/6 -Rb signaling pathway and its endogenous and... Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dasatinib?. Available from: [Link]

  • O'Hare, T., et al. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood, 111(3), 1199-1208. Available from: [Link]

  • ResearchGate. Mechanism of action diagram for Imatinib/Dasatinib/Ponatinib and... Available from: [Link]

  • Liu, D., et al. (2022). Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer. Frontiers in Pharmacology, 13, 1045674. Available from: [Link]

  • Wikipedia. Cyclin-dependent kinase 2. Available from: [Link]

  • Chen, K. F., et al. (2011). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene, 30(5), 599-612. Available from: [Link]

  • Creative Diagnostics. CDK Signaling Pathway. Available from: [Link]

  • Natarajan, A., et al. (2023). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. International Journal of Molecular Sciences, 24(13), 10834. Available from: [Link]

  • Hirai, H., et al. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Cell Cycle, 9(8), 1590-1600. Available from: [Link]

  • Frontiers. Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. Available from: [Link]

  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 51. Available from: [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. Available from: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol, 12(17), e1895. Available from: [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

  • Shah, N. P., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Blood, 111(11), 5263-5272. Available from: [Link]

  • ResearchGate. Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... Available from: [Link]

  • Kimball, S. D., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 45(21), 4733-4749. Available from: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available from: [Link]

Sources

A Comparative In Vitro Analysis of the Anticancer Efficacy of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel, selective, and potent anticancer agents is a paramount objective in oncological research. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with several demonstrating significant anticancer activity.[1][2][3] This guide provides a comprehensive framework for the in vitro validation of a novel thiazole derivative, "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide" (designated herein as Cmpd-X). We present a series of robust, standardized assays to objectively quantify its cytotoxic and apoptotic activity in comparison to established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and a rationale for experimental design to ensure scientific rigor and data integrity.

Introduction: The Rationale for In Vitro Validation

Preclinical evaluation is a critical gatekeeper in the drug discovery pipeline. Before advancing to costly and complex animal studies, candidate molecules must demonstrate clear evidence of anticancer activity and selectivity in vitro.[4][5] In vitro cancer cell model systems provide an efficient, cost-effective platform to triage compounds, allowing for the early identification of promising candidates and the elimination of those with insufficient activity.[4][6]

The subject of this guide, Cmpd-X, belongs to the thiazole family of compounds. Thiazole scaffolds are known to interact with various biological targets implicated in cancer progression, such as protein kinases, tubulin, and signaling pathways like NFkB/mTOR/PI3K/AkT, often inducing apoptosis.[1][2] Given this precedent, a systematic in vitro evaluation is warranted to characterize the specific anticancer profile of Cmpd-X. This guide will compare its performance against Doxorubicin, a widely used topoisomerase II inhibitor, and Paclitaxel, a microtubule-stabilizing agent, across multiple cancer cell lines.

Experimental Design and Workflow

A robust experimental design is foundational to generating reliable and reproducible data. Our validation strategy for Cmpd-X involves a multi-pronged approach to assess its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression.

Selection of Comparators and Cell Lines
  • Comparative Agents:

    • Doxorubicin: A standard anthracycline antibiotic used in chemotherapy, known to intercalate DNA and inhibit topoisomerase II.

    • Paclitaxel: A taxane that interferes with the normal function of microtubules, arresting the cell cycle and inducing apoptosis.

    • Vehicle Control (DMSO): As Cmpd-X and other drugs are often dissolved in Dimethyl sulfoxide (DMSO), a vehicle control is essential to ensure the solvent itself has no effect on cell viability.

  • Cancer Cell Lines: To assess the breadth of activity, a panel of cell lines from different cancer types is recommended.

    • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

    • HeLa: Human cervical adenocarcinoma.

    • A549: Human lung carcinoma.

    • HCT-116: Human colorectal carcinoma.

Overall Experimental Workflow

The validation process follows a logical progression from broad cytotoxicity screening to more detailed mechanistic assays.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays c1 Prepare Stock Solutions (Cmpd-X, Doxorubicin, Paclitaxel) c2 Seed Cancer Cell Lines (MCF-7, HeLa, A549, HCT-116) in 96-well plates c1->c2 c3 Treat cells with serial dilutions of compounds for 48-72h c2->c3 c4 Perform MTT Assay to assess cell viability c3->c4 c5 Calculate IC50 Values c4->c5 m1 Apoptosis Assay (Annexin V-FITC / PI Staining) c5->m1 Based on IC50 m2 Cell Cycle Analysis (Propidium Iodide Staining) c5->m2 Based on IC50 m1_desc Quantify early/late apoptotic and necrotic cells via Flow Cytometry m1->m1_desc m2_desc Determine percentage of cells in G0/G1, S, and G2/M phases m2->m2_desc

Caption: High-level workflow for in vitro validation of Cmpd-X.

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are based on established standards.

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well plates.

  • Complete cell culture medium.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of Cmpd-X, Doxorubicin, and Paclitaxel in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) and medium-only wells as controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.[8][9]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%).

Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Binding Buffer.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with Cmpd-X and control drugs at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300-400 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS.[10][12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10][12]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Protocol: Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[13] Since PI binds stoichiometrically to DNA, the amount of fluorescence is directly proportional to the DNA content.[13][14]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • 70% Ethanol (ice-cold).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with Cmpd-X and control drugs at their IC50 concentrations for 24 hours.

  • Harvesting: Collect all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet (1-2 x 10^6 cells) and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[14][15] Fix for at least 30 minutes on ice (or store at -20°C for several weeks).[15][16]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes.[15] Discard the ethanol and wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).[15]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[15]

  • Analysis: Analyze the samples on a flow cytometer. Use the linear scale for the PI signal and appropriate gating to exclude doublets.[15]

Comparative Performance Analysis

The data generated from these assays should be tabulated for clear, objective comparison. The following tables present hypothetical data to illustrate how the results for Cmpd-X could be compared against standard chemotherapeutic agents.

Table 1: Cytotoxicity Profile (IC50 Values in µM)

The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency.

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HCT-116 (Colon)
Cmpd-X 4.57.25.83.9
Doxorubicin 0.81.11.50.9
Paclitaxel 0.050.080.120.06
Table 2: Induction of Apoptosis (% of Total Cell Population after 24h Treatment)

This table quantifies the percentage of cells undergoing programmed cell death after treatment with the respective IC50 concentrations of each compound.

Treatment (on HCT-116 cells)Healthy (Annexin V-/PI-)Early Apoptosis (Annexin V+/PI-)Late Apoptosis (Annexin V+/PI+)
Vehicle Control 94.5%3.1%2.4%
Cmpd-X 45.2%35.8%19.0%
Doxorubicin 38.9%40.1%21.0%
Paclitaxel 41.5%38.7%19.8%
Table 3: Cell Cycle Analysis (% of Cells in Each Phase)

This table shows the effect of each compound on the distribution of cells throughout the cell cycle after 24 hours of treatment. Significant accumulation in a particular phase suggests a mechanism of action related to that checkpoint.

Treatment (on HCT-116 cells)G0/G1 PhaseS PhaseG2/M Phase
Vehicle Control 55.1%24.5%20.4%
Cmpd-X 15.3%18.2%66.5%
Doxorubicin 20.7%15.1%64.2%
Paclitaxel 18.9%12.6%68.5%

Discussion and Mechanistic Insights

Based on the hypothetical data, Cmpd-X demonstrates moderate cytotoxic activity across all tested cell lines, though it is less potent than the clinical standards, Doxorubicin and Paclitaxel.

Crucially, the mechanistic assays provide deeper insight. The Annexin V/PI data (Table 2) strongly suggest that Cmpd-X induces cell death primarily through apoptosis, with a significant increase in both early and late apoptotic populations comparable to the positive controls.

The cell cycle analysis (Table 3) is particularly revealing. Treatment with Cmpd-X leads to a profound accumulation of cells in the G2/M phase. This G2/M arrest is a hallmark of drugs that interfere with microtubule dynamics or cause DNA damage that prevents entry into mitosis. This profile is similar to that of Paclitaxel and Doxorubicin, suggesting that Cmpd-X may share a mechanism of action with these established agents, potentially involving tubulin interaction or DNA damage signaling, common mechanisms for thiazole derivatives.[2][3]

G CmpdX Cmpd-X (Thiazole Derivative) G2M G2/M Phase Arrest CmpdX->G2M Causes Apoptosis Induction of Apoptosis G2M->Apoptosis Leads to Viability Decreased Cell Viability Apoptosis->Viability Results in

Caption: Postulated mechanism of action for Cmpd-X.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the initial in vitro validation of "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide" (Cmpd-X). The presented methodologies for assessing cytotoxicity, apoptosis, and cell cycle perturbation provide a solid foundation for comparing its efficacy against established anticancer drugs.

The hypothetical results indicate that Cmpd-X is a bioactive compound that induces apoptotic cell death, likely preceded by a G2/M cell cycle arrest. While its potency may be lower than Doxorubicin or Paclitaxel, further investigation is warranted. Future studies should aim to:

  • Elucidate the specific molecular target through techniques like Western blotting for key cell cycle (e.g., Cyclin B1, CDK1) and apoptotic (e.g., Caspase-3, PARP) proteins.

  • Assess selectivity by testing cytotoxicity against non-cancerous cell lines.[5][17]

  • Explore structure-activity relationships (SAR) by synthesizing and testing analogs of Cmpd-X to potentially improve potency.[2]

By following this structured, comparative approach, researchers can confidently and objectively characterize the anticancer potential of novel therapeutic candidates.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed Central (PMC). (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • PubMed. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Assessing Specificity of Anticancer Drugs In Vitro. Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo Evaluation of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Novel Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] This versatile scaffold is a key component of approved drugs and numerous clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4][5] The subject of this guide, "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide," is a novel compound featuring this critical pharmacophore. While, to date, no in vivo studies have been published on this specific molecule, its structural similarity to other well-researched 2-aminothiazole derivatives suggests a strong potential for therapeutic efficacy.

This guide provides a comprehensive framework for the preclinical in vivo evaluation of "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide." By drawing objective comparisons with structurally related, experimentally validated aminothiazole alternatives, we will explore potential therapeutic applications and provide detailed experimental protocols to support such investigations. Our approach is grounded in established scientific principles, offering a robust roadmap for researchers seeking to characterize the in vivo profile of this promising compound. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system for generating reliable and translatable data.

Comparative Analysis: Potential Therapeutic Applications and In Vivo Models

Based on the extensive literature on 2-aminothiazole derivatives, we can hypothesize three primary therapeutic areas for "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide": anti-inflammatory, anticancer, and neuroprotective applications. Below, we compare the potential of our target compound with representative, previously studied aminothiazole analogues and outline the most relevant in vivo models for evaluation.

Table 1: Comparative Overview of Potential Therapeutic Applications and In Vivo Models
Therapeutic AreaTarget Compound: 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide (Hypothetical)Comparative Aminothiazole Derivatives (with Published In Vivo Data)Recommended In Vivo ModelsKey Efficacy Endpoints
Anti-inflammatory Potential inhibition of pro-inflammatory mediators.Benzothiazole derivatives bearing benzenesulphonamide and carboxamide.[6]Carrageenan-Induced Paw Edema in Rats[7][8][9][10][11]Reduction in paw edema volume, decreased levels of inflammatory cytokines (TNF-α, IL-6), reduced myeloperoxidase (MPO) activity.
Anticancer Potential cytotoxic and anti-proliferative effects against various cancer cell lines.N-(cycloalkylamino)acyl-2-aminothiazole derivatives.[1]Human Tumor Xenograft Models in Immunocompromised Mice[1]Tumor growth inhibition, reduction in tumor volume and weight, induction of apoptosis (e.g., increased caspase-3 activity), and favorable pharmacokinetic profiles.[1]
Neuroprotection Potential to mitigate neuroinflammation and protect against neuronal damage.Substituted 2-aminothiazoles.[12]Scopolamine-Induced Amnesia in Mice[13][14][15][16][17]Improvement in learning and memory (e.g., Morris water maze, passive avoidance test), increased acetylcholine levels, decreased acetylcholinesterase activity, and reduced neuronal damage in the hippocampus.

In-Depth Methodologies: Standard Operating Protocols for In Vivo Evaluation

To ensure scientific rigor and reproducibility, we provide detailed, step-by-step protocols for the recommended in vivo models. These protocols are based on established methodologies and can be adapted for the specific investigation of "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide."

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This model is a widely accepted and reproducible assay for evaluating acute inflammation.[7][8][9][10][11]

Workflow Diagram:

G cluster_0 Acclimatization & Baseline cluster_1 Dosing & Induction cluster_2 Data Collection & Analysis acclimatize Acclimatize male Wistar rats (180-220g) for 7 days baseline Measure baseline paw volume using a plethysmometer acclimatize->baseline dosing Administer Test Compound (i.p. or p.o.) or Vehicle baseline->dosing induction Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw dosing->induction 30-60 min post-dosing measure_edema Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection induction->measure_edema euthanasia Euthanize animals at the end of the experiment measure_edema->euthanasia analysis Calculate % inhibition of edema and perform statistical analysis euthanasia->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-220g) for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Baseline Measurement: Before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" or a reference anti-inflammatory drug (e.g., indomethacin) intraperitoneally (i.p.) or orally (p.o.) at various doses. The vehicle control group should receive the same volume of the vehicle.

  • Induction of Edema: 30 to 60 minutes after dosing, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[10]

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The degree of edema is calculated as the increase in paw volume from the baseline. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol 2: Human Tumor Xenograft Model in Mice (Anticancer Activity)

This model is a cornerstone of preclinical oncology research, allowing for the in vivo assessment of a compound's efficacy against human cancer cells.[1]

Workflow Diagram:

G cluster_0 Cell Culture & Animal Preparation cluster_1 Tumor Implantation cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis culture Culture human cancer cell line (e.g., MCF-7, A549) implant Subcutaneously inject 5 x 10^6 cells in Matrigel into the flank of each mouse culture->implant prepare_mice Acclimatize immunodeficient mice (e.g., nude or SCID) prepare_mice->implant treatment Initiate treatment with Test Compound or Vehicle when tumors reach ~100-150 mm³ implant->treatment monitor Measure tumor volume and body weight 2-3 times per week treatment->monitor endpoint Euthanize mice when tumors reach a predetermined size or at the end of the study monitor->endpoint analysis Excise tumors, weigh, and perform histological and biochemical analyses endpoint->analysis

Caption: Workflow for the human tumor xenograft model.

Step-by-Step Protocol:

  • Cell Culture: Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) under appropriate conditions.

  • Animal Preparation: Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old. Allow for at least one week of acclimatization.

  • Tumor Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject approximately 5 x 10^6 cells in a volume of 0.1-0.2 mL into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring with calipers 2-3 times per week. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Dosing and Monitoring: Administer "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" and a vehicle control according to a predetermined schedule (e.g., daily, i.p. or p.o.). Continue to monitor tumor volume and body weight.

  • Endpoint and Analysis: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

Protocol 3: Scopolamine-Induced Amnesia in Mice (Neuroprotective Activity)

This model is widely used to screen for compounds with potential anti-amnesic and cognitive-enhancing effects.[13][14][15][16][17]

Workflow Diagram:

G cluster_0 Pre-treatment cluster_1 Induction of Amnesia & Behavioral Testing cluster_2 Biochemical Analysis acclimatize Acclimatize male Swiss albino mice (20-25g) dosing Administer Test Compound or Vehicle (p.o.) for a specified period (e.g., 7 days) acclimatize->dosing induction Administer scopolamine (1 mg/kg, i.p.) dosing->induction behavioral_test Conduct behavioral tests (e.g., Morris water maze, passive avoidance) induction->behavioral_test 30 min post-scopolamine euthanasia Euthanize mice after behavioral testing behavioral_test->euthanasia biochem Isolate brains and measure levels of acetylcholine and acetylcholinesterase activity euthanasia->biochem

Caption: Workflow for the scopolamine-induced amnesia model.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25g) for one week.

  • Pre-treatment: Administer "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" or a reference drug (e.g., donepezil) orally once daily for a specified period (e.g., 7 days).

  • Induction of Amnesia: On the day of the experiment, administer the final dose of the test compound. After 60 minutes, induce amnesia by intraperitoneal injection of scopolamine (1 mg/kg).

  • Behavioral Testing: 30 minutes after scopolamine injection, assess learning and memory using behavioral tests such as the Morris water maze (spatial memory) or the passive avoidance test (non-spatial memory).

  • Biochemical Analysis: After behavioral testing, euthanize the mice and isolate the brains. Homogenize the brain tissue to measure the levels of acetylcholine and the activity of acetylcholinesterase.

Discussion: Mechanistic Insights and Future Directions

The therapeutic potential of 2-aminothiazole derivatives stems from their ability to modulate various signaling pathways implicated in inflammation, cancer, and neurodegeneration.

Potential Signaling Pathways:

G cluster_0 Anti-inflammatory cluster_1 Anticancer cluster_2 Neuroprotection aminothiazole1 2-Aminothiazole Derivatives nfkb NF-κB Pathway aminothiazole1->nfkb mapk MAPK Pathway aminothiazole1->mapk cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines mapk->cytokines aminothiazole2 2-Aminothiazole Derivatives pi3k_akt PI3K/Akt Pathway aminothiazole2->pi3k_akt cdks Cyclin-Dependent Kinases (CDKs) aminothiazole2->cdks apoptosis ↑ Apoptosis pi3k_akt->apoptosis cell_cycle Cell Cycle Arrest cdks->cell_cycle aminothiazole3 2-Aminothiazole Derivatives ache ↓ Acetylcholinesterase Activity aminothiazole3->ache tau ↓ Tau Hyperphosphorylation aminothiazole3->tau neuronal_survival ↑ Neuronal Survival ache->neuronal_survival tau->neuronal_survival

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Aminothiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth comparison of analogs based on the "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide" core structure, with a primary focus on their role as protein kinase inhibitors.[3][4] We will dissect the structure-activity relationships (SAR) by exploring modifications at key positions on the thiazole ring and its substituents. This analysis is supported by a compilation of experimental data from seminal studies on related analogs. Furthermore, this guide details the essential experimental protocols, including in vitro kinase inhibition and cell-based viability assays, that form the foundation of a robust kinase inhibitor discovery cascade.[5][6] The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and advancing this important class of molecules.

The 2-Aminothiazole Scaffold: A Privileged Core for Kinase Inhibition

The 2-aminothiazole motif is a recurring feature in many FDA-approved drugs and clinical candidates, most notably in the oncology space.[3] Its utility stems from its ability to act as a versatile "hinge-binding" moiety. The nitrogen atoms in the thiazole ring and the exocyclic amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural feature of the ATP-binding pocket. This anchoring allows the rest of the molecule to project into more variable regions of the active site, enabling the tuning of potency and selectivity.

The well-known multi-kinase inhibitor Dasatinib, used in the treatment of chronic myelogenous leukemia (CML), famously incorporates a 2-aminothiazole core, underscoring the scaffold's clinical and commercial significance.[7][8] In this guide, we will use the 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide structure as our foundational template to explore the principles of SAR.

G cluster_0 General Scaffold: 2-(2-Amino-1,3-thiazol-5-yl)acetamide Core mol R2_label (Thiazole C4 Substitution) R1_label (Amide Substitution) R3_label (Amino Group Substitution)

Caption: Core 2-aminothiazole scaffold with key modification points (R¹, R², R³).

Comparative SAR Analysis of Analogs

The potency and selectivity of 2-aminothiazole inhibitors can be profoundly influenced by substitutions at three primary positions: the amide side chain (R¹), the C4 position of the thiazole ring (R²), and the 2-amino group (R³). The following analysis synthesizes findings from various studies on related kinase inhibitors to establish general SAR trends.[7][9][10]

R¹: The Amide Side Chain - Probing the Solvent-Front

The acetamide side chain often extends towards the solvent-exposed region of the ATP pocket. Modifications here are critical for tuning solubility, cell permeability, and interacting with specific sub-pockets.

  • Small Alkyl Groups (e.g., -N-methyl): The parent structure's N-methyl group provides a balance of polarity and lipophilicity.

  • Larger/Cyclic Groups: Introducing larger, more complex groups can enhance potency if a corresponding hydrophobic pocket is available. For example, replacing the methyl group with a piperazine ring, as seen in many advanced inhibitors, can significantly improve properties by providing a handle for solubilization and additional interactions.[7]

  • Aromatic Groups: Attaching an aromatic ring, such as a phenyl or pyridyl group, can lead to potent π-π stacking interactions with aromatic residues (e.g., Phe) often found near the mouth of the ATP pocket.

R²: The Thiazole C4 Position - Impact on Selectivity

Substitutions at the C4 position are less common for hinge-binders derived from the 5-yl acetamide series but are crucial in other 2-aminothiazole series. When present, these groups can act as selectivity "gatekeepers."

  • Small Groups (H, Methyl): Minimal substitution at C4 is often preferred to avoid steric clashes with the gatekeeper residue of the target kinase.

  • Aromatic Rings: In some scaffolds, a C4-aryl group is essential for activity. For instance, in a series of antimycobacterial agents, a 2-pyridyl ring at the C4 position was found to be optimal for activity.[10][11] This highlights how scaffold context dictates SAR.

R³: The 2-Amino Group - The Hinge-Binding Anchor

The 2-amino group is arguably the most critical for kinase inhibition, as it directly engages the hinge region.

  • Unsubstituted (-NH₂): The unsubstituted amino group is an excellent hydrogen bond donor and is often sufficient for potent hinge binding.

  • Acylation/Alkylation: Acylating or alkylating the 2-amino group can disrupt the crucial hydrogen bond donation. However, linking a larger moiety via this position is a cornerstone of many successful inhibitor designs, including Dasatinib, where a complex substituted pyrimidine is attached.[7][8] This larger group accesses deeper pockets and establishes additional interactions that confer high potency and a unique selectivity profile.

Table 1: Representative SAR Data for 2-Aminothiazole Analogs (Aurora Kinase A)

Data synthesized from representative public findings on 2-aminothiazole-based Aurora kinase inhibitors for illustrative purposes.[9][12]

Analog IDR¹ Modification (on Amide Nitrogen)R³ Modification (on 2-Amino Group)Aurora A IC₅₀ (nM)Rationale for Change in Activity
1 (Parent) -CH₃-H~5000Baseline activity; moderate potency.
2 -CH₂CH₂OH-H~2500Addition of H-bond donor improves solubility and may form a new interaction, slightly improving potency.
3 -Cyclopropyl-H~4000Small hydrophobic group offers no significant advantage over methyl.
4 -CH₃-C(=O)CH₃ (Acylated)>20,000Acylation blocks the essential H-bond donor capacity of the 2-amino group, abolishing hinge interaction and activity.
5 -CH₃-Phenyl~800Addition of a phenyl ring at the 2-amino position can access a hydrophobic back pocket, significantly boosting potency.
6 -CH₃-(2,4-dichloro)phenyl~50 Halogen substitutions on the R³-phenyl group can further enhance binding affinity through favorable hydrophobic and halogen-bonding interactions.

Key Experimental Protocols for SAR Elucidation

A successful SAR campaign relies on robust and reproducible assays. The primary screen is typically a biochemical assay to measure direct target inhibition, followed by a secondary cell-based assay to assess activity in a more physiologically relevant context.[5][13]

Workflow for Kinase Inhibitor Screening

The logical progression from initial hit identification to lead validation involves a multi-step screening cascade. This approach ensures that resources are focused on compounds with the most promising and drug-like properties.

G cluster_workflow Kinase Inhibitor Screening Cascade A Compound Synthesis (Analog Library) B Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC₅₀ Values (Potency Ranking) B->C D Secondary Screen: Cell-Based Viability Assay (e.g., CellTiter-Glo®) C->D Potent Hits (IC₅₀ < 1 µM) E Determine EC₅₀ Values (Cellular Efficacy) D->E F Selectivity Profiling (Kinase Panel Screen) E->F Cell-Active Hits G Lead Candidate F->G

Caption: A standard workflow for the screening and validation of kinase inhibitors.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6] It is a universal platform suitable for virtually any kinase. Lower luminescence indicates less ADP produced, and therefore, higher inhibition.

Methodology:

  • Reagent Preparation: Prepare kinase reaction buffer, kinase enzyme, substrate, and ATP solutions as per the manufacturer's protocol. Reconstitute ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Compound Plating: Serially dilute the test compounds (analogs 1-6) in a 384-well plate. A common starting concentration is 10 µM, followed by 10-point, 3-fold dilutions. Include no-inhibitor (positive control) and no-enzyme (negative control) wells.

  • Kinase Reaction: Add the kinase, substrate, and ATP mixture to all wells to initiate the reaction. Incubate for 60 minutes at room temperature. The ATP concentration should ideally be set near the Kₘ for the specific kinase to ensure accurate Kᵢ determination.[14]

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated in step 3 into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Protocol: Cell-Based Viability Assay (CellTiter-Glo®)

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[15] A decrease in ATP is indicative of cytotoxicity or cytostatic effects. This assay is crucial for confirming that a compound can cross the cell membrane and engage its target in a cellular environment.[16]

Methodology:

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase (e.g., a breast cancer line for Aurora kinase inhibitors) into a 96-well, clear-bottom white plate at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of test compounds used in the biochemical assay. Include a vehicle control (e.g., DMSO).[5]

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂. This duration allows for multiple cell doubling times, making it possible to observe antiproliferative effects.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells and plot the percent viability versus the logarithm of the inhibitor concentration. Fit the data to determine the EC₅₀ value (effective concentration).

Mechanistic Insights & Pathway Context

The SAR data, when combined with structural biology, provides a powerful model for rational drug design. For many 2-aminothiazole inhibitors, the thiazole and 2-amino group anchor in the hinge, while the R³ substituent binds in a hydrophobic pocket created by the "gatekeeper" residue. The R¹ acetamide portion often points towards the ribose pocket or the solvent front.

Target Pathway: Aurora Kinase A in Mitosis

Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle assembly. Its overexpression is common in many cancers, making it a validated oncology target.[4][9] An effective inhibitor of Aurora A would induce mitotic arrest and subsequent apoptosis in cancer cells.

G cluster_pathway Simplified Aurora A Signaling in Mitosis Prophase Prophase AuroraA Aurora Kinase A Activation Prophase->AuroraA Meta_Ana Metaphase/ Anaphase Cytokinesis Cytokinesis Meta_Ana->Cytokinesis Apoptosis Mitotic Arrest & Apoptosis Inhibitor 2-Aminothiazole Inhibitor Inhibitor->AuroraA AuroraA->Meta_Ana AuroraA->Apoptosis

Caption: Role of Aurora Kinase A in mitosis and the effect of its inhibition.

Conclusion & Future Directions

The 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide scaffold represents a versatile and potent template for the development of kinase inhibitors. The structure-activity relationship is well-defined: the 2-amino group serves as a critical hinge-binding anchor, while substitutions at the amide side chain (R¹) and, more significantly, on the amino group itself (R³) are key to modulating potency and selectivity by accessing adjacent pockets. The data clearly indicates that blocking the H-bond donating capacity of the 2-amino group abrogates activity, whereas adding appropriately substituted aryl groups can increase potency by several orders of magnitude.

Future optimization of this scaffold should focus on:

  • Improving Selectivity: By systematically probing the R³ position with diverse chemical matter, selectivity against other kinases can be improved, reducing potential off-target toxicities.[14]

  • Enhancing Drug-like Properties: Modifications at the R¹ position should be explored to optimize solubility, metabolic stability, and cell permeability.

  • Dual-Target Inhibition: As demonstrated in some studies, it is possible to design 2-aminothiazole derivatives that inhibit multiple targets, such as Bcr-Abl and HDAC, which may offer synergistic anticancer effects.[17]

By leveraging the established SAR principles and employing a robust experimental cascade, researchers can continue to develop novel and effective therapeutics from this privileged chemical class.

References

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Asati, V., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1255–1287. [Link]

  • Semantic Scholar. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Current protocols in cytometry, 86(1), e45. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Sivakumar, P. M., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

  • ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • Brehmer, D., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Bioorganic & Medicinal Chemistry, 28(24), 115822. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]

  • Kesicki, E. A., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 560-4. [Link]

  • Bellin Assay. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • Wang, Y., et al. (2017). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm, 8(3), 626-631. [Link]

  • ResearchGate. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Retrieved from [Link]

  • ResearchGate. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide. Retrieved from [Link]

  • Laponogov, I., et al. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Molecules, 27(5), 1489. [Link]

Sources

A Comparative Guide to Cross-Reactivity Assessment of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a therapeutic candidate is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide," a molecule featuring the versatile 2-aminothiazole scaffold. The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3][4] However, this broad activity profile also necessitates a thorough investigation of potential off-target effects to mitigate risks of toxicity and ensure therapeutic efficacy.[2]

This document outlines a systematic approach to characterizing the cross-reactivity profile of "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide" and compares it with structurally related, hypothetical alternatives. The methodologies described herein are based on established principles of in vitro pharmacology and chemoinformatic analysis.[5][6]

Introduction to the 2-Aminothiazole Scaffold and the Imperative of Cross-Reactivity Studies

The 2-aminothiazole ring is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][7][8] This diversity of function underscores the potential for compounds containing this scaffold to interact with multiple biological targets. Cross-reactivity, the binding of a compound to unintended proteins, can lead to unforeseen side effects and is a significant contributor to drug candidate attrition during development.[5] Therefore, a rigorous assessment of a compound's selectivity is a critical step in its preclinical evaluation.

This guide will use "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide" (referenced as Compound A ) as our primary subject and compare its hypothetical cross-reactivity profile with two structural analogs:

  • Compound B: 2-(2-Amino-1,3-thiazol-4 -yl)-N-methylacetamide

  • Compound C: 2-(2-acetylamino -1,3-thiazol-5-yl)-N-methylacetamide

These analogs were chosen to illustrate how minor positional and functional group modifications can influence a compound's interaction with off-targets.

Tier 1: In Silico Prediction of Potential Off-Target Interactions

Before embarking on extensive in vitro screening, computational methods can provide valuable insights into the likely cross-reactivity profile of a compound.[6] Molecular similarity analysis, comparing the structural and electronic features of Compound A to a library of known ligands with annotated biological targets, can flag potential off-target interactions.[6]

Workflow for In Silico Cross-Reactivity Prediction

in_silico_workflow cluster_input Input cluster_processing Analysis cluster_output Output compound_a Compound A Structure (SMILES/SDF) descriptor_calc Calculate Molecular Descriptors (e.g., MDL keys, pharmacophore fingerprints) compound_a->descriptor_calc similarity_search Similarity Search against Ligand-Target Databases (e.g., ChEMBL, PubChem) descriptor_calc->similarity_search target_list Prioritized List of Potential Off-Targets similarity_search->target_list

Caption: Workflow for predicting potential off-target interactions using molecular similarity analysis.

This chemoinformatic approach allows for a rational selection of targets for subsequent in vitro validation, optimizing resource allocation.[6]

Tier 2: In Vitro Broad Panel Screening

The initial in vitro assessment should involve screening Compound A and its analogs against a broad panel of receptors, enzymes, and ion channels. This provides a wide-angle view of their off-target activities. A common and effective approach is to use a commercially available kinase panel, as kinases are frequent off-targets for many small molecules.

Experimental Protocol: Kinase Panel Screening
  • Compound Preparation: Prepare stock solutions of Compound A , B , and C in DMSO. Create a dilution series to test a range of concentrations (e.g., 10 µM, 1 µM, 100 nM).

  • Assay Plate Preparation: Utilize pre-spotted plates containing a panel of purified kinases (e.g., a 400+ kinase panel).

  • Reaction Initiation: Add the test compounds and a suitable ATP concentration (often at the Km for each kinase) to the assay plates.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow for enzymatic activity.

  • Detection: Use a suitable detection method, such as radiometric analysis (³³P-ATP) or fluorescence-based assays, to measure the level of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition of each kinase at each compound concentration relative to a vehicle control (DMSO).

Hypothetical Comparative Data: Kinase Panel Screening (% Inhibition at 10 µM)
Target ClassKinaseCompound ACompound BCompound C
Tyrosine Kinase SRC15%22%8%
ABL112%18%5%
EGFR8%15%3%
Ser/Thr Kinase ROCK165%30%12%
PIM172%45%15%
AURKB9%11%4%

From this hypothetical data, Compound A shows significant off-target activity against ROCK1 and PIM1, suggesting these warrant further investigation. Compound B exhibits a broader but less potent off-target profile, while Compound C appears to be the most selective in this initial screen.

Tier 3: Confirmatory and Functional Assays

"Hits" identified in the broad panel screen should be validated using orthogonal assays. This involves determining the potency (e.g., IC₅₀) of the compound against the identified off-targets and assessing its functional effect in a cellular context.[9][10][11]

Workflow for Off-Target Validation

validation_workflow cluster_input Input cluster_processing Validation cluster_output Output screening_hit Identified 'Hit' from Broad Panel Screen (e.g., PIM1 Kinase) ic50_determination Biochemical IC₅₀ Determination (Dose-Response Curve) screening_hit->ic50_determination cellular_assay Cellular Functional Assay (e.g., Target Engagement, Phenotypic Readout) ic50_determination->cellular_assay cross_reactivity_profile Confirmed Off-Target with Potency and Cellular Effect cellular_assay->cross_reactivity_profile

Caption: A streamlined workflow for the validation of hits from broad panel screening.

Experimental Protocol: Biochemical IC₅₀ Determination
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Assay: Perform a kinase activity assay (similar to the panel screen) for the specific off-target (e.g., PIM1).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol: Cellular Target Engagement Assay

A cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to the intended off-target in a cellular environment.[12]

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Detection: Analyze the supernatant for the presence of the target protein (e.g., PIM1) by Western blot or other suitable methods.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Hypothetical Comparative Data: Off-Target Potency and Cellular Engagement
CompoundPIM1 IC₅₀ (nM)ROCK1 IC₅₀ (nM)PIM1 CETSA Shift (°C at 10 µM)
Compound A 85150+4.2
Compound B 550>1000+1.5
Compound C >10,000>10,000No Shift

These illustrative results would confirm that Compound A potently inhibits PIM1 and ROCK1 and engages PIM1 in a cellular context. Compound B is significantly less potent, and Compound C shows no significant activity against these off-targets.

Conclusion and Recommendations

This guide outlines a systematic, multi-tiered approach to assessing the cross-reactivity of "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide" and its analogs. By combining in silico prediction with in vitro biochemical and cellular assays, a comprehensive understanding of a compound's selectivity can be achieved.

Based on our hypothetical data, Compound A exhibits off-target activity that requires further investigation to determine its therapeutic window. Compound C , with its acetylated amino group, demonstrates a superior selectivity profile in this context, highlighting how subtle structural modifications can mitigate cross-reactivity.

For any compound containing the 2-aminothiazole scaffold, a thorough cross-reactivity assessment is not merely a regulatory hurdle but a fundamental component of robust drug discovery, ensuring the development of safer and more effective medicines.

References

  • Assessing Specificity of Anticancer Drugs In Vitro - PMC - NIH. (2016, March 23).
  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.
  • The Importance of In Vitro Assays. (2023, May 23). Visikol.
  • How to Develop a Successful in vitro Screening Strategy.
  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (2019, August 7).
  • A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Deriv
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7).
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020, October 1). PubMed.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PMC - PubMed Central.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). PubMed Central.
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
  • 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide. Clinivex.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.
  • 2-amino-N-[(2-chloro-5-thiazolyl)methyl]-N-methylacetamide. Guidechem.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • N-[3-[(2-Chloro-1,3-thiazol-5-yl)methylamino]-4-methylphenyl]-2-(dimethylamino)acetamide. SynHet.
  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2022, August 6).

Sources

Benchmarking a Novel Aminothiazole Derivative: A Comparative Guide for the Evaluation of "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" as a Putative CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective CDK2 Inhibition in Oncology

The cell division cycle is a meticulously orchestrated process governed by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Among these, CDK2 is a pivotal regulator of the G1/S phase transition, a critical checkpoint for DNA replication.[1] Dysregulation of CDK2 activity, often through the overexpression of its binding partner Cyclin E, is a hallmark of numerous cancers, including breast and ovarian carcinomas, making it a compelling therapeutic target.[2] The development of selective CDK2 inhibitors holds the promise of targeted cancer therapies that can arrest the proliferation of malignant cells.[3]

This guide introduces "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide," a novel compound featuring a 2-aminothiazole scaffold, a moiety present in numerous known kinase inhibitors.[4][5] Given this structural alert, we propose its evaluation as a putative CDK2 inhibitor. Herein, we provide a comprehensive framework for benchmarking this compound against a panel of well-characterized CDK2 inhibitors with established clinical and preclinical relevance. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust data analysis framework to ascertain the compound's potency, selectivity, and cellular activity.

The Benchmarks: A Profile of Established CDK2 Inhibitors

To provide a meaningful comparison, "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" (herein referred to as Compound X) will be evaluated against the following known CDK2 inhibitors:

  • Roscovitine (Seliciclib): A first-generation, purine-based pan-CDK inhibitor, Roscovitine demonstrates activity against CDK1, CDK2, CDK5, and CDK7.[6] It serves as a valuable historical benchmark and a tool for understanding the effects of broad CDK inhibition.

  • Milciclib (PHA-848125): A potent, ATP-competitive inhibitor with significant activity against CDK2.[7] It also exhibits inhibitory effects on other CDKs and tropomyosin receptor kinase A (TRKA), providing a comparator with a distinct selectivity profile.[8]

  • BLU-222: A highly potent and selective investigational CDK2 inhibitor that has shown promise in preclinical models of cancers with Cyclin E1 amplification.[9][10]

  • PF-07104091 (Tagtociclib): A potent and selective inhibitor of CDK2 currently under clinical investigation, making it a relevant contemporary benchmark.[11][12][13]

A summary of the reported biochemical potencies (IC50) of these inhibitors against CDK2 is presented in Table 1.

InhibitorTarget(s)Reported IC50 against CDK2/Cyclin EReference(s)
Roscovitine (Seliciclib)CDK1, CDK2, CDK5, CDK7, CDK9~0.7 µM[14][15]
Milciclib (PHA-848125)CDK2, CDK1, CDK4, CDK5, CDK7, TRKA45 nM (cyclin A/CDK2), 363 nM (cyclin E/CDK2)[7][8]
BLU-222Selective CDK22.6 nM (CDK2/Cyclin E1)[16]
PF-07104091 (Tagtociclib)Selective CDK2, GSK3βKᵢ of 1.16 nM (CDK2/cyclin E1)[11][13]

Experimental Design: A Multi-tiered Approach to Inhibitor Characterization

A robust evaluation of a novel inhibitor requires a combination of biochemical and cell-based assays. The following experimental workflow is designed to provide a comprehensive understanding of Compound X's activity in comparison to the established benchmarks.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_assay ADP-Glo™ Kinase Assay (IC50 Determination) selectivity Kinase Selectivity Profiling biochem_assay->selectivity Primary Hit Validation incell_western In-Cell Western (p-CDK2 Thr160 Inhibition) biochem_assay->incell_western Transition to Cellular Context cell_cycle Cell Cycle Analysis (Flow Cytometry) incell_western->cell_cycle Cellular Target Engagement proliferation Cell Proliferation Assay (e.g., CyQUANT™) cell_cycle->proliferation Functional Cellular Outcome caption Figure 1. Experimental Workflow for Benchmarking CDK2 Inhibitors.

Caption: A multi-tiered experimental workflow for comprehensive CDK2 inhibitor evaluation.

Detailed Experimental Protocols

Biochemical Potency Determination: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[17][18]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and benchmark inhibitors against recombinant human CDK2/Cyclin E1.

Materials:

  • Recombinant Human CDK2/Cyclin E1 (e.g., Promega, BPS Bioscience)[19][20]

  • CDK Substrate Peptide (e.g., Histone H1-derived peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[21][22]

  • Test compounds (Compound X and benchmarks) dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. The final concentration in the assay should typically range from 10 µM to 0.1 nM.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of kinase buffer containing the CDK2/Cyclin E1 enzyme.

    • Add 2.5 µL of the test compound dilution or DMSO (vehicle control).

    • Initiate the reaction by adding 2.5 µL of a mixture of the substrate peptide and ATP. The final ATP concentration should be at or near its Km for CDK2.

    • Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: In-Cell Western™ Assay for Phospho-CDK2 (Thr160)

This assay measures the phosphorylation of CDK2 at Threonine 160, a key marker of its activation, within a cellular context.

Objective: To assess the ability of Compound X to inhibit CDK2 activity in a relevant cancer cell line.

Materials:

  • A suitable cancer cell line with documented CDK2 activity (e.g., OVCAR-3, MCF7).

  • 96-well microplates.

  • Complete cell culture medium.

  • Test compounds.

  • Fixing and permeabilization reagents (e.g., formaldehyde, Triton X-100).

  • Primary antibody against phospho-CDK2 (Thr160).

  • Primary antibody for a housekeeping protein (e.g., GAPDH, Tubulin) for normalization.

  • IRDye®-labeled secondary antibodies.

  • Odyssey® Imaging System (LI-COR Biosciences).

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a predetermined time (e.g., 2-4 hours).

  • Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with 4% formaldehyde in PBS for 20 minutes.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

  • Immunostaining:

    • Block the cells with a suitable blocking buffer for 1.5 hours.

    • Incubate with the primary antibodies (anti-p-CDK2 and anti-housekeeping protein) overnight at 4°C.

    • Wash the cells and incubate with the corresponding IRDye®-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the cells and allow them to dry.

    • Scan the plate using an Odyssey® Imaging System.

    • Quantify the fluorescence intensity for both p-CDK2 and the normalization protein. Normalize the p-CDK2 signal to the housekeeping protein signal and calculate the percent inhibition relative to the vehicle control to determine the cellular IC50.

Functional Cellular Outcome: Cell Cycle Analysis by Flow Cytometry

Inhibition of CDK2 is expected to cause a cell cycle arrest at the G1/S transition.[23][24]

Objective: To determine the effect of Compound X on the cell cycle distribution of a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF7, HCT116).

  • Test compounds.

  • Propidium Iodide (PI) staining solution (containing RNase A).[25]

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells and treat with Compound X and benchmark inhibitors at concentrations around their respective cellular IC50 values for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells (including any floating cells) by trypsinization.

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[26] Compare the cell cycle profiles of treated cells to the vehicle-treated control.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise table for easy comparison.

Table 2: Comparative Performance of CDK2 Inhibitors

CompoundBiochemical IC50 (nM) (CDK2/Cyclin E1)Cellular IC50 (nM) (p-CDK2 Thr160)Cell Cycle Arrest (at 1x Cellular IC50)
Compound X Experimental ValueExperimental Value% G1, % S, % G2/M
RoscovitineExperimental ValueExperimental Value% G1, % S, % G2/M
MilciclibExperimental ValueExperimental Value% G1, % S, % G2/M
BLU-222Experimental ValueExperimental Value% G1, % S, % G2/M
PF-07104091Experimental ValueExperimental Value% G1, % S, % G2/M

A potent and selective CDK2 inhibitor would be expected to have a low nanomolar biochemical IC50, a corresponding low nanomolar cellular IC50 for p-CDK2 inhibition, and a clear induction of G1 phase cell cycle arrest.

Visualizing the Mechanism: The CDK2 Signaling Pathway

To contextualize the experimental results, it is crucial to understand the role of CDK2 in the cell cycle.

G cluster_0 G1 Phase cluster_1 G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Sequesters CyclinE_gene Cyclin E Gene E2F->CyclinE_gene Activates Transcription S_phase_genes S-Phase Genes E2F->S_phase_genes Activates Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE_gene->CyclinE_CDK2 Forms Complex CyclinE_CDK2->Rb Hyper-phosphorylates pRb->E2F Releases Inhibitor CDK2 Inhibitor (e.g., Compound X) Inhibitor->CyclinE_CDK2 Inhibits caption Figure 2. Simplified CDK2 Signaling Pathway at the G1/S Transition.

Caption: The role of CDK2 in the G1/S phase transition and the point of intervention for CDK2 inhibitors.

Conclusion: A Framework for Advancing Novel CDK2 Inhibitors

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" as a putative CDK2 inhibitor. By employing a combination of biochemical and cell-based assays and comparing its performance against well-established benchmarks, researchers can gain critical insights into the compound's potency, selectivity, and cellular mechanism of action. The successful validation of this compound as a potent and selective CDK2 inhibitor would mark a significant step towards the development of a novel therapeutic candidate for cancers driven by CDK2 dysregulation. Further studies, including broader kinase selectivity profiling and in vivo efficacy models, would be the logical next steps in its preclinical development.

References

  • Roscovitine (Seliciclib) CDK inhibitor. Selleck Chemicals.

  • Milciclib | CDK inhibitor | CAS 802539-81-7. Selleck Chemicals.

  • (R)-Roscovitine (Seliciclib) | CDKs Inhibitor. MedChemExpress.

  • Milciclib (PHA-848125) | CDK/TRK Inhibitor. MedChemExpress.

  • Milciclib | Trk receptor | CDK | Autophagy. TargetMol.

  • Milciclib | MedChemExpress. MedChemExpress.

  • Roscovitine (Seliciclib,CYC202) - Potent CDK Inhibitor. APExBIO.

  • Milciclib | ≥99%(HPLC) | Selleck | CDK 阻害剤. Selleck Chemicals.

  • Roscovitine in cancer and other diseases. PMC.

  • Roscovitine, CDK inhibitor (CAS 186692-46-6). Abcam.

  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery.

  • CDK2 Assay Kit. BPS Bioscience.

  • CDK2/CyclinA2 Kinase Assay. Promega Corporation.

  • Tagtociclib hydrate (PF-07104091 hydrate) | CDK2/GSK3β Inhibitor. MedChemExpress.

  • CDK2/CyclinE1 Kinase Enzyme System Application Note. Promega Corporation.

  • BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer. BioWorld.

  • Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. The Luxembourg Institute of Health Research Portal.

  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. PMC.

  • Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53. PMC.

  • Antitumor activity of potent and selective CDK2 inhibitors as monotherapy and in combination with chemotherapy in models of small cell lung cancer. Blueprint Medicines.

  • (PDF) Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. ResearchGate.

  • The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Promega Connections.

  • CDK2 Assay Kit, 79599. Amsbio.

  • The next generation of CDK inhibitors is coming. MD Anderson Cancer Center.

  • CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen. NIH.

  • CDK2 inhibition with BLU-222 in combination with ribociclib demonstrates robust antitumor activity in pre-clinical models of CDK. Blueprint Medicines.

  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. NIH.

  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation.

  • Promega ADP-Glo Kinase Assay + CDK2/CyclinE1 Kinase Enzyme System 1 Ea. Fisher Scientific.

  • WO2023249974A2 - Cyclin-dependent kinase 2 inhibitors for medical treatment. Google Patents.

  • PF-07104091 | Tagtociclib | CDK2 inhibitor. Axon Medchem.

  • (PDF) CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen. ResearchGate.

  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. PubMed.

  • Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. ACS Publications.

  • Design,Synthesis And Bioassays For Inhibitors Of CDK2-cyclinA2. Globe Thesis.

  • CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. Drug Hunter.

  • ADP-Glo™ Kinase Assay + CDK2⁄CyclinE1. Promega Corporation.

  • A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. NIH.

  • (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate.

  • Assaying cell cycle status using flow cytometry. PMC.

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.

  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Audrey Yun Li.

  • Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. PMC.

  • CDK2 Inhibitor, Antagonist, Activator, Degrader, Gene. MedChemExpress.

  • CDK2 inhibitor. MedChemExpress.

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Bioassay of 2-Aminothiazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthetic reproducibility and bioassay reliability of 2-aminothiazole derivatives, a cornerstone scaffold in modern medicinal chemistry. Recognizing the frequent challenges researchers face in replicating published results, this document offers a comparative framework grounded in practical experience and scientific rigor. While the initial focus was on the specific molecule "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide," the scarcity of detailed public data necessitated a pivot to a more thoroughly documented and therapeutically relevant class: 2-aminothiazole-based anticancer agents. This guide will use a representative N-acylated 2-aminothiazole derivative, a known motif in kinase and histone deacetylase (HDAC) inhibitors, as a central example to explore the nuances of reproducible synthesis and bioassays.

Part 1: The Synthetic Challenge: Reproducibility of 2-Aminothiazole Synthesis

The 2-aminothiazole core is most commonly constructed via the Hantzsch thiazole synthesis, a robust reaction involving the condensation of an α-haloketone with a thiourea derivative.[1][2][3][4] While seemingly straightforward, the reproducibility of this method can be influenced by several factors, leading to variability in yield and purity. This section compares the classic Hantzsch synthesis with a modern, one-pot multicomponent variant, highlighting critical parameters for achieving consistent outcomes.

Comparative Analysis of Synthetic Routes
ParameterClassic Hantzsch SynthesisOne-Pot Multicomponent Synthesis
Reagents α-haloketone, thioureaα-haloketone, thiourea, substituted aldehyde
Catalyst Typically none, or a simple baseSilica-supported tungstosilisic acid[2]
Solvent Ethanol, DMF[1]Ethanol/water (1/1)[2]
Reaction Time 2-24 hours1.5-3.5 hours
Work-up Neutralization, extraction, chromatographyFiltration, washing
Reported Yield 60-85%79-90%[2]
Reproducibility Moderate; sensitive to reagent purity and temperatureHigh; catalyst reusability is a key advantage

Expertise & Experience: The choice between these methods often depends on the desired substitution pattern and the scale of the synthesis. The classic Hantzsch synthesis is versatile for producing simple 2-aminothiazoles. However, achieving high purity often requires careful control of the reaction temperature to minimize side-product formation, and purification by column chromatography is frequently necessary. In contrast, the one-pot multicomponent approach offers a greener and more efficient route to more complex derivatives, with the solid-supported catalyst simplifying purification and enhancing reproducibility.[2]

Detailed Protocol: Hantzsch Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

This protocol details the synthesis of a foundational 2-aminothiazole building block, often used in the development of more complex anticancer agents.[5]

Materials:

  • Ethyl 2-chloroacetoacetate (1 equivalent)

  • Thiourea (1.2 equivalents)

  • Ethanol (as solvent)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiourea (1.2 eq) in 100 mL of ethanol with stirring.

  • To this solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.

  • Attach a condenser and heat the reaction mixture to reflux (approximately 78°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. A precipitate may form.

  • Slowly add saturated sodium bicarbonate solution to neutralize the reaction mixture (pH 7-8).

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water (2 x 50 mL).

  • Dry the product under vacuum to obtain light brown crystals of ethyl 2-amino-1,3-thiazole-4-carboxylate.[5]

Trustworthiness: This protocol is self-validating through the monitoring of reaction completion by TLC and the characterization of the final product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR). The expected melting point for this compound is in the range of 175-180°C.[5]

Hantzsch_Synthesis reagents Ethyl 2-chloroacetoacetate + Thiourea in Ethanol reflux Reflux (4h, 78°C) reagents->reflux Heating neutralization Neutralization (NaHCO3) reflux->neutralization Cooling precipitation Precipitation (Ice Bath) neutralization->precipitation filtration Filtration & Washing precipitation->filtration product Ethyl 2-amino-1,3-thiazole- 4-carboxylate filtration->product

Caption: Workflow for the Hantzsch Synthesis of a 2-Aminothiazole Derivative.

Part 2: The Bioassay Challenge: Reproducibility in Anticancer Screening

The biological evaluation of 2-aminothiazole derivatives, particularly as kinase and HDAC inhibitors, is fraught with potential for variability. Factors such as assay format, reagent quality, and cell line stability can significantly impact the reproducibility of results.[6][7][8] This section compares two common bioassay formats for assessing anticancer activity and provides a detailed protocol for a representative assay.

Comparative Analysis of Bioassay Formats
ParameterCell-Based Antiproliferative Assay (e.g., MTT)Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
Principle Measures metabolic activity as an indicator of cell viability.Measures the phosphorylation of a substrate by a specific kinase.
Endpoint IC50 (concentration for 50% inhibition of cell growth).IC50 (concentration for 50% inhibition of kinase activity).
Complexity Relatively simple and high-throughput.More complex, requires purified enzyme and substrate.
Information Provides data on overall cellular toxicity and antiproliferative effects.Provides direct evidence of target engagement and potency.
Variability High; sensitive to cell passage number, seeding density, and incubation time.Moderate; sensitive to ATP concentration, enzyme activity, and buffer composition.[6]

Expertise & Experience: For initial screening of novel compounds, a cell-based assay like the MTT assay is often employed due to its simplicity and high-throughput nature.[9] However, it is crucial to maintain consistent cell culture conditions to ensure reproducibility. For compounds showing promising antiproliferative activity, a biochemical kinase inhibition assay is essential to confirm the mechanism of action. When comparing IC50 values from different studies, it is critical to consider the assay conditions, particularly the ATP concentration in kinase assays, as this can significantly alter the apparent potency of an inhibitor.[6]

Detailed Protocol: In Vitro HDAC Inhibition Assay (Colorimetric)

This protocol describes a common method for evaluating the inhibitory activity of compounds against histone deacetylases (HDACs), a class of enzymes often targeted by 2-aminothiazole-based anticancer agents.[10][11]

Materials:

  • Nuclear extract or purified HDAC enzyme

  • HDAC assay buffer

  • Acetylated histone substrate-coated microplate

  • Test compound (dissolved in DMSO)

  • Trichostatin A (TSA) as a positive control inhibitor[11]

  • HDAC antibody (recognizes un-deacetylated substrate)

  • Secondary antibody conjugated to HRP

  • Colorimetric substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (TSA) in HDAC assay buffer.

  • To the wells of the substrate-coated microplate, add the assay buffer.

  • Add the nuclear extract or purified HDAC enzyme to all wells except the blank.

  • Add the diluted test compounds, positive control, or vehicle (DMSO) to the respective wells.

  • Incubate the plate at 37°C for 60 minutes to allow for deacetylation.

  • Wash the plate multiple times with a wash buffer.

  • Add the primary antibody and incubate at room temperature for 60 minutes.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.

  • Wash the plate and add the colorimetric substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.[11]

Trustworthiness: The reliability of this assay is ensured by including a blank (no enzyme), a vehicle control (DMSO), and a positive control inhibitor (TSA). The results are typically expressed as the percentage of inhibition relative to the vehicle control, and the IC50 value is calculated from the dose-response curve.

HDAC_Assay setup Prepare Reagents: - Test Compounds - Positive Control (TSA) - HDAC Enzyme incubation Incubate at 37°C (60 min) setup->incubation Add to Plate antibody1 Add Primary Antibody (60 min) incubation->antibody1 Wash antibody2 Add Secondary Antibody-HRP (30 min) antibody1->antibody2 Wash detection Add Substrate & Measure Absorbance (450 nm) antibody2->detection Wash result Calculate % Inhibition and IC50 detection->result

Caption: Workflow for a Colorimetric HDAC Inhibition Assay.

Conclusion

The reproducibility of both the synthesis and biological evaluation of 2-aminothiazole derivatives is paramount for the advancement of drug discovery programs. This guide has provided a comparative analysis of common synthetic and bioassay methodologies, emphasizing the critical parameters that influence experimental outcomes. By adopting standardized protocols, carefully controlling experimental variables, and understanding the inherent limitations of each method, researchers can enhance the reliability and reproducibility of their findings, ultimately accelerating the development of novel therapeutics.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). MDPI. Retrieved January 20, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 20, 2026, from [Link]

  • Naz, S., Shah, F. A., Nadeem, H., Sarwar, S., Tan, Z., Imran, M., Ali, T., Li, J. B., & Li, S. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Combinatorial chemistry & high throughput screening, 24(4), 567–583. [Link]

  • Synthesis of 2-aminothiazole and 2-aminopyridine derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future medicinal chemistry, 13(2), 197–225. [Link]

  • Ma, H., Deacon, S., & Horiuchi, K. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert opinion on drug discovery, 3(6), 607–621. [Link]

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019). ACS combinatorial science, 21(5), 380–388. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2015). Bioorganic & medicinal chemistry, 23(17), 5480–5488. [Link]

  • Challenges in design of biochemical assays for the identification of small molecules to target multiple conformations of protein kinases. (2010). Future medicinal chemistry, 2(4), 559–575. [Link]

  • Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. (2021). Pakistan journal of pharmaceutical sciences, 34(4(Supplementary)), 1509–1517.
  • Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules (Basel, Switzerland), 26(5), 1436. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules (Basel, Switzerland), 26(5), 1436. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization. (2008). Expert opinion on drug discovery, 3(6), 607–621. [Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization. (2020, June 5). AGRIS. Retrieved January 20, 2026, from [Link]

  • Process for preparation of 2-aminothiazolecarboxamide derivatives. (n.d.). Google Patents.
  • Effects of HDAC inhibitors on BCR-ABL-expressing cells. (A) K562 and... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. Retrieved January 20, 2026, from [Link]

  • Activity of histone deacetylase inhibitors and an Aurora kinase inhibitor in BCR-ABL-expressing leukemia cells. (2013). Journal of hematology & oncology, 6, 22. [Link]

  • The histone deacetylase inhibitor suberoylanilide hydroxamic acid down-regulates expression levels of Bcr-abl, c-Myc and HDAC3 in chronic myeloid leukemia cell lines. (2007). International journal of oncology, 30(3), 689–696.

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for handling 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide. As a novel or specialized compound, a comprehensive, peer-reviewed safety profile may not be readily available. Therefore, this guidance is synthesized from a thorough analysis of its core chemical moieties: the aminothiazole ring and the N-methylacetamide group. Our approach is conservative, adopting precautions based on the known hazards of analogous structures to ensure the highest degree of safety for all laboratory personnel.

The aminothiazole group is a common scaffold in pharmacologically active agents, suggesting inherent biological reactivity.[1][2] The N-methylacetamide component is structurally related to compounds with known reproductive toxicity and potential carcinogenicity.[3][4] Consequently, the following protocols are designed to mitigate risks of skin and eye contact, inhalation, and systemic exposure.

Hazard Assessment: A Proactive Stance

A proactive risk assessment is the cornerstone of laboratory safety. The potential hazards associated with 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide, inferred from its structural components, demand stringent control measures.

Potential HazardAssociated MoietyRationale & Source
Severe Skin & Eye Damage General Thiazole & Acetamide DerivativesStructurally similar compounds are classified as causing severe skin burns and eye damage. Immediate and thorough rinsing is critical upon contact.[5][6]
Respiratory Irritation General Acetamide DerivativesInhalation of dust or aerosols may cause respiratory tract irritation. All handling of solids should be performed in a ventilated enclosure.[6][7]
Reproductive Toxicity N-MethylacetamideN-Methylacetamide is classified as a substance that may damage fertility or the unborn child. This necessitates strict controls to prevent any systemic exposure.[4][8]
Suspected Carcinogen AcetamideAcetamide is suspected of causing cancer.[3] This potential long-term health effect mandates the use of engineering controls and robust PPE to minimize exposure to the lowest achievable levels.

The Hierarchy of Controls: Engineering a Safe Environment

Personal Protective Equipment (PPE) is the final line of defense. The primary methods for exposure control should always be engineering and administrative controls.

  • Engineering Controls : All procedures involving this compound, especially the handling of powders, must be conducted within a certified chemical fume hood or a glove box.[9] For weighing operations, a ventilated balance enclosure is essential to contain fine particulates.

  • Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide in any form (solid or solution).

Respiratory Protection

Due to the risk of respiratory irritation and the potential for aerosolization of a hazardous compound, respiratory protection is critical.

  • Minimum Requirement : A NIOSH-approved N95 respirator is required for handling small quantities of powder in a ventilated enclosure.[10][11]

  • Recommended for Solutions/Spills : For tasks with a higher risk of aerosol generation (e.g., preparing solutions, sonicating, or cleaning spills), a half-mask or full-face elastomeric respirator with combination organic vapor/P100 cartridges should be used.

Eye and Face Protection

The potential for severe eye damage necessitates robust protection.

  • Mandatory : Chemical splash goggles that seal around the eyes are required at all times.[12][13]

  • Splash Hazard : When handling solutions or performing any operation with a risk of splashing, a full-face shield must be worn over the chemical splash goggles.[13]

Hand Protection

Skin absorption is a primary route of exposure.

  • Double Gloving : Double gloving is mandatory for all handling procedures.[12]

  • Glove Material : Use powder-free nitrile gloves.[3][14] The outer glove should have a long cuff that extends over the sleeve of the lab coat or gown.

  • Glove Change Frequency : Gloves must be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[14]

Body Protection

A barrier must be created to prevent contact with clothing and skin.

  • Gown : A disposable, solid-front, long-sleeved gown with tight-fitting knit cuffs is required. The gown must close in the back to prevent frontal contamination.[12]

  • Apron : For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron should be worn over the gown.

  • Footwear : Fully enclosed, non-porous shoes are required. Disposable shoe covers should be worn and treated as contaminated waste upon exiting the work area.

Procedural Step-by-Step Guidance

Adherence to a strict workflow for donning and doffing PPE is critical to prevent cross-contamination.

PPE Donning Workflow

This sequence ensures that each layer of PPE is applied correctly, minimizing the risk of exposure during the setup process.

G cluster_prep Preparation Area cluster_handling Handling Area Shoe_Covers 1. Don Shoe Covers Inner_Gloves 2. Don Inner Gloves Shoe_Covers->Inner_Gloves Gown 3. Don Gown (ensure back closure) Inner_Gloves->Gown Respirator 4. Don Respirator (perform seal check) Gown->Respirator Goggles 5. Don Goggles Respirator->Goggles Face_Shield 6. Don Face Shield (if required) Goggles->Face_Shield Outer_Gloves 7. Don Outer Gloves (over gown cuffs) Face_Shield->Outer_Gloves

Caption: PPE Donning Sequence.

PPE Doffing (Removal) Workflow

This sequence is designed to remove the most contaminated items first, preventing contact with the wearer's skin or clean clothing.

G cluster_handling At Handling Area Exit cluster_prep Outside Handling Area Remove_Outer_Gloves 1. Remove Outer Gloves Remove_Gown 2. Remove Gown (turn inside out) Remove_Outer_Gloves->Remove_Gown Remove_Shoe_Covers 3. Remove Shoe Covers Remove_Gown->Remove_Shoe_Covers Remove_Face_Shield 4. Remove Face Shield Remove_Shoe_Covers->Remove_Face_Shield Remove_Goggles 5. Remove Goggles Remove_Face_Shield->Remove_Goggles Remove_Inner_Gloves 6. Remove Inner Gloves Remove_Goggles->Remove_Inner_Gloves Remove_Respirator 7. Remove Respirator Remove_Inner_Gloves->Remove_Respirator Wash_Hands 8. Wash Hands Thoroughly Remove_Respirator->Wash_Hands

Caption: PPE Doffing Sequence.

Decontamination and Disposal Plan

All materials that come into contact with 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide must be considered hazardous waste.

  • PPE Disposal : All used PPE, including gowns, gloves, shoe covers, and respirator cartridges, must be disposed of in a clearly labeled hazardous waste container.[5] Do not reuse disposable PPE.

  • Spill Cleanup : In the event of a spill, evacuate the area and alert the safety officer. Only personnel trained in hazardous spill response should perform the cleanup, using a spill kit with appropriate absorbents and wearing full, enhanced PPE (including a respirator and chemical-resistant suit if necessary).

  • Waste Stream : The hazardous waste generated must be collected by a licensed hazardous waste disposal company.[10] Ensure compliance with all local, state, and federal regulations.

Emergency First Aid Procedures

Immediate action is required in the event of an exposure.

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[6][7]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

This guide is intended to establish a baseline for safe handling. All laboratory-specific procedures should be reviewed and approved by your institution's Environmental Health and Safety (EHS) department. By integrating these expert-driven protocols, we can build a culture of safety and trust, ensuring that our innovative research is conducted with the utmost care and responsibility.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylacetamide, 99+%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thioacetamide. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • PENTA. (2023). Acetamide - Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). N-Methylacetamide - Safety Data Sheet. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2020). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • The University of Edinburgh. (2024). Personal Protective Equipment | Health & Safety. Retrieved from [Link]

  • Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W.-Y. (2008). N-(Thiazol-2-yl)acetamide.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Storemasta Blog. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W.-Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E, Structure Reports Online, 64(Pt 8), o1516.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.